8-Fluoroquinolin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZAQZWSGSBUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936324-21-9 | |
| Record name | 8-fluoroquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-Fluoroquinolin-3-amine chemical properties and structure
An In-depth Technical Guide to 8-Fluoroquinolin-3-amine: Properties, Structure, and Applications
Introduction
This compound is a fluorinated heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid quinoline scaffold, combined with the unique electronic properties imparted by the fluorine and amine substituents, makes it a versatile and valuable building block for the synthesis of novel bioactive molecules. The strategic placement of the fluorine atom at the 8-position and the amino group at the 3-position creates a unique electronic and steric environment, influencing the compound's reactivity, metabolic stability, and potential biological interactions. This guide provides a comprehensive overview of the core chemical properties, structural features, synthetic considerations, and key applications of this compound for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, reactivity profiling, and incorporation into larger molecular frameworks.
Core Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₇FN₂ | [1] |
| Molecular Weight | 162.16 g/mol | [1] |
| CAS Number | 936324-21-9 | [1] |
| Appearance | Not specified (typically a solid) | |
| InChIKey | ZXZAQZWSGSBUNR-UHFFFAOYSA-N | [1] |
Molecular Structure and Electronic Profile
The structure of this compound is defined by a bicyclic quinoline ring system. The key features influencing its chemistry are:
-
The Quinoline Core : A fused benzene and pyridine ring, which is an electron-deficient (π-deficient) aromatic system. This core is prevalent in numerous pharmacologically active compounds.[2]
-
The Amine Group (-NH₂) : Located at the C3 position, this primary amine is a strong electron-donating group and a primary site for nucleophilic reactions. It serves as a critical handle for derivatization, allowing for the formation of amides, sulfonamides, and other functional groups.
-
The Fluorine Atom (-F) : Positioned at the C8, fluorine is a highly electronegative, electron-withdrawing atom. Its presence significantly alters the electronic distribution within the quinoline ring, which can enhance metabolic stability by blocking potential sites of oxidation and modulate the pKa of the amine group.[2]
The interplay between the electron-donating amine and the electron-withdrawing fluorine atom on the quinoline scaffold creates a molecule with distinct regions of reactivity, making it a strategic intermediate in synthetic chemistry.
Caption: Molecular structure of this compound.
Spectroscopic Profile
Spectroscopic analysis is essential for the identification and characterization of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the quinoline ring will exhibit coupling to each other and to the fluorine atom. The protons of the amine group (-NH₂) will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[3][4] The signal can be confirmed by its disappearance upon D₂O exchange.[3][4]
-
¹³C NMR Spectroscopy : The carbon spectrum will display nine distinct signals for the carbon atoms of the quinoline ring. The carbon atom bonded to the fluorine (C8) will show a large one-bond C-F coupling constant. Carbons adjacent to the nitrogen and fluorine atoms are generally deshielded and appear at a lower field.[4][5]
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic absorption bands include:
-
N-H Stretching : Primary amines typically show a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[3][4]
-
C=C and C=N Stretching : Aromatic ring stretching vibrations are expected in the 1450-1650 cm⁻¹ range.
-
C-F Stretching : A strong absorption band for the C-F bond is typically observed in the 1000-1300 cm⁻¹ region.
-
-
Mass Spectrometry : According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound (C₉H₇FN₂) has two nitrogen atoms, and its molecular weight is 162.16 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 162.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of substituted quinolines can be achieved through several established methods. A plausible route to this compound would likely involve a variation of classical quinoline syntheses, such as the Skraup or Friedländer synthesis, starting from appropriately substituted anilines. A conceptual workflow is outlined below.
Caption: Conceptual synthetic workflow for this compound.
This pathway illustrates a multi-step process starting from a commercially available fluorinated nitroaniline. The key steps involve the construction of the quinoline ring, followed by the reduction of the nitro group and subsequent introduction of the amine at the 3-position, potentially through functional group interconversion.
Chemical Reactivity
The reactivity of this compound is dictated by its primary amine functionality and the activated quinoline ring.
-
Reactions of the Amine Group : The -NH₂ group is nucleophilic and readily undergoes a variety of reactions, including:
-
Acylation : Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation : Nucleophilic substitution reactions with alkyl halides.[6]
-
Mannich Reaction : Condensation with an aldehyde (like formaldehyde) and another compound with an active hydrogen, which is a powerful tool for generating complex structures.[7][8]
-
-
Reactions of the Quinoline Ring : The quinoline ring can undergo electrophilic aromatic substitution. The positions of substitution are directed by the existing amine and fluoro groups. The electron-donating amine group tends to activate the ring towards electrophiles, while the fluorine atom has a deactivating, ortho-para directing effect.
Applications in Research and Drug Discovery
This compound is primarily utilized as a scaffold or key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[2][9]
-
Antimicrobial and Anticancer Agents : Fluoroquinolones are a well-known class of antibiotics. While this molecule is not a fluoroquinolone antibiotic itself, its core structure is a foundation for designing novel antimicrobial agents.[2] Similarly, many quinoline derivatives have demonstrated potent anticancer activity by targeting key enzymes or interfering with DNA replication in cancer cells.[8][10]
-
Enzyme Inhibitors : The rigid structure of the quinoline ring makes it an excellent scaffold for designing inhibitors that can fit into the active sites of enzymes. The amine group provides a convenient point for attaching various side chains to optimize binding affinity and selectivity.
-
Molecular Probes and Materials Science : The fluorescent nature of some quinoline derivatives allows for their use as molecular probes in biochemical research. They are also explored in materials science for applications in organic light-emitting diodes (OLEDs).
The following diagram illustrates the role of this compound as a central building block in a drug discovery program.
Caption: Role as a building block in drug discovery.
Safety and Handling
Based on GHS classifications for this compound, the compound presents several hazards.[1][11]
-
Hazard Identification :
-
Recommended Precautions :
-
Handling : Use only in a well-ventilated area, preferably under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Avoid breathing dust and prevent contact with skin and eyes.[12]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
-
Conclusion
This compound is a strategically important chemical entity whose value lies in its versatile reactivity and its foundation upon the pharmacologically significant quinoline scaffold. The combination of a reactive amine handle and the modulating effects of a fluorine substituent makes it an attractive starting material for the synthesis of diverse compound libraries. For researchers in drug discovery and medicinal chemistry, a thorough understanding of its properties, reactivity, and safe handling is paramount to unlocking its full potential in the development of next-generation therapeutics.
References
- 1. This compound | C9H7FN2 | CID 52554381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 6-Fluoro-8-methylquinolin-3-amine (EVT-15391643) [evitachem.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C9H7FN2 | CID 52554381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
An In-Depth Technical Guide to the Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives
Introduction: The Significance of the 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Scaffold
The 8-fluoro-3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antibacterial, anti-inflammatory, and antimicrobial agents.[1] This guide provides a comprehensive overview of the primary synthetic routes to 8-fluoro-3,4-dihydroquinolin-2(1H)-one, offering a comparative analysis of their efficacy, safety, and practical considerations for researchers in the field.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of 8-fluoro-3,4-dihydroquinolin-2(1H)-one can be approached through several strategic disconnections. This guide will focus on two of the most prevalent and effective methods: Catalytic Hydrogenation of the corresponding unsaturated quinolinone and Intramolecular Friedel-Crafts Cyclization . The choice between these routes is often dictated by the availability of starting materials, desired scale, and safety infrastructure.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Intramolecular Friedel-Crafts Cyclization |
| Starting Material | 8-Fluoroquinolin-2(1H)-one | N-(2-fluorophenyl)-3-chloropropanamide |
| Key Reagents | H₂, Pd/C or Pt/C catalyst | Aluminum trichloride (AlCl₃) |
| Typical Yield | 85-95%[2] | ~79% (for similar analogs)[2] |
| Reaction Time | 1-4 hours[2] | 1-2 hours[2] |
| Purity | Generally high; requires catalyst filtration.[2] | Requires aqueous workup and purification.[2] |
| Key Safety Concerns | Flammable H₂ gas, pyrophoric catalyst, potential for explosion.[2] | Highly corrosive and water-reactive AlCl₃, hazardous solvents.[2] |
Route 1: Catalytic Hydrogenation of 8-Fluoroquinolin-2(1H)-one
This approach involves the reduction of the double bond within the heterocyclic ring of 8-fluoroquinolin-2(1H)-one. It is often favored for its high efficiency and clean reaction profile.[2]
Reaction Principle and Mechanistic Insight
The catalytic hydrogenation proceeds via the addition of hydrogen across the C3-C4 double bond of the quinolinone ring. A noble metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), facilitates the cleavage of the H-H bond and the subsequent delivery of hydrogen atoms to the alkene. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a pressurized atmosphere of hydrogen.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
8-Fluoroquinolin-2(1H)-one (1.0 eq)
-
10% Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
Procedure:
-
In a hydrogenation vessel, dissolve 8-fluoroquinolin-2(1H)-one in a suitable solvent (e.g., ethanol).
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40°C) for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Route 2: Intramolecular Friedel-Crafts Cyclization
This two-step sequence involves the initial N-acylation of 2-fluoroaniline with a suitable three-carbon electrophile, followed by an intramolecular Friedel-Crafts acylation to form the dihydroquinolinone ring system.
Reaction Principle and Mechanistic Insight
Step 1: N-acylation: 2-Fluoroaniline is reacted with an acylating agent such as 3-chloropropionyl chloride to form the intermediate, N-(2-fluorophenyl)-3-chloropropanamide. The electron-withdrawing nature of the fluorine atom makes 2-fluoroaniline less basic than aniline, so the inclusion of a non-nucleophilic base like triethylamine is often necessary to scavenge the HCl byproduct and drive the reaction to completion.
Step 2: Intramolecular Friedel-Crafts Cyclization: The amide intermediate is treated with a strong Lewis acid, typically aluminum trichloride (AlCl₃), which coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The electron-rich aromatic ring then attacks the activated carbonyl group in an intramolecular electrophilic aromatic substitution, forming the six-membered lactam ring.
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization
Step 1: Synthesis of N-(2-fluorophenyl)-3-chloropropanamide
Materials:
-
2-Fluoroaniline (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve 2-fluoroaniline and triethylamine in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 3-chloropropionyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
Step 2: Intramolecular Friedel-Crafts Cyclization
Materials:
-
N-(2-fluorophenyl)-3-chloropropanamide (1.0 eq)
-
Aluminum trichloride (AlCl₃, 2.0-3.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend AlCl₃ in anhydrous DCM.
-
Cool the suspension to 0°C.
-
Add a solution of N-(2-fluorophenyl)-3-chloropropanamide in anhydrous DCM dropwise to the AlCl₃ suspension.
-
After the addition is complete, warm the reaction mixture to room temperature or gently heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Spectroscopic Characterization of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
Accurate characterization of the final product is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data for the parent compound.
| Parameter | Value |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.17 g/mol [3] |
| ¹H NMR (Proton NMR) | Data not explicitly available in search results. Expected signals would include aromatic protons, and two methylene groups (likely triplets) in the aliphatic region. |
| ¹³C NMR (Carbon-13 NMR) | Data not explicitly available in search results. Expected signals would include aromatic carbons (some showing C-F coupling), a carbonyl carbon, and two aliphatic carbons. |
| Mass Spectrum (MS) | Expected m/z for [M+H]⁺: 166.0663 |
Visualization of Synthetic Workflows
Workflow for the Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
Caption: Comparative workflows for the synthesis of 8-fluoro-3,4-dihydroquinolin-2(1H)-one.
Advanced Synthetic Strategies for Derivative Synthesis
For the synthesis of more complex derivatives, advanced cross-coupling methodologies can be employed, often to construct the necessary precursors.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds.[4] It can be used, for example, to couple a substituted amine with an aryl halide to generate a precursor for subsequent cyclization. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[4] The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4]
-
Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination for C-N bond formation.[5] While traditional Ullmann conditions are harsh, modern protocols with chelating ligands allow for milder reaction conditions.[6] This method is particularly useful for the N-arylation of amides and other nitrogen nucleophiles.[6]
Conclusion
The synthesis of 8-fluoro-3,4-dihydroquinolin-2(1H)-one and its derivatives is a key area of research in medicinal chemistry. The choice of synthetic route, primarily between catalytic hydrogenation and intramolecular Friedel-Crafts cyclization, depends on various factors including starting material availability, scale, and safety considerations. This guide has provided a detailed overview of these methods, including experimental protocols and mechanistic insights, to aid researchers in the efficient and safe production of these valuable compounds. Further exploration of advanced cross-coupling reactions will undoubtedly expand the accessible chemical space for novel derivatives with enhanced biological activities.
References
The Evolving Landscape of Quinolin-3-amines: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Among its many isomers, the quinolin-3-amine framework has emerged as a particularly versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, derivatization, and diverse biological activities of substituted quinolin-3-amines. With a forward-looking perspective, we will place a special emphasis on the strategic incorporation of substituents at the 8-position, such as the fluorine atom, and its potential to modulate pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the chemical space of quinolin-3-amines and unlock their full therapeutic potential.
Introduction: The Quinolin-3-amine Core - A Privileged Scaffold in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring motif in a vast number of natural products and synthetic drugs.[1] Its rigid structure and the presence of a nitrogen atom provide a unique three-dimensional arrangement and hydrogen bonding capabilities, making it an ideal scaffold for interacting with various biological targets. While 4-aminoquinolines, such as chloroquine, and 8-aminoquinolines, like primaquine, have a well-established history as antimalarial agents, the quinolin-3-amine isomer has garnered increasing attention for its distinct biological profile.[2][3]
The strategic placement of the amino group at the 3-position offers a unique vector for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of biological activity. This guide will delve into the synthetic methodologies for accessing the quinolin-3-amine core and its derivatives, explore their wide-ranging biological activities, and discuss the critical role of structure-activity relationships (SAR) in guiding the design of future drug candidates. A key focus will be on understanding how substitutions on the quinoline nucleus, particularly at the 8-position, can profoundly influence the therapeutic potential of this promising class of compounds.
Synthetic Strategies for Accessing the Quinolin-3-amine Scaffold
The efficient synthesis of the quinolin-3-amine core and its substituted analogs is paramount for any drug discovery program. Several classical and modern synthetic methods have been developed to construct this versatile scaffold. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring.
Classical Synthetic Approaches
Traditional methods for quinoline synthesis, such as the Combes, Conrad-Limpach, and Friedländer reactions, can be adapted to produce quinolin-3-amine precursors. For instance, the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, can be a viable route. However, these methods can sometimes lack regioselectivity and may require harsh reaction conditions.
Modern Synthetic Methodologies
More contemporary approaches offer greater efficiency, milder conditions, and improved control over regiochemistry.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of aminoquinolines. This reaction allows for the direct coupling of an amine with a halogenated quinoline precursor, providing a versatile method for introducing the 3-amino group or for derivatizing it.
Three-component reactions offer an atom-economical and convergent approach to complex molecules from simple starting materials. A metal-free, three-component reaction of aromatic amines, aldehydes, and tertiary amines has been demonstrated for the construction of 2-substituted quinolines.[4][5] While not directly yielding 3-aminoquinolines, such methodologies highlight the power of multicomponent strategies in quinoline synthesis.
Synthesis of 8-Substituted Quinolin-3-amine Precursors
The synthesis of quinolin-3-amines bearing a substituent at the 8-position, such as a fluorine atom, requires careful planning of the synthetic route. One common strategy involves the use of a pre-functionalized aniline as a starting material in a quinoline-forming reaction. For example, an 8-fluoro-substituted aniline could be subjected to a reaction sequence to build the pyridine ring.
Experimental Protocol: A General Procedure for the Synthesis of 2-Substituted Quinolines via a Three-Component Reaction [4][5]
-
To a solution of an aromatic amine (1.0 mmol) and an aldehyde (1.2 mmol) in a suitable solvent (e.g., DMSO), add a tertiary amine (2.0 mmol) and an ammonium salt promoter.
-
Heat the reaction mixture under an oxygen atmosphere at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinoline.
Note: This is a general protocol and may require optimization for specific substrates.
Derivatization of the 3-Amino Group: Exploring Chemical Diversity
The 3-amino group of the quinoline scaffold serves as a versatile handle for a wide range of chemical modifications, enabling the generation of large and diverse compound libraries for biological screening.
N-Acylation and N-Sulfonylation
The reaction of the 3-amino group with various acylating and sulfonylating agents is a straightforward method to introduce a diverse array of substituents. This can modulate the electronic properties, lipophilicity, and hydrogen bonding potential of the molecule.
N-Alkylation and Reductive Amination
N-alkylation introduces alkyl or substituted alkyl chains, which can influence the compound's solubility and ability to interact with hydrophobic pockets in target proteins. Reductive amination with aldehydes or ketones provides a facile route to secondary and tertiary amines.
Urea and Thiourea Formation
The reaction with isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively. These functional groups are known to participate in key hydrogen bonding interactions with biological targets.
"Click" Chemistry
The introduction of an azide or alkyne functionality onto the quinolin-3-amine scaffold allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This powerful reaction enables the efficient and regioselective synthesis of 1,2,3-triazole-linked conjugates, which have shown significant promise in drug discovery.[6]
Experimental Protocol: Synthesis of a Quinoline-1,2,3-triazole Hybrid via CuAAC [6][7]
-
Dissolve the 3-(azidomethyl)quinoline derivative (1.0 mmol) and a terminal alkyne (1.1 mmol) in a mixture of t-butanol and water (1:1).
-
Add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for the appropriate time (typically 12-24 hours), monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 1,4-disubstituted 1,2,3-triazole.
Note: This protocol is a general guideline and may require optimization based on the specific substrates.
Biological Activities of Substituted Quinolin-3-amines
Derivatives of the quinolin-3-amine scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of substituted quinolines.[3][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9][10]
The quinoline scaffold is a well-established "privileged structure" in kinase inhibitor design.[9][10] The planar nature of the ring system allows it to fit into the ATP-binding pocket of many kinases, and the nitrogen atom can form key hydrogen bonds with the hinge region of the enzyme. Derivatives of quinolin-3-amine have been explored as inhibitors of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is implicated in several cancers. 4-Anilinoquinoline-3-carbonitrile derivatives have been designed as potent EGFR inhibitors.[11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy to block tumor angiogenesis.
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival.
-
PI3K/Akt/mTOR Pathway: This signaling cascade is frequently dysregulated in cancer, and quinoline derivatives have been developed as inhibitors of key components of this pathway.[11]
The substitution pattern on the quinolin-3-amine core is critical for achieving both potency and selectivity for a particular kinase.
Signaling Pathway: Simplified Representation of a Generic Kinase Inhibition
References
- 1. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[ f]quinolines Using Tertiary Amines as the Vinyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Fluoroquinolin-3-amine: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 8-Fluoroquinolin-3-amine, a crucial heterocyclic amine in the synthesis of novel therapeutic agents. Targeted at researchers, medicinal chemists, and professionals in drug development, this document details the compound's chemical identity, synthesis, physicochemical properties, and its strategic applications in the development of next-generation pharmaceuticals.
Chemical Identity and Properties
CAS Number: 936324-21-9[1]
Molecular Formula: C₉H₇FN₂[1]
This compound is a fluorinated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a fluorine atom at the 8-position and an amine group at the 3-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for drug design.[2]
| Property | Value | Source |
| Molecular Weight | 162.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 8-fluoro-3-aminoquinoline | PubChem[1] |
Synthesis and Characterization
While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in readily accessible literature, its synthesis can be inferred from established methodologies for analogous quinoline derivatives. A plausible synthetic approach involves a multi-step sequence, likely commencing with a suitable fluorinated aniline derivative, followed by cyclization to form the quinoline core, and subsequent introduction of the amine functionality, potentially via a nitro intermediate.
A representative synthetic workflow for a related dibromoquinolin-3-amine derivative, which could be adapted, is outlined below. This process highlights the common strategic steps in constructing functionalized quinolines.
Caption: Plausible synthetic pathway to this compound.
Characterization:
Comprehensive characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques would include:
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C-F bonds.[3]
Applications in Drug Discovery
The 8-aminoquinoline scaffold and its derivatives have shown a wide range of biological activities, including antimalarial, antileishmanial, and antimicrobial properties.[4] The incorporation of a fluorine atom can further enhance the pharmacological profile of these molecules. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Kinase Inhibitors:
Protein kinases are a crucial class of enzymes that are often dysregulated in diseases such as cancer. The quinoline scaffold is a common feature in many kinase inhibitors. This compound can be utilized in the synthesis of ATP-competitive inhibitors that target the hinge region of the kinase domain. The 3-amino group provides a convenient handle for derivatization, allowing for the introduction of various side chains to optimize potency and selectivity. For instance, it can be a key component in the synthesis of inhibitors for kinases like FLT3 and Src-family kinases, which are implicated in acute myeloid leukemia.[5][6]
A general workflow for utilizing this compound in the synthesis of kinase inhibitors is depicted below.
Caption: Workflow for developing kinase inhibitors from this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water. If swallowed or if irritation persists, seek medical attention.[7][8]
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a fluorinated quinoline core and a reactive amino group makes it an ideal starting point for the synthesis of novel drug candidates, particularly in the area of kinase inhibition. Further exploration of its synthetic accessibility and reactivity will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Spectroscopic Data of 8-Fluoroquinolin-3-amine: An In-depth Technical Guide
Introduction
8-Fluoroquinolin-3-amine is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, its unique substitution pattern—featuring a fluorine atom at the 8-position and an amine group at the 3-position—imparts distinct physicochemical properties that influence its biological activity and material characteristics. Accurate structural elucidation and characterization are paramount for its application in novel drug development and advanced material synthesis.
This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is curated for researchers, scientists, and drug development professionals, offering not just the spectral data but also a detailed rationale behind the experimental methodologies and data interpretation, thereby ensuring scientific integrity and practical utility.
Molecular Structure
The structural integrity of this compound is the foundation of its chemical behavior. The following diagram illustrates the molecular structure and numbering convention used throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.51 | d | 1H | H2 |
| ~7.87 | d | 1H | H4 |
| ~7.45 | dd | 1H | H5 |
| ~7.30 | t | 1H | H6 |
| ~7.15 | dd | 1H | H7 |
| ~5.60 | s (broad) | 2H | -NH₂ |
Note: Predicted data was generated using online NMR prediction tools. Actual experimental values may vary slightly.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively dissolves a wide range of organic compounds and its residual solvent peak does not typically interfere with the aromatic signals of the analyte.[1]
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: The spectrum should be acquired on a 500 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
-
Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. A line broadening factor of 0.3 Hz is typically applied to improve the signal-to-noise ratio without significantly compromising resolution. The spectrum is then phased and baseline corrected.
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is consistent with its proposed structure. The aromatic region (7.0-9.0 ppm) is expected to show five distinct signals, each corresponding to one of the protons on the quinoline ring system. The downfield chemical shifts are characteristic of protons attached to an electron-deficient aromatic system.
-
H2 and H4: The protons at positions 2 and 4 are deshielded due to their proximity to the electronegative nitrogen atom and are expected to appear at the lowest field.
-
H5, H6, and H7: These protons on the carbocyclic ring will exhibit chemical shifts influenced by both the fused heterocyclic ring and the fluorine atom at position 8. The fluorine atom will induce through-space and through-bond coupling, leading to splitting patterns that can be further analyzed with 2D NMR techniques for unambiguous assignment.
-
-NH₂ Protons: The amine protons are expected to appear as a broad singlet around 5.60 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent. This signal's integration corresponds to two protons.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 (d) | C8 |
| ~145.0 | C2 |
| ~140.0 (d) | C8a |
| ~138.0 | C4 |
| ~130.0 | C4a |
| ~128.0 | C6 |
| ~125.0 (d) | C5 |
| ~120.0 (d) | C7 |
| ~115.0 | C3 |
Note: Predicted data was generated using online NMR prediction tools. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary slightly.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The spectrum is acquired on the same spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary to obtain a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.
-
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in this compound.
-
C-F Coupling: The most notable feature will be the effect of the fluorine atom on the chemical shifts and splitting of the adjacent carbon atoms. The carbon directly bonded to the fluorine (C8) will appear as a doublet with a large one-bond coupling constant (¹JCF). Carbons two (C7, C8a) and three (C5, C6) bonds away will also exhibit smaller C-F couplings.
-
Aromatic Carbons: The chemical shifts of the carbon atoms are influenced by their position within the heterocyclic ring system and the electronic effects of the substituents. The carbons adjacent to the nitrogen (C2 and C8a) are expected to be significantly deshielded. The presence of the electron-donating amine group at C3 will shield this carbon, causing it to appear at a relatively higher field compared to other sp² carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1620-1580 | Strong | N-H bending (scissoring) and C=C stretching |
| 1500-1400 | Strong | Aromatic C=C stretching |
| 1350-1250 | Strong | Aromatic C-N stretching |
| ~1200 | Strong | C-F stretching |
| 900-675 | Strong | Aromatic C-H out-of-plane bending |
Experimental Protocol: IR Spectroscopy (Solid Sample)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for acquiring the IR spectrum of a solid sample.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Instrumentation: The spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of the IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups in this compound.
-
N-H Vibrations: The presence of the primary amine group (-NH₂) will be confirmed by two medium-intensity bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2][3] A strong scissoring vibration is also expected around 1620-1580 cm⁻¹.[2]
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations will appear in the 3100-3000 cm⁻¹ region. Multiple sharp bands in the 1600-1400 cm⁻¹ region are characteristic of C=C stretching vibrations within the quinoline ring system.
-
C-N and C-F Stretching: A strong absorption due to the aromatic C-N stretch is expected in the 1350-1250 cm⁻¹ range.[3] The C-F stretching vibration will likely appear as a strong band around 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 162 | [M]⁺˙ |
| 135 | [M - HCN]⁺˙ |
| 134 | [M - HCN - H]⁺ |
| 116 | [M - HCN - F]⁺ |
Note: The molecular weight of this compound (C₉H₇FN₂) is 162.16 g/mol .[4]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺˙).
-
Fragmentation: The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will be characterized by a molecular ion peak and several fragment ions.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) at m/z 162 will confirm the molecular weight of the compound. The presence of two nitrogen atoms will result in an even molecular weight, consistent with the nitrogen rule.
-
Fragmentation Pattern: The fragmentation of the quinoline ring system often involves the loss of neutral molecules such as hydrogen cyanide (HCN).[2] Therefore, a significant fragment ion at m/z 135, corresponding to the loss of HCN from the molecular ion, is expected. Subsequent fragmentation may involve the loss of a hydrogen radical or the fluorine atom.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion
The comprehensive analysis of the spectroscopic data of this compound, including ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural confirmation and characterization of this important molecule. The predicted data, coupled with the detailed experimental protocols and interpretative guidelines presented in this technical guide, offer researchers a reliable resource for their work in drug discovery and materials science. The synergistic use of these analytical techniques ensures a high degree of confidence in the structural assignment, which is a critical prerequisite for any further investigation into the biological or material properties of this compound.
References
An In-Depth Technical Guide to the Discovery and Enduring Legacy of Quinoline-Based Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Coal Tar to Cutting-Edge Chemistry
The journey of the quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a compelling narrative of chemical discovery and relentless innovation. First isolated in 1834 by Friedlieb Ferdinand Runge from the complex mixture of coal tar, this seemingly simple molecule has become a cornerstone in medicinal chemistry and materials science.[1] Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it a privileged scaffold in the design of a vast array of functional molecules. This guide provides an in-depth exploration of the historical milestones, foundational synthetic methodologies, and the ever-expanding applications of quinoline-based compounds, offering a critical resource for professionals in drug discovery and chemical research.
The Dawn of Quinoline Chemistry: Foundational Synthetic Strategies
The initial isolation of quinoline from natural sources provided only limited quantities for study. The true explosion in quinoline chemistry was ignited by the development of elegant and robust synthetic methods in the late 19th century. These named reactions, still taught and utilized today, provided chemists with the tools to construct the quinoline core with a wide variety of substituents, paving the way for systematic investigation into their properties.
The Skraup Synthesis: A Classic and Forceful Cyclization
In 1880, the Czech chemist Zdenko Hans Skraup reported a powerful method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2] The reaction is notoriously exothermic but highly effective.[3]
Causality in Experimental Choices: The genius of the Skraup synthesis lies in the in situ generation of the key reactant, acrolein, from the dehydration of glycerol by concentrated sulfuric acid. This highly reactive α,β-unsaturated aldehyde then undergoes a Michael addition with the aniline. The strong acid catalyzes the subsequent cyclization and dehydration, while the oxidizing agent facilitates the final aromatization to the stable quinoline ring. The addition of ferrous sulfate is a critical, field-proven insight to moderate the reaction's vigor.[3]
Experimental Protocol: The Skraup Synthesis of Quinoline [3]
Materials:
-
Aniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate
-
Sodium Hydroxide (for workup)
-
Steam distillation apparatus
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline with cooling and swirling to form aniline sulfate.
-
To this mixture, add anhydrous glycerol and ferrous sulfate heptahydrate.
-
Finally, add nitrobenzene, which serves as both the oxidizing agent and a solvent.
-
Heat the mixture gently. The reaction is highly exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, moderate it by cooling the flask with a wet towel.
-
After the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for a specified period (typically several hours) to ensure the reaction goes to completion.
-
Workup: Allow the reaction mixture to cool. Carefully dilute the mixture with water and neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline.
-
The quinoline product, along with unreacted nitrobenzene, is then isolated by steam distillation.
-
Purification: Separate the organic layer from the steam distillate. The crude quinoline can be further purified by treating it with a saturated solution of sodium nitrite in the presence of sulfuric acid to remove any residual aniline, followed by a final distillation.
Logical Relationship: Skraup Synthesis Mechanism
Caption: Key steps of the Skraup Synthesis.
The Friedländer Synthesis: A Versatile Condensation
Introduced by Paul Friedländer in 1882, this method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (typically another ketone or an ester).[4] This reaction can be catalyzed by either acid or base and is prized for its versatility and the directness with which it produces substituted quinolines.[5]
Causality in Experimental Choices: The core of the Friedländer synthesis is a sequence of condensation and cyclodehydration. The choice of catalyst (acid or base) can influence the reaction pathway. In the base-catalyzed mechanism, an initial aldol-type condensation between the two carbonyl partners is favored. In the acid-catalyzed variant, the formation of a Schiff base between the aniline and one of the carbonyl groups often precedes the cyclization. Modern modifications, such as performing the reaction in water without a catalyst, highlight a greener and more efficient approach.[6]
Experimental Protocol: Catalyst-Free Friedländer Synthesis in Water [6]
Materials:
-
2-Aminobenzaldehyde
-
A ketone with an α-methylene group (e.g., acetone, cyclohexanone)
-
Water
Procedure:
-
In a round-bottom flask, suspend 2-aminobenzaldehyde (1.0 mmol) in water (5 mL).
-
Add the ketone (1.2 mmol) to the suspension.
-
Heat the reaction mixture to 70°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup: The product often precipitates out of the aqueous solution. Collect the solid product by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoline derivative.
Logical Relationship: Friedländer Synthesis Pathways
References
- 1. iipseries.org [iipseries.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Unlocking the Therapeutic Potential of 8-Fluoroquinolin-3-amine: A Technical Guide to Target Identification and Validation
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2] Its versatile scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3] The introduction of a fluorine atom and an amine group, as in 8-Fluoroquinolin-3-amine, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile and target interactions. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this promising, yet underexplored, molecule.
I. Postulated Therapeutic Arenas and Potential Target Classes
Based on the extensive literature on quinoline derivatives, we can hypothesize several key therapeutic areas and corresponding molecular targets for this compound. This section will explore these possibilities, providing the foundational logic for the subsequent experimental workflows.
Oncology: A Primary Focus for Quinoline Derivatives
The anticancer potential of quinoline-based compounds is well-documented.[3][4] Several quinoline-based kinase inhibitors, such as bosutinib and lenvatinib, are already in clinical use.[5] The mechanism of action for anticancer quinolines is often multifaceted, involving the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.[3]
Potential Target Classes in Oncology:
-
Protein Kinases: The fluorine substitution can enhance binding affinity to the ATP-binding pocket of various kinases. Potential targets include receptor tyrosine kinases (e.g., EGFR, VEGFR, PDGFR) and non-receptor tyrosine kinases (e.g., Src family kinases).
-
Topoisomerases: Fluoroquinolones, a class of antibiotics, are known to target bacterial DNA gyrase and topoisomerase IV.[6] It is plausible that this compound could exhibit inhibitory activity against human topoisomerases I or II, which are validated anticancer targets.
-
Cell Cycle Regulators: Quinoline derivatives have been shown to induce cell cycle arrest.[3] Potential targets include cyclin-dependent kinases (CDKs) and their regulatory partners.
-
Apoptosis and Angiogenesis Pathways: The compound could modulate proteins involved in programmed cell death (e.g., Bcl-2 family proteins) or inhibit the formation of new blood vessels (angiogenesis) by targeting factors like VEGF.[3]
Infectious Diseases: Building on the Fluoroquinolone Legacy
The structural similarity of this compound to the well-established fluoroquinolone antibiotics suggests a strong potential for antimicrobial activity.[6] Furthermore, 8-aminoquinolines are a clinically important class of antimalarial drugs.[7]
Potential Target Classes in Infectious Diseases:
-
Bacterial DNA Gyrase and Topoisomerase IV: These remain the most probable targets for antibacterial activity, consistent with the fluoroquinolone mechanism of action.[6]
-
Parasitic Enzymes and Proteins: In the context of malaria, 8-aminoquinolines are known to be metabolized into reactive intermediates that generate oxidative stress.[7] The therapeutic targets in parasites like Plasmodium falciparum could include enzymes involved in redox homeostasis or other essential metabolic pathways.
-
Fungal Targets: Some quinoline derivatives have demonstrated antifungal properties.[8] Potential targets could include enzymes involved in cell wall synthesis or ergosterol biosynthesis.
Neurodegenerative Disorders: A Multifunctional Approach
Recent research has highlighted the potential of 8-hydroxyquinoline derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10] These compounds often act as multifunctional ligands, targeting several key aspects of disease pathology.
Potential Target Classes in Neurodegeneration:
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in Alzheimer's therapy.[9]
-
Monoamine Oxidases (MAOs): MAO-A and MAO-B are important targets in the treatment of depression and Parkinson's disease.[9]
-
Metal Ion Chelation: 8-Hydroxyquinolines are known to chelate metal ions like copper and zinc, which are implicated in the aggregation of amyloid-beta peptides.[10] While our compound is an 8-fluoro derivative, the potential for metal chelation by the quinoline nitrogen and the 3-amino group should be considered.
II. Experimental Workflow for Target Identification and Validation
A systematic and multi-pronged approach is crucial for definitively identifying the molecular targets of this compound. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: A streamlined workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial phase aims to identify potential interacting proteins without prior assumptions.
Protocol 1: Affinity Chromatography-Mass Spectrometry
-
Immobilization of this compound: Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line for oncology targets, or a bacterial lysate for antimicrobial targets).
-
Affinity Pull-Down: Incubate the immobilized compound with the cell lysate to allow for the binding of interacting proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Protein Identification by Mass Spectrometry: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Phenotypic Screening and High-Content Imaging
-
Cell Panel Screening: Screen this compound against a large panel of diverse human cancer cell lines to identify sensitive and resistant lines.
-
High-Content Imaging: In sensitive cell lines, use automated microscopy to assess the compound's effects on various cellular phenotypes, such as cell cycle progression, apoptosis induction, cytoskeletal organization, and organelle morphology.
-
Data Analysis: Use image analysis software to quantify these phenotypic changes, providing clues about the affected cellular pathways.
Phase 2: Target Hypothesis Generation
The "hits" from the unbiased screens are analyzed to generate specific, testable hypotheses.
Workflow 2.1: Bioinformatic Analysis
-
Protein List Analysis: The list of proteins identified by mass spectrometry is analyzed using bioinformatic tools (e.g., DAVID, STRING) to identify enriched biological pathways, molecular functions, and protein-protein interaction networks.
-
Cross-Referencing Data: Compare the identified pathways with the phenotypic data from high-content screening to find correlations. For example, if the compound induces G2/M cell cycle arrest and pull-down experiments identify proteins involved in microtubule dynamics, this suggests a potential mechanism.
-
In Silico Docking: Based on structural similarity to known drugs (e.g., kinase inhibitors), perform molecular docking studies of this compound against the crystal structures of hypothesized targets to predict binding modes and affinities.
Phase 3: Hypothesis-Driven Target Validation
This phase involves rigorous experimental validation of the hypothesized targets.
Protocol 3: Biochemical Assays
-
Recombinant Protein Expression: Express and purify the hypothesized target protein(s).
-
Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase or topoisomerase), perform in vitro activity assays in the presence of varying concentrations of this compound to determine the IC50 value.
-
Binding Assays: Directly measure the binding affinity of the compound to the target protein using techniques like fluorescence polarization (FP), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).
Table 1: Quantitative Data Summary for Target Validation
| Assay Type | Parameter Measured | Example Target | Expected Outcome |
| Enzyme Inhibition | IC50 | EGFR Kinase | Sub-micromolar IC50 value |
| Binding Affinity (SPR) | KD (Equilibrium Dissociation Constant) | Topoisomerase II | KD in the nanomolar to low micromolar range |
| Cellular Target Engagement (CETSA) | Thermal Shift | CDK2 | Increased thermal stability in the presence of the compound |
Protocol 4: Cell-Based Target Engagement Assays
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein is quantified by Western blotting or other methods. A drug-bound protein will typically have a higher melting temperature.
-
Pathway Modulation Analysis: Treat cells with the compound and measure the phosphorylation status or expression levels of downstream signaling molecules of the hypothesized target pathway using Western blotting, ELISA, or proteomic approaches.
Caption: Hypothetical signaling pathway modulation by this compound.
III. Concluding Remarks and Future Directions
The exploration of this compound's therapeutic potential is a promising endeavor rooted in the rich history of quinoline-based drug discovery. The systematic approach outlined in this guide, from broad phenotypic screening to specific target validation, provides a robust framework for elucidating its mechanism of action. By integrating unbiased, discovery-based methods with hypothesis-driven validation, researchers can efficiently identify and characterize the molecular targets of this compound. The insights gained will be instrumental in guiding its preclinical and clinical development in oncology, infectious diseases, or neurodegeneration, ultimately unlocking its full therapeutic potential for the benefit of patients.
IV. References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source not available]
-
Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Topics in Medicinal Chemistry, 21(5), 426-437.
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). [Source not available]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). [Source not available]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4289.
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). [Source not available]
-
Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. (n.d.). Liverpool School of Tropical Medicine.
-
8-Fluoroquinoline-3-carboxylic acid. (n.d.). MySkinRecipes.
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18).
-
Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents. (2022). Medicinal Chemistry Research, 31, 652-665.
-
8-Hydroxyquinolines: A novel target in medicinal chemistry. (2021). Bioorganic Chemistry, 108, 104633.
-
8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (n.d.). [Source not available]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). [Source not available]
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Fluoroquinoline-3-carboxylic acid [myskinrecipes.com]
- 7. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 9. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Fluoroquinolin-3-amine: A Strategic Building Block in Medicinal Chemistry
This guide provides an in-depth technical analysis of 8-fluoroquinolin-3-amine, a heterocyclic building block with significant potential in modern drug discovery. We will explore its fundamental physicochemical properties, strategic synthetic utility, and its role in the design of novel therapeutic agents, grounded in established principles of medicinal chemistry. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this scaffold in their programs.
Introduction: The Quinoline Scaffold and the Power of Fluorine
The quinoline core, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions (π-stacking, hydrogen bonding, metal chelation) have made it a cornerstone in a vast array of approved drugs and clinical candidates.[1] Quinoline derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4]
The strategic incorporation of fluorine into drug candidates has become a dominant paradigm in medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to meticulously modulate a molecule's physicochemical and pharmacokinetic profile. Fluorine substitution can enhance metabolic stability, increase binding affinity, alter pKa, and improve membrane permeability, often leading to superior drug candidates.
The convergence of these two powerful concepts in the form of this compound presents a building block of considerable strategic value. The 3-amino group provides a versatile synthetic handle for diversification, while the 8-fluoro substituent offers a powerful tool for modulating the electronic and metabolic properties of the resulting derivatives.
Core Scaffold Analysis: Physicochemical and Reactive Profile
Understanding the intrinsic properties of this compound is fundamental to its effective application.
Physicochemical Properties
A summary of the key computed physicochemical properties provides a baseline for its behavior in both chemical reactions and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₇FN₂ | PubChem CID: 52554381 |
| Molecular Weight | 162.16 g/mol | PubChem CID: 52554381 |
| XLogP3 | 1.5 | PubChem CID: 52554381 |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem CID: 52554381 |
| Hydrogen Bond Acceptors | 2 (the quinoline N and the F) | PubChem CID: 52554381 |
| Polar Surface Area | 38.9 Ų | PubChem CID: 52554381 |
Reactivity Profile
The chemical reactivity of this compound is dominated by two key features: the nucleophilic amino group at the C-3 position and the electronic influence of the C-8 fluorine atom.
-
Nucleophilicity of the 3-Amino Group: The primary amine at the C-3 position is a potent nucleophile. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, making this position the primary site for derivatization. This allows for the straightforward formation of amides, sulfonamides, ureas, and secondary/tertiary amines via reductive amination, opening up a vast chemical space for structure-activity relationship (SAR) studies.
-
Electronic Influence of the 8-Fluoro Group: The strongly electron-withdrawing fluorine atom at the C-8 position exerts a significant inductive effect (-I) across the aromatic system. This influences the basicity (pKa) of both the quinoline nitrogen and the 3-amino group. This modulation can be critical for optimizing interactions with biological targets, such as the hinge region of a kinase, where precise hydrogen bonding is often required for potent inhibition.[5][6] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, potentially blocking oxidative metabolism at the C-8 position, a common liability for other 8-substituted quinolines.
Synthesis of the Core Building Block
While numerous methods exist for quinoline synthesis, the Friedländer annulation offers a convergent and reliable approach for constructing the this compound scaffold. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Proposed Synthetic Workflow: Modified Friedländer Synthesis
A plausible and efficient route starts from the commercially available 2-amino-3-fluorobenzaldehyde and a suitable β-keto nitrile.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Friedländer synthesis methodologies.
-
Step 1: Knoevenagel Condensation.
-
To a solution of 2-amino-3-fluorobenzaldehyde (1.0 eq) in ethanol (5 mL/mmol), add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the intermediate by Thin Layer Chromatography (TLC).
-
The intermediate, 2-((2-amino-3-fluorophenyl)methylene)malononitrile, may precipitate from the solution. If so, it can be isolated by filtration. Otherwise, proceed directly to the next step.
-
-
Step 2: Cyclization and Tautomerization.
-
To the reaction mixture from Step 1, add a base such as sodium ethoxide (2.0 eq) or an acid catalyst like p-toluenesulfonic acid (0.2 eq).
-
Heat the mixture to reflux (approx. 78 °C for ethanol) for 6-12 hours, again monitoring by TLC until the starting intermediate is consumed.
-
Causality: The base (or acid) catalyzes the intramolecular cyclization of the nitrile group onto the aniline, followed by tautomerization to form the stable aromatic 3-aminoquinoline ring system.
-
-
Step 3: Work-up and Purification.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Neutralize the residue carefully with a suitable aqueous acid (if a base catalyst was used) or base (if an acid catalyst was used).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford pure this compound.
-
Medicinal Chemistry: Strategy and Application
The this compound scaffold is a powerful platform for generating libraries of compounds for screening against various biological targets. Its value lies in the strategic combination of a versatile derivatization handle (3-amino) and a key modulating group (8-fluoro).
Application in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, particularly in oncology.[6] Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site's hinge region via hydrogen bonds. The 3-aminoquinoline scaffold is well-suited for this purpose.
-
Hinge Binding: The quinoline nitrogen and the 3-amino group can act as hydrogen bond acceptors and donors, respectively, to form the canonical interactions with the kinase hinge region.
-
SAR Exploration: The 3-amino group serves as an ideal attachment point for side chains that can extend into the solvent-exposed region or target specific sub-pockets of the kinase, thereby modulating potency and selectivity. This strategy has been successfully used in developing potent inhibitors from related scaffolds like 3-aminoisoquinolines and 3H-pyrazolo[4,3-f]quinolines.[5][7]
-
Role of 8-Fluorine: The 8-fluoro substituent can enhance binding affinity through favorable electrostatic or dipole interactions with the protein. It also serves to fine-tune the basicity of the core, which can be crucial for optimizing the hinge-binding interactions and improving cell permeability.
Caption: General strategy for derivatization and SAR exploration.
Application in Antimalarial Drug Design
8-Aminoquinolines are a clinically important class of antimalarials, with primaquine being a key drug for eradicating the dormant liver stages of Plasmodium vivax.[4] The mechanism and SAR of 8-aminoquinolines are complex and thought to involve metabolic activation.[8][9]
-
Modulation of Activity and Toxicity: The substitution pattern on the quinoline ring is critical for both the antimalarial activity and the toxicity profile (e.g., hemolysis in G6PD-deficient patients) of 8-aminoquinolines.
-
Potential of 8-Fluorine: Introducing a fluorine at the C-8 position could significantly alter the metabolic fate of the resulting compounds compared to traditional 8-aminoquinolines. By potentially blocking a site of metabolism, it could lead to derivatives with altered pharmacokinetic profiles and potentially improved safety windows. The 3-amino position provides a novel vector for side-chain attachment compared to the classic 8-amino substitution pattern.
Structure-Activity Relationship (SAR) Insights from Related Scaffolds
While specific SAR data for this compound derivatives is limited, valuable insights can be drawn from closely related structures.
| Scaffold | Substitution | Biological Target/Activity | Key SAR Insight | Reference |
| 3H-Pyrazolo[4,3-f]quinoline | Varied aryl and amine groups | Haspin Kinase | Potency is highly dependent on the substituents directed towards the solvent-front. IC₅₀ values as low as 14 nM were achieved. | [5] |
| 3-Aminoisoquinoline Benzamides | Varied benzamide side chains | FLT3 / Src-family Kinases | The presence of a basic amine in the side chain was found to be crucial for potent inhibition of AML cell line proliferation. | [7] |
| 8-Nitrofluoroquinolone | Varied amines at C-7 | Antibacterial (S. aureus) | Lipophilic groups at the C-7 position tended to enhance activity against Gram-positive strains. | [10][11] |
| 8-Aminoquinoline (antimalarial) | Varied side chains at C-8 | Antiplasmodial | The nature of the diamine side chain and substitutions on the quinoline ring (e.g., 6-methoxy) are critical for activity and toxicity. | [8][12] |
Key Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the derivatization and biological evaluation of compounds derived from this compound.
Protocol: Derivatization via Amide Coupling (EDC/HOBt)
This protocol describes a standard method for forming an amide bond between this compound and a carboxylic acid, a common step in library synthesis.[13]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid of interest (1.1 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (10 mL/mmol).
-
Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is more stable and less prone to side reactions like racemization.
-
Amine Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture, followed by the addition of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay is a standard colorimetric method to assess the effect of a compound on cancer cell proliferation.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (derived from this compound) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Outlook
This compound represents a strategically designed building block that combines the proven biological relevance of the quinoline scaffold with the powerful modulating effects of fluorine. Its versatile 3-amino handle allows for extensive chemical exploration, while the 8-fluoro substituent provides a key tool for fine-tuning electronic properties and enhancing metabolic stability.
While its direct incorporation into clinical candidates is still an emerging area, the principles outlined in this guide and the success of related scaffolds strongly suggest its potential. Future research should focus on the synthesis of diverse libraries based on this core and their evaluation against key therapeutic targets, particularly protein kinases and infectious disease pathogens. The exploration of its unique metabolic profile compared to non-fluorinated analogs will be critical in unlocking its full potential for developing next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. chim.it [chim.it]
- 2. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [iris.who.int]
- 9. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. policycommons.net [policycommons.net]
- 13. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid [mdpi.com]
Topic: Exploring the Pharmacophore of 8-Fluoroquinoline Scaffolds: A Guide for Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinolone scaffold, particularly its fluorinated derivatives, represents one of the most successful classes of synthetic antibacterial agents. While the C-6 fluorine is a hallmark of modern fluoroquinolones, modifications at other positions, especially C-8, have profound effects on potency, selectivity, and the very nature of the biological activity, often pivoting the scaffold from an antibacterial to a potent anticancer agent. This guide provides an in-depth exploration of the 8-fluoroquinoline pharmacophore, synthesizing structural insights, structure-activity relationship (SAR) data, and mechanistic principles. We will dissect the key structural features, explain the causality behind experimental design for analog synthesis, and provide actionable protocols for synthesis and evaluation, grounded in authoritative research.
The Strategic Importance of the 8-Fluoroquinoline Scaffold
The foundational quinolone pharmacophore is the 4-pyridone-3-carboxylic acid bicyclic system, which is essential for antibacterial activity.[1] The critical breakthrough in this class was the introduction of a fluorine atom at the C-6 position, which dramatically increased cell penetration and inhibition of bacterial DNA gyrase.[1][2]
While positions like N-1, C-7, and C-6 have been extensively explored to modulate spectrum and potency, the C-8 position offers a unique handle for strategic molecular design. An 8-fluoro substituent, in concert with other modifications, can enhance DNA gyrase inhibition and improve pharmacokinetic profiles.[3][4] More dramatically, modifications at this position can retarget the entire scaffold from prokaryotic to eukaryotic enzymes, opening a promising avenue for anticancer drug development.[5][6] This guide focuses on understanding and leveraging the C-8 position to unlock the full potential of this privileged scaffold.
Deconstructing the 8-Fluoroquinoline Pharmacophore: A Positional SAR Analysis
The biological activity of an 8-fluoroquinoline is not determined by the C-8 fluorine alone but by a complex interplay of substituents across the entire scaffold. Understanding the role of each position is critical for rational drug design.
Core Pharmacophore Diagram
Below is a visualization of the essential pharmacophoric features of the quinolone scaffold.
Caption: Core pharmacophore of the 8-fluoroquinoline scaffold.
Table 1: Structure-Activity Relationship (SAR) Summary for Key Positions
| Position | Typical Substituent(s) | Role & Impact on Activity | References |
| N-1 | Cyclopropyl, Phenyl, Thiazolyl | Determines potency and target affinity. Cyclopropyl is often optimal for antibacterial activity. | [3][7][8] |
| C-3 | Carboxylic Acid | Essential for binding to DNA gyrase/topoisomerase IV. Forms a key interaction with the enzyme-DNA complex. | [1][4] |
| C-4 | Keto Group | Essential for binding to DNA gyrase/topoisomerase IV via chelation of a magnesium ion. | [1][4] |
| C-6 | Fluorine | Hallmark of the class. Increases lipophilicity, enhances cell wall penetration, and boosts DNA gyrase inhibition. | [2][7] |
| C-7 | Piperazine, Pyrrolidine rings | Modulates the spectrum of activity (Gram-positive vs. Gram-negative), potency, and pharmacokinetic properties. | [5][8] |
| C-8 | Fluorine , Methoxy | Fluorine: Increases antibacterial potency and can enhance inhibition of eukaryotic topoisomerase II.[3][6] Methoxy: Can improve activity against mycobacteria.[9] | [3][6][9] |
Mechanism of Action: From Bacteria to Cancer Cells
The primary mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10][11]
-
DNA Gyrase (Primary target in Gram-negative bacteria): This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication.[12][13]
-
Topoisomerase IV (Primary target in Gram-positive bacteria): This enzyme is responsible for decatenating (separating) interlinked daughter chromosomes after replication.[12]
Fluoroquinolones stabilize the transient double-strand breaks created by these enzymes, forming a ternary complex (Enzyme-DNA-Drug) that blocks the religation step.[6] This leads to an accumulation of DNA breaks, halting replication and ultimately causing bacterial cell death.[12]
The Shift to Anticancer Activity
Interestingly, the same fundamental mechanism can be redirected toward human cancer cells. Human cells possess a functionally analogous enzyme, eukaryotic topoisomerase II.[5][6] While most antibacterial fluoroquinolones have poor selectivity for the human enzyme, strategic modifications, often involving the C-8 position, can shift this selectivity.[3][6] Certain 8-fluoroquinoline derivatives have shown potent inhibitory activity against human topoisomerase II, inducing DNA damage and apoptosis in cancer cell lines, thus positioning them as promising scaffolds for anticancer drug development.[5][7]
Mechanism Visualization
Caption: Mechanism of action for antibacterial 8-fluoroquinolones.
Experimental Protocols: Synthesis and Biological Evaluation
A successful drug discovery campaign requires robust and reproducible experimental methodologies. Here, we detail a proven synthetic route and a standard protocol for assessing antibacterial efficacy.
Synthesis of 7-Substituted-8-Nitro-Fluoroquinolone Analogs
Scientific Rationale: This protocol utilizes a common and efficient strategy for creating diversity at the C-7 position. The starting synthon, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is particularly useful. The electron-withdrawing nitro group at the C-8 position activates the C-7 position for nucleophilic aromatic substitution, allowing for the introduction of various amine nucleophiles under relatively mild conditions.[14][15][16] This is a prime example of leveraging electronic effects for synthetic efficiency.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, suspend the 7-chloro-8-nitro synthon (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: Add sodium hydrogen carbonate (NaHCO₃, 6.0 eq) to the suspension, followed by the desired primary or secondary amine (e.g., p-toluidine, 3.0 eq).
-
Reaction Conditions: Stir the mixture vigorously and heat to 60-80 °C under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of chloroform:methanol 9:1). Reactions typically run for 24-72 hours.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous mixture with water and wash with an organic solvent like ethyl acetate to remove any unreacted amine.
-
Carefully acidify the aqueous layer to pH 3-4 with dilute HCl. This will precipitate the carboxylic acid product.
-
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The resulting product is often of high purity, but can be further purified by recrystallization if necessary.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[15][17][18]
Synthetic Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds [jscimedcentral.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Synthesis Protocol: Accessing 8-Fluoroquinolin-3-amine Derivatives for Drug Discovery
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom at the 8-position and an amine at the 3-position creates a versatile building block, 8-fluoroquinolin-3-amine, which is of significant interest for the development of novel pharmaceuticals. The fluorine substituent can enhance metabolic stability and binding affinity, while the 3-amino group provides a critical handle for further chemical modification and library synthesis.[2] This guide provides a comprehensive, experience-driven protocol for the multi-step synthesis of this compound from commercially available starting materials. We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and discuss methods for characterization and subsequent derivatization.
Strategic Rationale: A Retrosynthetic Approach
To devise a robust and logical synthesis for this compound, we begin with a retrosynthetic analysis. The target molecule's primary functional groups are the C3-amine and the C8-fluorine. The most reliable and versatile method to install a primary aromatic amine is through the reduction of a nitro group. This precursor, 8-fluoro-3-nitroquinoline, becomes our key intermediate. The quinoline core itself can be constructed via several classic named reactions. Given the starting material, 2-fluoroaniline, the Skraup synthesis offers a direct, albeit harsh, method to construct the 8-fluoroquinoline core. This multi-step approach, while requiring several transformations, ensures high fidelity and access to key intermediates that can be independently verified.
Caption: Retrosynthetic analysis of this compound.
The Synthetic Workflow: From Aniline to Aminated Scaffold
Our forward synthesis follows a three-stage process. Each stage is designed to yield a stable, characterizable intermediate, ensuring the integrity of the subsequent step. This modular approach is fundamental to trustworthy protocol design, allowing for troubleshooting and quality control at each phase of the synthesis.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Safety First: All procedures must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Concentrated acids (H₂SO₄, HNO₃) are highly corrosive and strong oxidizing agents; handle with extreme caution.
Protocol 1: Synthesis of 8-Fluoroquinoline (Skraup Synthesis)
The Skraup synthesis is a classic method for generating the quinoline core.[3] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The sulfuric acid acts as both a catalyst and a dehydrating agent, while an oxidizing agent (historically nitrobenzene, but milder alternatives are preferred for safety) facilitates the final aromatization step.
Materials:
-
2-Fluoroaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ferrous sulfate (FeSO₄) (as a moderator)
-
o-Nitrophenol (as oxidizing agent)
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add concentrated sulfuric acid (60 mL).
-
Addition of Reactants: With vigorous stirring, slowly add glycerol (35 g, 0.38 mol). To this mixture, add 2-fluoroaniline (11.1 g, 0.1 mol) and ferrous sulfate (1.0 g) to moderate the reaction.
-
Heating: Heat the reaction mixture to 130-140°C using an oil bath.
-
Addition of Oxidizing Agent: Once the temperature is stable, add o-nitrophenol (6.9 g, 0.05 mol) portion-wise over 1-2 hours, ensuring the temperature does not exceed 145°C. The reaction is highly exothermic.
-
Reaction Completion: After the addition is complete, maintain the temperature at 130-140°C for an additional 3 hours.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide (NaOH) solution until the pH is ~8-9. This step must be done in an ice bath as it is highly exothermic. A dark, oily precipitate will form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 8-fluoroquinoline as a pale yellow oil.
Protocol 2: Nitration of 8-Fluoroquinoline
Electrophilic nitration of the quinoline ring is a critical step. The directing effects of the ring nitrogen (which deactivates the pyridine ring upon protonation in strong acid) and the C8-fluoro group will influence the position of the incoming nitro group. While multiple isomers are possible, the 3-position is a viable site for substitution.
Materials:
-
8-Fluoroquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask cooled in an ice-salt bath (0 to -5°C), add concentrated sulfuric acid (20 mL).
-
Substrate Addition: Slowly add 8-fluoroquinoline (5.0 g, 0.034 mol) to the cold acid with continuous stirring. Ensure the temperature remains below 5°C.
-
Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid (2.5 mL, 0.06 mol) to concentrated sulfuric acid (5 mL) in a separate flask, also cooled in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 8-fluoroquinoline over 30-45 minutes. Maintain the internal temperature below 5°C throughout the addition.
-
Reaction: Stir the mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A precipitate should form.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. The primary product will be a mixture of nitro isomers. The desired 8-fluoro-3-nitroquinoline can be separated and purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol.
Protocol 3: Reduction to this compound
The reduction of the nitro group to a primary amine is a standard and high-yielding transformation. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method for this conversion.
Materials:
-
8-Fluoro-3-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 8-fluoro-3-nitroquinoline (3.84 g, 0.02 mol) in ethanol (100 mL).
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (22.5 g, 0.1 mol) to the suspension.
-
Heating: Heat the mixture to reflux (approx. 78°C) with stirring.
-
Acidification: While refluxing, add concentrated HCl (20 mL) dropwise over 30 minutes. The reaction mixture should become a clear solution.
-
Reaction Completion: Continue refluxing for 3-4 hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralization: Dilute the residue with 100 mL of water and cool in an ice bath. Carefully basify the solution by adding 40% NaOH solution until the pH is >10. The tin salts will precipitate as tin hydroxide.
-
Extraction: Extract the resulting slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final product as a solid.
Characterization and Data Summary
Each intermediate and the final product should be rigorously characterized to confirm its identity and purity. Standard analytical techniques include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
| Compound | Formula | MW ( g/mol ) | Appearance | Key Characterization Notes |
| 8-Fluoroquinoline | C₉H₆FN | 147.15 | Pale yellow oil | MS (m/z): 147 [M]⁺. ¹H NMR will show characteristic aromatic quinoline peaks. |
| 8-Fluoro-3-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Yellow solid | MS (m/z): 192 [M]⁺. Appearance of a new singlet in the downfield region of the ¹H NMR for the proton at C2. |
| This compound | C₉H₇FN₂ | 162.17 | Off-white/pale brown solid | MS (m/z): 162 [M]⁺. Appearance of a broad singlet in ¹H NMR corresponding to the -NH₂ protons. |
Future Directions: Derivatization Strategies
The synthesized this compound is a valuable platform for creating diverse chemical libraries. The primary amine at the C3 position is a nucleophilic handle amenable to a wide array of chemical transformations. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
Caption: Potential derivatization pathways for this compound.
References
Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents Utilizing 8-Fluoroquinolin-3-amine
Introduction: The Enduring Potential of the Fluoroquinolone Scaffold
The quinolone and fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established and effective strategy for combating bacterial infections.[2] However, the rise of antibiotic resistance necessitates the continuous development of new and more potent analogues.[1]
8-Fluoroquinolin-3-amine emerges as a critical and versatile starting material in the synthesis of next-generation fluoroquinolone antibacterial agents. Its strategic fluorine substitution can enhance antibacterial potency, while the amine functionality provides a key handle for the introduction of diverse chemical moieties to modulate activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging this compound in the development of novel antibacterial candidates.
Core Synthetic Strategy: Building the Fluoroquinolone Nucleus and Subsequent Diversification
The synthesis of potent fluoroquinolone antibacterials from this compound is conceptually approached in two main phases:
-
Construction of the Quinolone Core: This foundational step involves the formation of the bicyclic quinolone ring system. The Gould-Jacobs reaction is a classical and highly effective method for this transformation, starting from an appropriately substituted aniline.[3][4][5]
-
Functionalization and Diversification: With the core scaffold in hand, subsequent reactions are employed to introduce various substituents, primarily at the C-7 and N-1 positions, which are known to significantly influence the antibacterial spectrum and potency. Key reactions for this phase include the Suzuki-Miyaura cross-coupling and the Ullmann condensation.
Mechanistic Insights: The Rationale Behind the Reactions
A deep understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting synthetic challenges.
The Gould-Jacobs Reaction: A Classic Approach to Quinolone Synthesis
The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline core.[3][4][5] The reaction proceeds through a sequence of condensation and cyclization steps.
-
Mechanism: The reaction commences with the nucleophilic attack of the aniline (in this case, a derivative of this compound) on diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[3][4][6] Subsequent thermal or acid-catalyzed intramolecular cyclization leads to the formation of the quinolone ring system.[3][4][6] The final steps involve hydrolysis of the ester and decarboxylation to yield the 4-hydroxyquinolone.[3][4][6]
Gould-Jacobs Reaction Workflow
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that is exceptionally versatile for creating C-C bonds between a variety of organic halides and organoboron compounds.[7][8] This reaction is instrumental in introducing aryl or heteroaryl substituents at the C-7 position of the fluoroquinolone core, a modification known to enhance antibacterial activity.
-
Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halo-fluoroquinolone.[8][9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[8][9]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[8][9]
-
Suzuki-Miyaura Catalytic Cycle
Ullmann Condensation: Forming Carbon-Nitrogen Bonds
The Ullmann condensation is a copper-catalyzed reaction used to form C-N bonds, typically between an aryl halide and an amine.[10][11] This reaction is particularly useful for introducing nitrogen-containing heterocycles or substituted amines at the C-7 position of the fluoroquinolone scaffold.
-
Mechanism: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide.[10][11] The resulting copper(III) intermediate then undergoes reductive elimination to form the C-N coupled product and regenerate the copper(I) catalyst.[10][11]
Ullmann Condensation Pathway
Experimental Protocols
The following protocols are representative methods for the synthesis of novel antibacterial agents starting from 8-fluoro-substituted anilines. These should be adapted and optimized based on the specific substrates and desired products.
Protocol 1: Synthesis of the Fluoroquinolone Core via Gould-Jacobs Reaction
This protocol describes a microwave-assisted Gould-Jacobs reaction for the efficient synthesis of the quinolone core.
Materials:
-
8-Fluoro-substituted aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (1.2 eq)
-
High-boiling solvent (e.g., Diphenyl ether)
-
Microwave synthesis vial
-
Magnetic stir bar
-
Microwave synthesizer
-
Ice-cold acetonitrile
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add the 8-fluoro-substituted aniline and diethyl ethoxymethylenemalonate.
-
If a solvent is used, add the high-boiling solvent to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 250-300 °C for 5-15 minutes. Monitor the reaction progress by TLC or LC-MS.[12]
-
After completion, cool the reaction vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it thoroughly with ice-cold acetonitrile to remove the high-boiling solvent.
-
Dry the resulting solid under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: C-7 Arylation via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 7-halo-8-fluoroquinolone derivative with an arylboronic acid.
Materials:
-
7-Halo-8-fluoroquinolone derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene or a mixture of DME and water)
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the 7-halo-8-fluoroquinolone derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: C-7 Amination via Ullmann Condensation
This protocol describes a microwave-assisted Ullmann condensation for the synthesis of 7-amino-8-fluoroquinolone derivatives.
Materials:
-
7-Halo-8-fluoroquinolone derivative (1.0 eq)
-
Amine or heterocycle (1.2 eq)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., DMF or NMP)
-
Microwave synthesis vial
-
Magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a microwave synthesis vial, add the 7-halo-8-fluoroquinolone derivative, amine or heterocycle, CuI, and base.
-
Add the solvent and a magnetic stir bar.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 120-180 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Evaluating Antibacterial Efficacy
The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15]
Table 1: Representative Antibacterial Activity (MIC in µg/mL) of Novel Fluoroquinolone Derivatives
| Compound | Derivative Type | S. aureus | E. coli | P. aeruginosa |
| Reference | Ciprofloxacin | 0.25 | 0.015 | 0.5 |
| FQ-1 | 7-(p-tolyl) | 2.5 | >100 | >100 |
| FQ-2 | 7-(4-chlorophenyl) | 3.0 | >100 | >100 |
| FQ-3 | 7-anilino | 4.0 | 50 | >100 |
| FQ-4 | 7-(piperazin-1-yl) | 0.5 | 0.1 | 1.0 |
Data is illustrative and based on typical results reported in the literature for similar compounds.
Conclusion and Future Directions
This compound serves as a highly valuable and adaptable platform for the synthesis of novel fluoroquinolone antibacterial agents. The synthetic strategies outlined in this guide, including the Gould-Jacobs reaction for core synthesis and subsequent Suzuki-Miyaura and Ullmann couplings for diversification, provide a robust framework for generating extensive libraries of new chemical entities. The continued exploration of novel substituents at the C-7 and N-1 positions, guided by structure-activity relationship (SAR) studies and computational modeling, holds significant promise for the development of next-generation antibacterial agents that can effectively combat the growing threat of antibiotic resistance.
References
- 1. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. wikiwand.com [wikiwand.com]
- 7. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. ablelab.eu [ablelab.eu]
- 13. scispace.com [scispace.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application of 8-Fluoroquinolin-3-amine and its Analogs in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a foundational structural motif in medicinal chemistry, recognized for its broad range of pharmacological activities. In the field of oncology, quinoline derivatives have emerged as a particularly promising class of compounds due to their ability to interact with various molecular targets implicated in cancer progression.[1][2] These compounds have demonstrated a wide array of anticancer mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1][3] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the development of derivatives with enhanced potency and selectivity against specific cancer targets.[4] This guide will delve into the application of quinoline derivatives, using the conceptual framework of 8-Fluoroquinolin-3-amine, to illustrate their potential in cancer research and drug development. We will explore their mechanisms of action, with a focus on kinase inhibition, and provide detailed protocols for their preclinical evaluation.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
A predominant mechanism through which many quinoline derivatives exert their anticancer effects is the inhibition of protein kinases.[5] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[6] In many cancers, these pathways are dysregulated, leading to uncontrolled cell division.[7]
One of the most critical signaling networks in cancer is the PI3K/Akt/mTOR pathway.[8][9] This pathway is frequently overactive in a wide range of human cancers and plays a central role in promoting cell survival and proliferation.[7][10] Several quinoline-based compounds have been developed to target key kinases within this and other related pathways.
A notable example of a quinoline-based kinase inhibitor is Bosutinib , a dual inhibitor of Src and Abl kinases.[11] While not an this compound, its mechanism provides a well-documented blueprint for how quinoline derivatives function as targeted cancer therapies. Bosutinib's inhibition of these kinases disrupts downstream signaling cascades, including the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.[1][5]
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for a hypothetical quinoline-based kinase inhibitor.
Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by a quinoline derivative.
Preclinical Evaluation Workflow
The preclinical development of a novel quinoline-based anticancer agent follows a structured workflow designed to assess its efficacy and safety before clinical trials.[12][13][14] This process typically involves a series of in vitro and in vivo studies.
Caption: A typical preclinical development workflow for a novel anticancer kinase inhibitor.
Quantitative Data: In Vitro Anticancer Activity of Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of several quinoline derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | MCF-7 (Breast) | 29.8 | [15] |
| Compound 12 | MCF-7 (Breast) | 39.0 | [15] |
| Compound 13 | MCF-7 (Breast) | 40.0 | [15] |
| Compound 14 | MCF-7 (Breast) | 40.4 | [15] |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 | [15] |
| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon) | 0.314 - 4.65 | [15] |
| 7-chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 | [15] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | [15] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | 43.95 | [15] |
| Quinoline 38 | MCF-7 (Breast) | Comparable to positive control | [3] |
| Quinoline 26 | MKN45 (Gastric) | 0.093 | [3] |
| Compound 2a | U937 (Leukemia) | 0.7 | [16] |
| Compound 4c | HL60 (Leukemia) | 0.3 | [16] |
| Hydrazide derivative 18 | HCT116 (Colorectal) | 0.329 (as a complex) | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general framework for a luminescence-based in vitro kinase assay to determine the inhibitory potential of a compound against a specific kinase.[6]
Materials:
-
Recombinant active kinase (e.g., Src, Abl)
-
Kinase-specific substrate peptide
-
Kinase reaction buffer
-
ATP solution
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
Kinase detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in kinase reaction buffer.
-
Prepare a solution of the kinase and its specific substrate in kinase reaction buffer.
-
Prepare a solution of ATP in kinase reaction buffer.
-
-
Assay Setup:
-
In a white, opaque microplate, add the following to each well in the specified order:
-
Kinase reaction buffer.
-
Test compound at various concentrations.
-
Kinase/substrate mixture.
-
-
Include a "no kinase" control (for background luminescence) and a "vehicle" control (with DMSO instead of the test compound, representing 100% kinase activity).
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Mix the contents of the wells gently by shaking the plate.
-
Incubate the plate at room temperature for the optimal duration for the specific kinase (typically 30-60 minutes).
-
-
Detection:
-
After the incubation, add the kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent will measure the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the "no kinase" control) from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
Quinoline derivatives represent a highly versatile and promising class of compounds in the landscape of cancer research. Their ability to be readily synthesized and modified allows for the exploration of a vast chemical space to identify potent and selective inhibitors of key oncogenic pathways. The hypothetical this compound and its analogs serve as a conceptual starting point for the design of novel therapeutics. Future research in this area will likely focus on the development of next-generation quinoline-based drugs with improved pharmacokinetic properties, reduced off-target effects, and the ability to overcome drug resistance. Combination therapies, where quinoline derivatives are used in conjunction with other anticancer agents, also hold significant promise for achieving synergistic effects and improving patient outcomes.[3][17] The continued investigation of these compounds will undoubtedly contribute to the advancement of targeted cancer therapies.
References
- 1. minicule.com [minicule.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. mdpi.com [mdpi.com]
- 15. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 16. mdpi.com [mdpi.com]
- 17. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 8-Hydroxyquinoline Mannich Bases
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 8-Hydroxyquinoline Mannich Bases in Medicinal Chemistry
8-hydroxyquinoline (8-HQ) stands as a "privileged structure" in medicinal chemistry, renowned for its potent metal-chelating properties and a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The Mannich reaction, a three-component condensation, offers a robust and versatile method for the aminoalkylation of 8-HQ, yielding a diverse library of derivatives known as Mannich bases.[4][5] This reaction introduces an aminomethyl group, typically at the C-7 position of the 8-HQ scaffold, significantly modulating the molecule's physicochemical properties and biological activity.[1][6] These modifications have been instrumental in the development of novel therapeutic agents, particularly in targeting multidrug-resistant (MDR) cancer cells and exploring new avenues in the treatment of neurodegenerative diseases.[1][6][7] This guide provides a detailed experimental protocol for the synthesis of 8-hydroxyquinoline Mannich bases, grounded in established scientific principles and supported by practical insights for successful execution.
Reaction Mechanism: The Chemistry Behind the Synthesis
The Mannich reaction with 8-hydroxyquinoline, a phenol analogue, proceeds via a well-established electrophilic aromatic substitution mechanism.[8] The process can be dissected into two primary stages:
-
Formation of the Iminium Ion: The reaction is initiated by the condensation of an amine (primary or secondary) with an aldehyde, most commonly formaldehyde. This acid-catalyzed step generates a highly reactive electrophilic species known as an iminium ion (or Eschenmoser's salt precursor).[8][9][10] The choice of amine is critical as it will be incorporated into the final Mannich base structure.
-
Electrophilic Attack: The electron-rich 8-hydroxyquinoline ring, activated by the hydroxyl group at C-8, acts as a nucleophile.[8] It attacks the electrophilic carbon of the iminium ion. The hydroxyl group is a strong ortho, para-director, leading to preferential substitution at the C-5 (para) and C-7 (ortho) positions.[6] In the case of 8-hydroxyquinoline, the aminoalkylation predominantly occurs at the more sterically accessible and electronically favorable C-7 position.[1][4]
Experimental Workflow: From Reagents to Purified Product
The following diagram illustrates the general workflow for the synthesis and purification of 8-hydroxyquinoline Mannich bases.
Caption: A schematic overview of the synthesis, work-up, and purification steps for 8-hydroxyquinoline Mannich bases.
Detailed Experimental Protocol: Synthesis of 7-(Piperidin-1-ylmethyl)quinolin-8-ol
This protocol is a representative example for the synthesis of a Mannich base derived from 8-hydroxyquinoline and piperidine. It can be adapted for other secondary or primary amines with minor modifications.
Materials:
-
8-Hydroxyquinoline (1.0 eq)
-
Piperidine (1.1 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Ethanol or Toluene
-
Dichloromethane
-
10% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Iminium Ion Formation: In a round-bottom flask, combine piperidine (1.1 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) in ethanol. Stir the mixture at room temperature for 1 hour. This pre-incubation step allows for the formation of the reactive iminium ion.
-
Addition of 8-Hydroxyquinoline: To the stirred solution, add 8-hydroxyquinoline (1.0 eq) dissolved in a minimal amount of ethanol.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to several days depending on the specific amine used.[1] For some less reactive amines, gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.[4]
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with a 10% NaOH solution (to remove unreacted 8-hydroxyquinoline), brine, and distilled water.[1]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.[6][11]
-
For column chromatography, a gradient of hexane and ethyl acetate is typically effective for eluting the desired Mannich base.
-
-
Characterization: The structure and purity of the synthesized 7-(piperidin-1-ylmethyl)quinolin-8-ol should be confirmed by standard analytical techniques:
Comparative Data: Reaction Conditions and Yields
The choice of reactants and reaction conditions can significantly influence the outcome of the Mannich reaction. The following table summarizes various examples from the literature, showcasing the versatility of this synthetic route.
| 8-HQ Derivative | Amine | Aldehyde | Solvent | Conditions | Yield (%) | Reference |
| 8-Hydroxyquinoline | Octylamine | Formaldehyde | Ethanol | Reflux, 48h | N/A | [12] |
| 5-Bromo-8-hydroxyquinoline | Pyrrolidine | Formaldehyde | Ethanol | Room Temp, 4 days | N/A | [1] |
| 8-Hydroxyquinoline | Aniline | Benzaldehyde | N/A | Room Temp | 26% | [6] |
| 8-Hydroxyquinoline | 2-Methylaniline | Benzaldehyde | N/A | Room Temp | N/A | [11] |
| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Paraformaldehyde | Ethanol | N/A | 75% | [13] |
| 8-Hydroxyquinoline | Piperazine | Paraformaldehyde | N/A | Microwave | N/A | [13] |
N/A: Not available in the cited source.
Troubleshooting and Key Considerations
-
Side Reactions: In some cases, bis-substitution can occur, particularly if the C-5 position is unsubstituted. Careful control of stoichiometry and reaction time can minimize this.
-
Purification Challenges: Mannich bases can be prone to decomposition on silica gel, especially if they are sensitive to acid. Using a neutral or basified silica gel or opting for recrystallization can be beneficial.
-
Amine Reactivity: The nucleophilicity of the amine plays a significant role. Less reactive aromatic amines may require harsher conditions or longer reaction times compared to more reactive aliphatic amines.[11][14]
-
Aldehyde Choice: While formaldehyde is most common, other aldehydes can be used to introduce further diversity into the Mannich base structure.[4][11]
Conclusion
The Mannich reaction provides an efficient and adaptable platform for the synthesis of a wide array of 8-hydroxyquinoline derivatives. These compounds are of significant interest in drug discovery, demonstrating the power of this classic organic reaction in generating novel molecular entities with potent biological activities. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and explore the therapeutic potential of 8-hydroxyquinoline Mannich bases.
References
- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. setpublisher.com [setpublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
Analytical methods for the characterization of 8-Fluoroquinolin-3-amine
An In-Depth Technical Guide to the Analytical Characterization of 8-Fluoroquinolin-3-amine
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Characterization
This compound (C₉H₇FN₂) is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and drug development. Its quinoline scaffold, substituted with a fluorine atom and an amine group, makes it a valuable precursor for synthesizing a range of pharmacologically active molecules, particularly in the realm of kinase inhibitors and anti-infective agents. The precise location of the fluoro and amino groups significantly influences the molecule's physicochemical properties and its interactions with biological targets.
Given its role as a key starting material, the unequivocal identification, and the rigorous assessment of the purity of this compound are paramount. Impurities, isomers, or degradation products can have profound impacts on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a suite of detailed analytical methods and protocols designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of this compound. The methodologies are grounded in fundamental principles and are designed to be self-validating, reflecting best practices in the field.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before commencing any analytical work. These data inform choices regarding solvents, chromatographic conditions, and sample handling.
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂ | PubChem[1][2] |
| Molecular Weight | 162.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 936324-21-9 | PubChem[2] |
| Appearance | Typically a solid | Ambeed |
| Safety Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | PubChem[1] |
Section 1: Chromatographic Purity and Identity Assessment
Chromatographic techniques are the cornerstone for determining the purity of chemical compounds by separating the main component from any impurities or related substances.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile polar to moderately non-polar compounds like this compound. The selection of a C18 column is based on its wide applicability and effectiveness in retaining aromatic compounds through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve sharp, symmetrical peaks and adequate retention. An acidic buffer (e.g., using phosphoric acid or formic acid) is employed to protonate the amine group, which minimizes peak tailing—a common issue with basic analytes on silica-based columns—by reducing unwanted interactions with residual silanol groups.[3][4] UV detection is ideal due to the chromophoric nature of the quinoline ring system.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Gradient Program | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound by the area percent method (Area of main peak / Total area of all peaks) x 100%.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
Expertise & Experience: Direct GC analysis of primary amines can be problematic, often resulting in poor peak shape and low response due to their polarity and ability to interact with active sites in the GC system.[5] To overcome this, a derivatization step is essential. Acylation with an agent like Heptafluorobutyric Anhydride (HFBA) or Trifluoroacetic Anhydride (TFAA) converts the polar amine group into a less polar, more volatile amide.[6][7] This transformation drastically improves chromatographic performance, leading to sharp, symmetrical peaks. The mass spectrometer then provides definitive structural information based on the fragmentation pattern of the derivatized analyte, serving as a powerful tool for identity confirmation.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis including derivatization.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole) with an Electron Ionization (EI) source.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatization Procedure:
-
Accurately weigh ~1 mg of this compound into a 2 mL autosampler vial.
-
Add 500 µL of Ethyl Acetate and 100 µL of Heptafluorobutyric Anhydride (HFBA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split 20:1) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
-
Data Analysis: Identify the derivatized this compound peak by its retention time and characteristic mass spectrum. Search for any impurity peaks and identify them by comparing their mass spectra to a library (e.g., NIST).
Section 2: Spectroscopic Structural Elucidation
Spectroscopic methods provide orthogonal information to chromatography, confirming the molecular structure and identifying key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination. For this compound, ¹H NMR will reveal the number of different types of protons and their connectivity through spin-spin coupling. The aromatic protons on the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm). ¹³C NMR will show distinct signals for each carbon atom in the molecule. The use of a deuterated solvent like DMSO-d₆ is recommended due to its excellent solvating power for polar aromatic compounds. The amine protons (NH₂) may appear as a broad singlet and their chemical shift can be concentration-dependent.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H):
-
Set spectral width to cover a range from 0 to 12 ppm.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
Acquisition Parameters (¹³C):
-
Use a proton-decoupled pulse program.
-
Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.
-
-
Data Interpretation:
-
¹H NMR: Correlate the observed chemical shifts, integration values, and coupling patterns to the protons in the structure. Expect complex splitting in the aromatic region due to H-H and H-F couplings.
-
¹³C NMR: Identify the signals for the 9 unique carbons. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations characteristic of the primary amine, the aromatic quinoline ring, and the C-F bond. For solid samples, Attenuated Total Reflectance (ATR) is the most convenient sampling technique.
Analytical Workflow: Structural Characterization
Caption: Integrated workflow for comprehensive characterization.
Experimental Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Interpretation: Identify the characteristic absorption bands.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| 3400 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine | analyzetest.com[9] |
| 1650 - 1580 | N-H Bend (scissoring) | Primary Amine | analyzetest.com[9] |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring | InstaNANO[10] |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | analyzetest.com[9] |
| 1250 - 1100 | C-F Stretch | Aryl-Fluoride | InstaNANO[10] |
| 910 - 665 | N-H Wag | Primary Amine | analyzetest.com[9] |
Section 3: Elemental Analysis
Trustworthiness: Elemental analysis provides a fundamental check on the empirical formula of a synthesized compound. It is a destructive technique that measures the mass percentages of carbon, hydrogen, and nitrogen. The experimentally determined percentages should agree with the theoretical values calculated from the molecular formula (C₉H₇FN₂) within an acceptable margin of error (typically ±0.4%). This method serves as a final, self-validating confirmation of the compound's elemental composition.
Protocol: C, H, N Analysis
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Calculation:
| Element | Theoretical % |
| Carbon (C) | 66.66% |
| Hydrogen (H) | 4.35% |
| Nitrogen (N) | 17.27% |
| Fluorine (F) | 11.71% |
Note: Fluorine content is typically determined by other methods, such as ion chromatography after combustion.
References
- 1. This compound | C9H7FN2 | CID 52554381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H7FN2 | CID 52554381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 4. sielc.com [sielc.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. researchgate.net [researchgate.net]
- 8. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. analyzetest.com [analyzetest.com]
- 10. instanano.com [instanano.com]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazole-8-Quinolinol Hybrids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of Quinolinol and Triazole Moieties
In the landscape of modern medicinal chemistry, the strategic hybridization of distinct pharmacophores into a single molecular entity has emerged as a powerful strategy for the development of novel therapeutic agents. This approach can lead to compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. The 1,2,3-triazole-8-quinolinol hybrids represent a compelling class of such molecules, merging the potent metal-chelating and biological properties of 8-hydroxyquinoline (8-HQ) with the versatile and stable 1,2,3-triazole core.
The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects, largely attributed to its ability to chelate essential metal ions.[1][2] The 1,2,3-triazole ring, often synthesized via the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," serves as a robust and biocompatible linker.[3][4][5][6] This linker is not merely a passive spacer but can actively participate in biological interactions, enhancing the overall efficacy of the hybrid molecule.
These application notes provide a comprehensive guide to the synthesis of 1,2,3-triazole-8-quinolinol hybrids, focusing on the widely adopted CuAAC methodology. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols for the preparation of key precursors and the final cycloaddition, and discuss the essential characterization techniques.
Synthetic Strategy Overview: A Modular "Click Chemistry" Approach
The synthesis of 1,2,3-triazole-8-quinolinol hybrids is most efficiently achieved through a modular, three-stage process centered around the CuAAC reaction. This strategy offers high yields, excellent regioselectivity (specifically the 1,4-disubstituted isomer), and tolerance to a wide range of functional groups, making it ideal for creating diverse compound libraries for drug discovery.
The overall synthetic workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of 1,2,3-triazole-8-quinolinol hybrids.
Part 1: Synthesis of Key Precursors
Protocol 1.1: Synthesis of 8-(Prop-2-yn-1-yloxy)quinoline (Alkyne Precursor)
This protocol describes the O-propargylation of 8-hydroxyquinoline to introduce the terminal alkyne functionality necessary for the click reaction. The reaction proceeds via a nucleophilic substitution where the phenoxide of 8-hydroxyquinoline attacks propargyl bromide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 8-Hydroxyquinoline | 145.16 | 1.45 g | 10 |
| Propargyl bromide (80% in toluene) | 118.96 | 1.34 mL | 12 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 3.46 g | 25 |
| Anhydrous Acetone | - | 50 mL | - |
Instrumentation:
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add 8-hydroxyquinoline (1.45 g, 10 mmol) and anhydrous acetone (50 mL).
-
Add anhydrous potassium carbonate (3.46 g, 25 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add propargyl bromide (1.34 mL, 12 mmol) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:3).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 8-(prop-2-yn-1-yloxy)quinoline as a brown solid.[7]
Expected Yield: ~85-95%
Characterization Data for 8-(prop-2-yn-1-yloxy)quinoline: [7]
-
¹H NMR (500 MHz, CDCl₃): δ 8.91 (dd, J = 4.2, 1.7 Hz, 1H), 8.11 (dd, J = 8.3, 1.7 Hz, 1H), 7.45 (dd, J = 8.3, 1.2 Hz, 1H), 7.43 (dd, J = 7.4, 1.2 Hz, 1H), 7.40 (t, J = 7.8 Hz, 1H), 7.24 (dd, J = 7.4, 1.2 Hz, 1H), 5.01 (d, J = 2.4 Hz, 2H), 2.51 (t, J = 2.4 Hz, 1H).
-
¹³C NMR (125 MHz, CDCl₃): δ 153.1, 149.5, 140.4, 135.9, 129.5, 126.4, 121.7, 120.7, 110.0, 78.3, 76.1, 56.5.
-
FT-IR (KBr, cm⁻¹): 3275 (≡C-H), 2119 (C≡C).
Protocol 1.2: Synthesis of Benzyl Azide (Representative Azide Precursor)
This protocol details the synthesis of benzyl azide from benzyl bromide via an Sₙ2 reaction with sodium azide. This method is broadly applicable for the synthesis of various primary and secondary alkyl azides.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Benzyl bromide | 171.04 | 2.0 mL | 16.8 |
| Sodium Azide (NaN₃) | 65.01 | 1.64 g | 25.3 |
| Dimethyl sulfoxide (DMSO) | - | 40 mL | - |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzyl bromide (2.0 mL, 16.8 mmol) in DMSO (40 mL).
-
Add sodium azide (1.64 g, 25.3 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight (approximately 12-16 hours).[8]
-
Upon completion, slowly add water (75 mL) to the reaction mixture. This may be an exothermic process.
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain benzyl azide as a clear oil.[8]
Expected Yield: ~70-95%
Characterization Data for Benzyl Azide: [8]
-
¹H NMR (400 MHz, CDCl₃): δ 7.42-7.32 (m, 5H), 4.35 (s, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 135.4, 128.9, 128.3, 128.2, 54.8.
-
IR (cm⁻¹): 2090 (strong, N₃ stretch).
Part 2: The Core "Click" Reaction - CuAAC
Understanding the Mechanism: The Role of Copper
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds through a mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The presence of a copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole.[6]
The key steps in the catalytic cycle are:
-
Formation of Copper(I) Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne carbon.
-
Coordination of the Azide: The organic azide coordinates to the copper center.
-
Cycloaddition: A stepwise cycloaddition occurs, leading to a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.
Figure 2: Simplified catalytic cycle of the CuAAC reaction.
Protocol 2.1: Synthesis of 1-(Benzyl)-4-((quinolin-8-yloxy)methyl)-1H-1,2,3-triazole
This protocol provides a general procedure for the CuAAC reaction between the prepared 8-(prop-2-yn-1-yloxy)quinoline and benzyl azide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 8-(Prop-2-yn-1-yloxy)quinoline | 183.21 | 183 mg | 1.0 |
| Benzyl Azide | 133.15 | 133 mg | 1.0 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.69 | 25 mg | 0.1 (10 mol%) |
| Sodium Ascorbate | 198.11 | 40 mg | 0.2 (20 mol%) |
| Tetrahydrofuran (THF) | - | 8 mL | - |
| Water | - | 2 mL | - |
Instrumentation:
-
Reaction vial or small round-bottom flask
-
Magnetic stirrer
-
Apparatus for column chromatography
Procedure:
-
In a reaction vial, dissolve 8-(prop-2-yn-1-yloxy)quinoline (183 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a mixture of THF (8 mL) and water (2 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (40 mg, 0.2 mmol) in water (1 mL).
-
Add the copper(II) sulfate pentahydrate (25 mg, 0.1 mmol) to the main reaction mixture and stir until dissolved.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture. The color of the solution should change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the final 1,2,3-triazole-8-quinolinol hybrid.[3][9]
Expected Yield: High (typically >80%)
Part 3: Characterization and Data Interpretation
Thorough characterization is essential to confirm the structure and purity of the synthesized hybrids.
Table of Expected Spectroscopic Data:
| Technique | Expected Observations for 1-(Benzyl)-4-((quinolin-8-yloxy)methyl)-1H-1,2,3-triazole |
| ¹H NMR | - A new singlet for the triazole proton (CH) around δ 8.0-8.5 ppm.- A singlet for the methylene protons (OCH₂) adjacent to the triazole ring.- Characteristic aromatic protons from both the quinoline and benzyl moieties. |
| ¹³C NMR | - Signals for the two carbons of the triazole ring.- Signals corresponding to the carbons of the quinoline and benzyl groups. |
| FT-IR | - Disappearance of the alkyne C≡C and ≡C-H stretches (around 2100 cm⁻¹ and 3300 cm⁻¹, respectively).- Disappearance of the strong azide (N₃) stretch around 2100 cm⁻¹.- Characteristic aromatic C-H and C=C stretches.[3][9] |
| Mass Spec (ESI-MS) | - A prominent peak corresponding to the molecular ion [M+H]⁺.[9][10] |
Applications in Drug Discovery and Development
The modular nature of this synthetic protocol allows for the rapid generation of a library of 1,2,3-triazole-8-quinolinol hybrids by varying the azide component. This diversity is crucial for structure-activity relationship (SAR) studies in drug discovery. These hybrids have shown promise in several therapeutic areas:
-
Antifungal Agents: The 8-hydroxyquinoline scaffold is known for its antifungal properties, and its combination with the triazole moiety has led to compounds with potent activity against various fungal strains, including Candida species.[4][11][12] Some derivatives have been shown to act by disrupting the fungal cell wall.[12]
-
Anticancer Activity: The metal-chelating properties of the 8-hydroxyquinoline core can be leveraged to disrupt metal homeostasis in cancer cells, leading to antiproliferative effects.[1][2] Triazole hybrids have been investigated for their activity against various cancer cell lines.
-
Neuroprotective Agents: Dysregulation of metal ions is implicated in several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The ability of 8-hydroxyquinoline derivatives to chelate these metals makes them promising candidates for neuroprotective therapies.[1][13]
-
Antibacterial Agents: These hybrid molecules have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[3][5]
Conclusion
The synthetic protocol detailed in these application notes, centered on the robust and efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition, provides a reliable and versatile method for the synthesis of 1,2,3-triazole-8-quinolinol hybrids. The modularity of this approach allows for the creation of diverse molecular libraries, which are invaluable for the exploration of their therapeutic potential in areas such as infectious diseases, oncology, and neurodegenerative disorders. The combination of detailed experimental procedures, mechanistic insights, and characterization data provides a solid foundation for researchers to successfully synthesize and investigate this promising class of hybrid molecules.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity profile of novel triazole/quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class [dspace.mit.edu]
- 13. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Intramolecular Friedel-Crafts Acylation for Quinolinone Synthesis
Introduction
The quinolin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibiotics, anticancer drugs, and anti-inflammatory compounds. Its prevalence in biologically active molecules drives a continuous need for efficient and robust synthetic methodologies. Among the various strategies, the intramolecular Friedel-Crafts acylation of N-aryl-β-amino acids and related precursors stands out as a powerful and direct route to construct the 2,3-dihydroquinolin-4-one framework.
This application note provides an in-depth technical guide for researchers, chemists, and drug development professionals on the theory, application, and practical execution of this pivotal reaction. We will explore the underlying mechanisms, compare key catalytic systems, provide detailed experimental protocols, and discuss the scope and limitations to empower scientists to successfully implement this methodology in their synthetic programs.
Theoretical Background and Reaction Mechanism
The intramolecular Friedel-Crafts acylation is a specialized form of electrophilic aromatic substitution.[1][2][3] The core principle involves the cyclization of a precursor molecule containing both an aromatic ring (the nucleophile) and a carboxylic acid or its derivative (the electrophile precursor), tethered by a flexible chain.
The reaction is initiated by a strong Brønsted or Lewis acid catalyst, which activates the carboxylic acid to generate a highly reactive acylium ion.[1][4] This potent electrophile is strategically positioned to be attacked by the tethered, electron-rich aniline ring. The cyclization almost invariably occurs at the ortho-position to the activating amino group, leading to the formation of a six-membered ring. A final deprotonation step restores the aromaticity of the system, yielding the desired dihydroquinolinone product.
The key mechanistic steps are as follows:
-
Activation & Acylium Ion Formation: The carboxylic acid is protonated by a strong acid catalyst. Subsequent loss of a water molecule generates a resonance-stabilized acylium ion.
-
Intramolecular Electrophilic Attack: The π-electrons of the aniline ring attack the electrophilic acylium carbon, forming a new carbon-carbon bond and a six-membered ring. This step temporarily disrupts the aromaticity, creating a sigma complex (arenium ion).
-
Rearomatization: A base (such as the conjugate base of the acid catalyst) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final quinolinone product.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation for Quinolinone Synthesis.
Key Reagents and Catalytic Systems
The choice of acid catalyst is critical and directly impacts reaction efficiency, conditions, and ease of work-up.
-
Polyphosphoric Acid (PPA): For decades, PPA has been the workhorse reagent for this transformation, serving as both catalyst and solvent.[5][6][7][8] It is a powerful dehydrating agent that effectively promotes the formation of the acylium ion.[9] However, PPA suffers from significant practical drawbacks, including extremely high viscosity, which complicates stirring and product isolation, and the need for high reaction temperatures (often >100 °C).[6][10][11]
-
Eaton's Reagent: Developed as a superior alternative to PPA, Eaton's reagent is typically a 7.5-10% (w/w) solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H).[12][13] It offers several advantages:
-
Lower Viscosity: It is a mobile, easily stirrable liquid at room temperature.[10][12]
-
Milder Conditions: Reactions often proceed at significantly lower temperatures (e.g., 50-80 °C), which can improve functional group tolerance.[14]
-
Easier Work-up: The reaction mixture can be readily quenched by pouring it into water or onto ice, simplifying product isolation.[10]
-
Higher Yields: In many cases, Eaton's reagent provides superior yields compared to PPA.[14]
-
-
Other Acids: While less common for this specific application, other strong acids like trifluoromethanesulfonic acid (TfOH) can also effect the cyclization.[5][15][16] Traditional Lewis acids like AlCl₃ are also used in Friedel-Crafts acylations but can be complicated by complexation with the amine and carbonyl groups.
Experimental Protocols
Safety Precaution: Polyphosphoric acid, Eaton's reagent, and methanesulfonic acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol A: General Procedure using Eaton's Reagent
This protocol is recommended for its ease of handling and generally higher efficiency.
-
Reagent Preparation: Use commercially available Eaton's reagent (e.g., 7.7 wt % P₂O₅ in MsOH) or prepare it fresh. To prepare, slowly add phosphorus pentoxide (P₂O₅, 7.5 g) in portions to ice-cooled methanesulfonic acid (100 g) with vigorous stirring. A slight exotherm will occur.[10] Allow the mixture to stir at room temperature overnight to ensure complete dissolution.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Eaton's reagent (typically 10 mL per 1 g of substrate).
-
Substrate Addition: With stirring, add the 3-(phenylamino)propanoic acid substrate in portions at room temperature. A small exotherm may be observed.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 50–80 °C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring. This step is exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water) or silica gel column chromatography.
Protocol B: General Procedure using Polyphosphoric Acid (PPA)
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer (due to high viscosity) and a nitrogen inlet, add polyphosphoric acid (typically 10 g per 1 g of substrate).
-
Heating: Heat the PPA to ~60 °C to reduce its viscosity, allowing for effective stirring.[6]
-
Substrate Addition: Add the 3-(phenylamino)propanoic acid substrate in portions to the warm, stirring PPA.
-
Heating and Monitoring: Increase the temperature to the required level (often 100–160 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture slightly until it is still mobile.
-
Extremely carefully, pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and is highly exothermic.
-
Neutralize the resulting phosphoric acid solution with a strong base, such as 50% aqueous NaOH, while cooling in an ice bath.
-
Extract the product with an appropriate organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
-
Purification: Purify the crude product as described in Protocol A.
Data Presentation: Literature Examples
The following table summarizes representative examples of the intramolecular Friedel-Crafts acylation for quinolinone synthesis, showcasing the versatility of the method.
| Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3-(Phenylamino)propanoic acid | Eaton's Reagent, 80 °C, 2h | 2,3-Dihydroquinolin-4(1H)-one | ~90% | |
| 3-((4-Methoxyphenyl)amino)propanoic acid | Eaton's Reagent, 50 °C, 3h | 6-Methoxy-2,3-dihydroquinolin-4(1H)-one | 92% | [17] |
| 3-((3-Chlorophenyl)amino)propanoic acid | Eaton's Reagent, 80 °C, 4h | 7-Chloro-2,3-dihydroquinolin-4(1H)-one | 85% | [10] |
| 2-(Phenoxymethyl)-4-phenylquinoline-3-carboxylic acid | PPA, 120 °C | 12-Phenylbenzo[6][18]oxepino[3,4-b]quinolin-13(6H)-one | High | [14] |
| 6-[(Phenoxy)methyl][15][19]dioxolo[4,5-g]quinoline-7-carboxylic acid | Eaton's Reagent, 80 °C, 3h | [15]Benzoxepino[3,4-b][15][19]dioxolo[4,5-g]quinolin-12(6H)-one | 65% | [14] |
Experimental Workflow Visualization
The overall process from starting material to final product can be summarized in the following workflow.
Caption: General Experimental Workflow for Quinolinone Synthesis.
Scope, Limitations, and Troubleshooting
Scope:
-
Aromatic Ring Substituents: The reaction works best with electron-rich or neutral aniline rings. Electron-donating groups (e.g., -OCH₃, -CH₃) in the para or meta position accelerate the reaction and generally give high yields.
-
Halogens: Halogens are well-tolerated and can be useful handles for further functionalization.
-
Ring Formation: The formation of 6-membered rings is highly favored and efficient.[11]
Limitations:
-
Deactivated Rings: Strongly electron-withdrawing groups (e.g., -NO₂, -CN) on the aniline ring can deactivate it towards electrophilic attack, leading to low or no yield.[1]
-
Steric Hindrance: Bulky substituents at the ortho-position can sterically hinder the cyclization.
-
Side Reactions: At excessively high temperatures, sulfonation of the aromatic ring can occur when using Eaton's reagent or other sulfonic acids.
-
Regioselectivity: For meta-substituted anilines, a mixture of regioisomers (e.g., 5- and 7-substituted quinolinones) can be formed, which may require chromatographic separation.
Troubleshooting:
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficiently activating conditions; Deactivated substrate. | Increase reaction temperature and/or time. Switch from PPA to the more reactive Eaton's reagent. Ensure reagents are anhydrous. |
| Formation of Byproducts | Reaction temperature is too high; Reaction time is too long. | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Work-up (PPA) | High viscosity of PPA; Incomplete hydrolysis. | Pour the hot reaction mixture onto a very large excess of ice with vigorous stirring. Consider using Eaton's reagent for future experiments. |
| Product is Insoluble | Product crashing out during neutralization. | Perform extraction before or during neutralization to keep the product in the organic phase. Use a larger volume of extraction solvent. |
Conclusion
The intramolecular Friedel-Crafts acylation is a cornerstone reaction for the synthesis of the medicinally important quinolinone scaffold. By understanding the mechanism and choosing the appropriate catalytic system—with Eaton's reagent often being the superior choice for its mild conditions and ease of use—researchers can reliably access these valuable heterocyclic compounds. This guide provides the foundational knowledge and practical protocols necessary to successfully apply this powerful cyclization strategy in a research and development setting.
References
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Friedel–Crafts chemistry 56*. Unprecedented construction of functionalized polycyclic quinolines via Friedel–Crafts cycliacylation and Beckmann rearrangement | Semantic Scholar [semanticscholar.org]
- 6. ccsenet.org [ccsenet.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 13. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Page loading... [guidechem.com]
- 18. mdpi.com [mdpi.com]
- 19. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Application Notes and Protocols for the Utilization of 8-Fluoroquinolin-3-amine in the Development of Novel Enzyme Inhibitors
Introduction: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition
The quinoline core is a highly versatile heterocyclic scaffold that has been a cornerstone in the development of therapeutic agents for decades. Its rigid, planar structure provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with the active sites of a wide range of enzymes. The introduction of a fluorine atom and an amino group, as seen in 8-Fluoroquinolin-3-amine, can significantly modulate the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, thereby influencing its biological activity and pharmacokinetic profile.
The fluorine atom at the C-8 position is of particular interest. While the more common C-6 fluorine in fluoroquinolone antibiotics is known to enhance bacterial cell penetration and DNA gyrase inhibition, a C-8 fluoro substituent can improve oral absorption and confer activity against anaerobic bacteria.[1] The amine group at the C-3 position provides a key point for hydrogen bonding and can be crucial for anchoring the molecule within an enzyme's active site. This document will provide a detailed guide for researchers on leveraging this compound and its derivatives as a starting point for the discovery and development of potent and selective enzyme inhibitors.
Part 1: Targeting Bacterial Type II Topoisomerases: DNA Gyrase and Topoisomerase IV
The most well-established role of the fluoroquinolone scaffold is in the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These essential enzymes regulate the topological state of bacterial DNA during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]
Mechanism of Action
This compound derivatives are expected to function as "topoisomerase poisons." They do not bind to the enzyme alone but rather to the enzyme-DNA complex. The inhibitor intercalates into the DNA at the site of cleavage and stabilizes the "cleavage complex," a transient intermediate in which the DNA is cleaved and covalently attached to the enzyme. This prevents the re-ligation of the DNA strands, leading to the accumulation of toxic double-strand breaks. The 3-amino group and the 4-keto group of the quinolone core are critical for coordinating with a magnesium ion, which in turn bridges the inhibitor to key amino acid residues in the enzyme's active site and the DNA backbone.
Diagram 1: Proposed Mechanism of DNA Gyrase Inhibition
Caption: Proposed mechanism of DNA gyrase inhibition.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol provides a method to assess the inhibitory activity of this compound derivatives against bacterial DNA gyrase.
Materials:
-
DNA Gyrase (e.g., from E. coli)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
ATP
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)
-
This compound derivatives dissolved in DMSO
-
Positive control inhibitor (e.g., Ciprofloxacin)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and DNA gyrase enzyme.
-
Add varying concentrations of the this compound derivative (or positive/negative controls) to the reaction mixture. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2%.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding DNA loading dye containing a stop solution (e.g., EDTA and SDS).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled (more compact, migrates faster) and relaxed (less compact, migrates slower) forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band in each lane. The percentage of inhibition is calculated relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[1]
Part 2: Expanding the Target Space: Kinase Inhibition
The quinoline scaffold is a privileged structure in kinase inhibitor design, with several FDA-approved drugs incorporating this moiety.[2][3] Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 3-amino group of this compound can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.
Mechanism of Action
As ATP-competitive inhibitors, quinoline derivatives occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The specificity of the inhibitor for a particular kinase is determined by the interactions of its various substituents with the surrounding amino acid residues in the active site.
Diagram 2: General Mechanism of Kinase Inhibition
Caption: General mechanism of ATP-competitive kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for Aurora A Kinase)
This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a specific kinase, using Aurora A as an example.[4]
Materials:
-
Recombinant active kinase (e.g., Aurora A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound derivatives dissolved in DMSO
-
Positive control inhibitor (e.g., a known Aurora A inhibitor)
-
Method-specific detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; antibody-based detection for ELISA or fluorescence-based assays)
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and kinase assay buffer.
-
Add varying concentrations of the this compound derivative (or positive/negative controls). Maintain a constant final DMSO concentration.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction (e.g., by adding a stop solution like EDTA or by spotting onto phosphocellulose paper).
-
Detect and quantify the amount of phosphorylated substrate.
-
For radioactive assays: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™ Kinase Assay): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection system.
-
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Part 3: Structure-Activity Relationship (SAR) Insights
The development of potent and selective inhibitors from the this compound scaffold relies on a thorough understanding of its structure-activity relationships.
-
The 3-Amino Group: This group is a key hydrogen bond donor and can be crucial for anchoring the molecule in the active site. Derivatization of this amine to amides, sulfonamides, or other functionalities can be explored to probe interactions with different regions of the active site and modulate activity and selectivity.[5]
-
The 8-Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the pKa of the quinoline nitrogen and the 3-amino group, affecting binding interactions. Its steric bulk is minimal, but it can participate in favorable orthogonal multipolar interactions with the protein backbone.
-
Substitutions on the Quinoline Ring: The C-2, C-4, C-5, C-6, and C-7 positions are amenable to modification.[6] Introducing different substituents at these positions can alter the compound's steric and electronic properties, leading to improved potency and selectivity for the target enzyme. For instance, bulky groups at C-2 or C-4 can be used to target specific sub-pockets within the active site.
Diagram 3: Structure-Activity Relationship (SAR) Exploration
Caption: Key positions for SAR studies on the this compound scaffold.
Data Presentation
Quantitative data from enzyme inhibition assays should be presented clearly to allow for comparison between compounds.
Table 1: Example Inhibitory Activity Data for Quinoline Derivatives
| Compound ID | Target Enzyme | Assay Type | IC₅₀ (µM) | Reference |
| Example 1 | E. coli DNA Gyrase | Supercoiling Assay | [Insert Value] | [1] |
| Example 2 | Aurora A Kinase | In Vitro Kinase Assay | [Insert Value] | [4] |
| Example 3 | FLT3 Kinase | Cellular Proliferation | [Insert Value] | [7][8] |
| Example 4 | Butyrylcholinesterase | Enzyme Inhibition Assay | [Insert Value] | [9][10] |
Note: IC₅₀ values are highly dependent on assay conditions. Direct comparison should be made between data generated under identical conditions.
Conclusion
This compound represents a promising starting point for the development of novel enzyme inhibitors. Its structural features provide a solid foundation for targeting a diverse range of enzymes, from bacterial topoisomerases to human kinases. By employing the protocols and considering the structure-activity relationship principles outlined in this guide, researchers can effectively utilize this versatile scaffold in their drug discovery and chemical biology programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual FLT3/haspin kinase inhibitor based on 3 H-pyrazolo[4,3- f]quinoline scaffold with activities against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
Application Note & Protocols: A Validated Synthesis of 6,8-Dibromoquinolin-3-amine and Its Derivatives for Medicinal Chemistry
Abstract
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, from anticancer to antimalarial agents.[1][2][3][4] Functionalization of the quinoline ring is a critical strategy for modulating these activities and developing new therapeutic leads. This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of 6,8-dibromoquinolin-3-amine, a versatile building block for creating diverse chemical libraries. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and detailed procedures for synthesis, purification, and derivatization.
Retrosynthetic Analysis & Strategic Overview
The synthesis of 6,8-dibromoquinolin-3-amine is most strategically approached through a linear sequence that first establishes the stable, dibrominated quinoline core, followed by the introduction of the amine functionality at the C3 position. This approach prevents potential complications of brominating an electron-rich aminoquinoline and ensures high regioselectivity.
The overall workflow proceeds in three primary stages:
-
Core Synthesis: Construction of the 6,8-dibromoquinoline scaffold.
-
Functionalization: Nitration at the C3 position, creating a key intermediate.
-
Reduction & Derivatization: Conversion of the nitro group to the target primary amine, which is then ready for further modification.
Caption: High-level workflow for the synthesis of 6,8-dibromoquinolin-3-amine derivatives.
Detailed Synthetic Protocols & Mechanistic Insights
Protocol 1: Synthesis of 6,8-Dibromoquinoline
This initial stage involves the aromatization of a tetrahydroquinoline precursor to yield the stable 6,8-dibromoquinoline core.[5][6] This two-part process begins with the bromination of 1,2,3,4-tetrahydroquinoline, followed by oxidation.
Part A: Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline
-
Rationale: Direct bromination of quinoline can lead to a mixture of products and poor regioselectivity.[7][8] Using the more electron-rich tetrahydroquinoline precursor allows for controlled, regioselective bromination at the activated 6 and 8 positions.
Part B: Aromatization to 6,8-Dibromoquinoline
-
Rationale: Aromatization is achieved via oxidation. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and reliable oxidizing agent for this transformation, driving the reaction to completion under reflux conditions.[5][6][9]
Experimental Protocol:
-
Precursor Synthesis: Synthesize 6,8-dibromo-1,2,3,4-tetrahydroquinoline according to established literature procedures, typically involving the direct bromination of 1,2,3,4-tetrahydroquinoline.[5][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1.0 g, 3.44 mmol) in 30 mL of benzene under an argon atmosphere.[5][9]
-
Reagent Addition: In a separate flask, dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 g, 8.81 mmol) in 10 mL of freshly distilled, dry benzene. Add the DDQ solution to the tetrahydroquinoline solution.[5]
-
Reaction Conditions: Heat the reaction mixture to reflux (80°C) for 36 hours.[5][9]
-
Work-up and Purification: Upon cooling, a dark green solid will form. Filter the mixture. Remove the solvent from the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel using a 1:9 mixture of ethyl acetate and hexane as the eluent.[5][9]
-
Recrystallization: Recrystallize the product from a hexane-chloroform mixture to yield pure 6,8-dibromoquinoline.[5][9]
Quantitative Data Summary:
| Product | Yield | Melting Point | Appearance |
| 6,8-Dibromoquinoline | 88% | 99-100 °C | Colorless plates |
Data sourced from BenchChem Application Notes.[5]
Protocol 2: Synthesis of 6,8-Dibromo-3-nitroquinoline
-
Rationale: The next step is a regioselective nitration. The quinoline nitrogen deactivates the heterocyclic ring towards electrophilic substitution, while the benzene ring is deactivated by the two bromine atoms. This directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position, which is the most favorable site on the pyridine ring. A mixture of concentrated nitric and sulfuric acids is the classic and effective reagent for this transformation.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, add concentrated sulfuric acid (10 mL). Cool the acid to 0°C in an ice-salt bath.
-
Reagent Addition (Substrate): Slowly add 6,8-dibromoquinoline (1.0 g, 3.48 mmol) to the cold sulfuric acid while stirring.
-
Reagent Addition (Nitrating Mixture): Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.5 mL) to concentrated sulfuric acid (3.5 mL) while cooling in an ice bath. Add this mixture dropwise to the quinoline solution, ensuring the temperature does not exceed 10°C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.[5]
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration, washed thoroughly with water, and then purified by recrystallization from ethanol to afford pure 6,8-dibromo-3-nitroquinoline.[5]
Protocol 3: Synthesis of 6,8-Dibromoquinolin-3-amine
-
Rationale: The final step to the target molecule is the reduction of the nitro group. The use of iron powder in an acidic medium (acetic acid) is a classic, cost-effective, and highly efficient method for this transformation.[5] It is preferred over methods like catalytic hydrogenation in this context due to its simplicity and tolerance of the halogen substituents.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 6,8-dibromo-3-nitroquinoline (1.0 g, 3.01 mmol) in a solvent mixture of ethanol (20 mL), water (5 mL), and glacial acetic acid (5 mL).[5]
-
Reagent Addition: To the stirred suspension, add iron powder (0.51 g, 9.04 mmol) in portions to control the initial exotherm.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).[5]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron residues. The filtrate is then concentrated, and the resulting product can be purified by recrystallization or column chromatography.[5]
Synthesis of Derivatives: Expanding Chemical Diversity
The primary amine at the C3 position is a versatile functional handle for creating a library of derivatives. Standard acylation and sulfonylation reactions are reliable methods for this purpose.[11]
Caption: Common derivatization reactions for the 3-amino group.
Protocol 4A: General Acylation Procedure
-
Reaction Setup: Dissolve 6,8-dibromoquinolin-3-amine (1.0 mmol) in anhydrous pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).[5][11]
-
Reagent Addition: Cool the solution to 0°C and add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 mmol) dropwise.[11]
-
Reaction Conditions: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[11]
-
Work-up: Quench the reaction with water or a saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.[5][11]
Protocol 4B: General Sulfonylation Procedure
-
Reaction Setup: Dissolve 6,8-dibromoquinolin-3-amine (1.0 mmol) in anhydrous pyridine.[5][11]
-
Reagent Addition: Cool the solution to 0°C and add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 mmol) portion-wise.[5]
-
Reaction Conditions: Stir the reaction at room temperature for 4-24 hours.[5]
-
Work-up: Dilute the reaction mixture with water and extract the product. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by chromatography.[5]
Characterization and Validation
The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point: To assess the purity of solid compounds.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 9. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 8-Fluoroquinolin-3-amine Synthesis
Welcome to the technical support center for the synthesis of 8-Fluoroquinolin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
This section addresses specific, frequently encountered problems during the synthesis of this compound and offers targeted solutions.
Question 1: My overall yield is consistently low. What are the most critical steps to scrutinize in the common synthetic routes?
Low overall yield in a multi-step synthesis often points to inefficiencies in one or more key transformations. For this compound, the most common synthetic strategies involve the construction of the quinoline core followed by the introduction of the amine group. Let's break down the likely culprits:
1. Inefficient Cyclization to Form the Quinoline Ring: The formation of the quinoline scaffold is the cornerstone of the synthesis. Several classical methods can be employed, each with its own set of challenges:
-
Friedländer Annulation: This is a powerful method involving the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] Low yields in this step can often be attributed to:
-
Poor Reactivity of the Starting Materials: Ensure the purity of your 2-amino-3-fluorobenzaldehyde (or a related ketone) and the methylene-containing component.
-
Suboptimal Catalyst or Reaction Conditions: The choice of acid or base catalyst is critical. While traditional methods use strong acids or bases at high temperatures, these conditions can lead to side reactions and degradation.[2] Consider exploring milder catalysts like iodine or Lewis acids which have been shown to improve yields.[1]
-
Regioselectivity Issues: With unsymmetrical ketones, the formation of undesired regioisomers can significantly lower the yield of the target compound.[3]
-
-
Skraup, Doebner-von Miller, or Combes Syntheses: These are also classic methods for quinoline synthesis.[4][5][6] However, they often require harsh conditions, such as the use of strong acids and oxidizing agents, which can be detrimental to sensitive functional groups and lead to lower yields.[7][8] The Skraup reaction, in particular, is known for being potentially violent.[7][9]
2. Inefficient Introduction of the 3-Amino Group: Once the 8-fluoroquinoline core is established, the introduction of the amine at the 3-position is the next critical phase. Common strategies and their pitfalls include:
-
Nitration followed by Reduction: A common route involves nitration at the 3-position followed by reduction to the amine.
-
Poor Regioselectivity of Nitration: Achieving selective nitration at the C3 position can be challenging and may lead to a mixture of isomers, complicating purification and reducing the yield of the desired intermediate.
-
Incomplete Reduction: The choice of reducing agent and reaction conditions is crucial for the complete conversion of the nitro group to the amine without affecting other functional groups.
-
-
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present at the 3-position, SNAr with an amine source can be employed. Low yields here could be due to:
-
Poor Leaving Group Ability: The leaving group must be sufficiently activated to be displaced.
-
Deactivation of the Ring: The fluorine at the 8-position is an electron-withdrawing group, which can influence the reactivity of the ring towards nucleophilic attack.
-
Question 2: I'm observing the formation of multiple isomers during the quinoline ring formation. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge, particularly in reactions like the Friedländer and Combes syntheses when using unsymmetrical ketones.[3][10] Here’s how you can address this:
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. For the Friedländer annulation, the use of specific amine catalysts, such as pyrrolidine derivatives, has been shown to highly favor the formation of 2-substituted quinolines.[3]
-
Reaction Conditions:
-
Substrate Modification: While not always feasible, modifying the ketone substrate to favor the desired cyclization pathway can be an effective strategy.
Question 3: The purification of the final this compound is proving difficult, leading to significant product loss. What are the best practices for purification?
The basic nature of the amine group in this compound can complicate purification by standard silica gel chromatography.[11] Here are some recommended approaches:
-
Modified Normal-Phase Chromatography:
-
Amine Additives: To minimize the interaction of the basic amine with the acidic silica gel, add a small amount of a volatile amine, such as triethylamine (TEA) or ammonia, to the mobile phase.[11] This helps to "neutralize" the acidic sites on the silica, reducing tailing and improving the separation.[11]
-
-
Reversed-Phase Chromatography:
-
pH Adjustment: For reversed-phase chromatography, adjusting the pH of the mobile phase can be highly effective. By running the separation at a pH two units above the pKa of the amine, the compound will be in its free-base form, making it more lipophilic and better retained on the column.[11] A volatile base can be used for this pH adjustment.[11]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material and can often be more efficient for larger quantities than chromatography.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
What are the most common synthetic routes to prepare the 8-fluoroquinoline core?
Several named reactions are commonly employed to construct the quinoline ring system.[4][6] The choice of method often depends on the availability of starting materials and the desired substitution pattern.
| Synthetic Route | Key Reactants | Typical Conditions | Key Features & Considerations |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + α-Methylene carbonyl compound | Acid or base catalysis | Versatile for 2- and 3-substituted quinolines. Regioselectivity can be an issue with unsymmetrical ketones.[1][2] |
| Skraup Synthesis | Aniline + Glycerol + Oxidizing agent | Strong acid (e.g., H₂SO₄) | Often harsh conditions and can be exothermic.[7][12] |
| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Acid catalysis | A variation of the Skraup synthesis, allowing for the synthesis of substituted quinolines.[13] |
| Combes Quinoline Synthesis | Aniline + β-Diketone | Acid catalysis | Leads to 2,4-disubstituted quinolines.[10][14] |
What are the critical safety precautions to consider during this synthesis?
The synthesis of this compound involves several hazardous materials and reactions. Adherence to strict safety protocols is essential.
-
Corrosive Reagents: Many of the syntheses utilize strong acids like sulfuric acid and phosphorus oxychloride, which are highly corrosive and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[15]
-
Exothermic Reactions: The Skraup synthesis, in particular, is known to be highly exothermic and can become violent if not properly controlled.[7][9] Careful control of temperature and addition rates is crucial.
-
Toxic Compounds: The final product, this compound, is classified as an acute toxicant and an irritant. Handle with care and use appropriate PPE.
-
Flammable Solvents: Many organic solvents used are flammable. Ensure all heating is conducted using appropriate heating mantles or oil baths and that no open flames are present.
How can I confirm the identity and purity of my synthesized this compound?
A combination of standard analytical techniques should be employed for full characterization and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amine (N-H stretching) and the aromatic C-F bond.
Experimental Workflow & Key Protocols
Visualizing the Synthetic Strategy: A Generalized Workflow
The following diagram outlines a general workflow for the synthesis of this compound, highlighting the key stages of quinoline core formation and subsequent amination.
Caption: Generalized workflow for this compound synthesis.
Protocol: Example of a Friedländer Annulation for Quinoline Core Synthesis
This protocol is a general guideline and should be adapted based on the specific substrates and available laboratory equipment.
Materials:
-
2-Amino-3-fluorobenzaldehyde
-
Acetone (or other suitable ketone)
-
Potassium hydroxide (or other suitable base)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-3-fluorobenzaldehyde in ethanol.
-
Add a stoichiometric excess of acetone to the solution.
-
Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 8-fluoroquinoline intermediate.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low yield issues.
Caption: Troubleshooting flowchart for low yield synthesis.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 4. iipseries.org [iipseries.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. biotage.com [biotage.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Labyrinth of Substituted Quinoline Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to be your go-to resource for overcoming the multifaceted challenges encountered during the purification of substituted quinoline compounds. Drawing from established protocols and field-proven insights, we will explore the underlying causes of common purification hurdles and provide robust, actionable solutions.
Troubleshooting Guide: From Tarry Mixtures to Pristine Compounds
This section addresses specific, frequently encountered issues in a practical question-and-answer format, providing in-depth explanations and step-by-step protocols to guide you through the purification process.
Issue 1: My quinoline derivative is decomposing on the silica gel column.
Question: I am attempting to purify my substituted quinoline using silica gel column chromatography, but I'm observing significant product loss and the appearance of new, often colored, spots on my TLC. What is causing this decomposition, and how can I prevent it?
Root Cause Analysis: The basicity of the quinoline nitrogen atom is the primary culprit. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] These acidic sites can interact strongly with the basic quinoline, leading to several undesirable outcomes:
-
Acid-Catalyzed Degradation: Many substituted quinolines, particularly those with sensitive functional groups like aldehydes or certain alkoxy groups, are susceptible to acid-catalyzed decomposition.[1]
-
Irreversible Adsorption: The strong acid-base interaction can lead to your compound permanently sticking to the stationary phase, resulting in low recovery.
-
Streaking and Tailing: This strong interaction also manifests as poor peak shape in chromatography, making separation from impurities difficult.[1][2]
Solutions & Protocols:
-
Deactivate the Silica Gel: Neutralizing the acidic sites on the silica gel is the most common and effective strategy.[1][2][3]
-
Protocol for Silica Gel Deactivation:
-
Prepare your eluent (e.g., a mixture of hexane and ethyl acetate).
-
Add 0.5-2% triethylamine (NEt₃) or pyridine to the eluent mixture.[2]
-
Prepare a slurry of the silica gel in this base-containing eluent.
-
Pack the column with the slurry. Alternatively, for a pre-packed column, flush it with 2-3 column volumes of the deactivating solvent before loading your sample.[3]
-
-
-
Switch to an Alternative Stationary Phase: If decomposition persists, consider using a less acidic or basic stationary phase.
-
Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative for purifying basic compounds like quinolines.[1][2]
-
Florisil or Cellulose: For particularly sensitive compounds, these stationary phases can be suitable alternatives.[1][2]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, can be a powerful method to avoid decomposition on acidic silica.[2][4]
-
-
Minimize Contact Time and Temperature:
Issue 2: My quinoline compound streaks severely on the TLC plate and gives poor separation in the column.
Question: My compound shows significant tailing on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?
Root Cause Analysis: As with decomposition, tailing is often a result of the strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica gel surface.[1][2] This leads to a non-uniform distribution of the compound as it moves through the stationary phase, resulting in elongated spots or peaks.
Solutions & Protocols:
-
Use a Mobile Phase Modifier: Adding a small amount of a basic modifier to your eluent can significantly reduce tailing by competing with your compound for the active sites on the silica gel.[1]
-
Recommended Modifiers: 0.1-1% triethylamine or pyridine in your eluent is typically effective.[1]
-
-
Optimize the Mobile Phase pH (for HPLC): In reversed-phase HPLC, the pH of the mobile phase is a critical parameter for achieving good peak shape for basic compounds.[3]
-
Low pH (e.g., 2.5-4): At a low pH, the quinoline will be protonated, and the ionization of acidic silanol groups on the silica will be suppressed, minimizing unwanted interactions.[3]
-
High pH: At a high pH, the quinoline will be neutral, but the silanols will be deprotonated. For high pH methods, it is crucial to use a highly deactivated, end-capped column.[3]
-
Issue 3: I have a mixture of quinoline regioisomers that are difficult to separate.
Question: My synthesis has produced a mixture of regioisomers, and they have very similar Rf values on TLC, making separation by column chromatography challenging. What strategies can I employ for their separation?
Root Cause Analysis: Regioisomers often have very similar polarities and molecular weights, leading to co-elution in standard chromatographic systems.[5] Effective separation requires exploiting subtle differences in their structures.
Solutions & Protocols:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides the resolution needed to separate challenging isomer pairs.[6] Experiment with different stationary phases (e.g., phenyl-hexyl or embedded polar group columns) and mobile phase compositions to optimize selectivity.[3]
-
Fractional Crystallization: If your isomers are crystalline, fractional crystallization can be a powerful and scalable purification technique. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. The choice of solvent is critical and may require screening.[7]
-
Salt Formation and Crystallization: Exploiting the basicity of the quinoline nitrogen, you can form salts with various acids (e.g., HCl, picric acid).[5][8] The resulting salts will have different crystal packing and solubility properties, which can be exploited for separation by crystallization. The free base can then be regenerated by treatment with a base.[5]
-
Dissociation Extraction: This technique separates isomers based on differences in their pKa values. It involves partitioning the isomers between an organic solvent and an aqueous phase of a specific pH.[9]
Frequently Asked Questions (FAQs)
Q1: What are some common impurities I should expect from my quinoline synthesis, and how can I remove them?
A1: The nature of impurities largely depends on the synthetic route used.[2]
-
Skraup or Doebner-von Miller Synthesis: These classic methods are notorious for producing tarry by-products.[2][10] Unreacted starting materials like aniline or nitrobenzene may also be present.[2] Purification often involves steam distillation followed by chromatography or crystallization.[11]
-
Friedländer Synthesis: Common side products include regioisomers if unsymmetrical ketones are used.[12] Careful control of reaction conditions and catalyst selection can improve regioselectivity.[12]
-
Metal-Catalyzed Cross-Coupling Reactions: A common impurity is the residual metal catalyst (e.g., palladium). These can often be removed by treatment with a metal scavenger, filtration through celite, or by performing an aqueous wash with a chelating agent like EDTA.
Q2: My substituted quinoline is an oil and refuses to crystallize. What can I do?
A2: Inducing crystallization in a stubborn oil can be challenging but is often achievable.
-
Solvent Screening: The choice of solvent is paramount. For non-polar oils, try dissolving the compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a non-polar solvent like hexane or pentane until turbidity appears.[13] Then, allow the solution to stand undisturbed.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a single seed crystal to a supersaturated solution can induce crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus of the solution can create nucleation sites for crystal growth.
-
Salt Formation: As mentioned for isomer separation, converting the oily free base to a salt can often yield a crystalline solid that is easier to purify.[5][8]
Q3: How do I approach the chiral separation of my substituted quinoline?
A3: The separation of enantiomers requires a chiral environment.
-
Chiral HPLC: This is the most common method for analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[14][15] Macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) have shown success in separating quinolone enantiomers.[14]
-
Kinetic Resolution: This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted enantiomer. Asymmetric transfer hydrogenation is one such technique that has been applied to axially chiral quinolines.[16]
-
Diastereomer Formation: The racemic quinoline can be reacted with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization. The desired enantiomer can then be recovered by cleaving the resolving agent.[17]
Data and Protocols at a Glance
Table 1: Troubleshooting Common Issues in Quinoline Purification
| Issue | Potential Cause(s) | Recommended Solutions |
| Decomposition on Silica | Acidic nature of silica gel | Deactivate silica with NEt₃; Use alumina or reversed-phase silica.[1][2][3] |
| Peak Tailing/Streaking | Strong interaction with acidic silanol groups | Add 0.1-1% NEt₃ to the eluent; Optimize mobile phase pH in HPLC.[1][3] |
| Poor Isomer Separation | Similar polarity of isomers | Use preparative HPLC; Attempt fractional crystallization; Form salts to alter solubility.[5][6][7] |
| Persistent Oil | Impurities inhibiting crystallization; Inherent property | Extensive solvent screening; Attempt salt formation.[5][13] |
| Residual Metal Catalyst | Incomplete workup from cross-coupling reactions | Use a metal scavenger; Aqueous wash with a chelating agent. |
Visualizing Purification Workflows
Diagram 1: Decision Tree for Purification Strategy of a Novel Substituted Quinoline
Caption: Workflow for selecting an optimal purification method.
Diagram 2: Logic for Troubleshooting Peak Tailing in RP-HPLC
Caption: Logic for troubleshooting peak tailing in RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Identifying side products in the synthesis of pyrazolo[3,4-b]quinolines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]quinolines. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during synthesis, with a specific focus on the identification and mitigation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazolo[3,4-b]quinolines and what are their general limitations?
The most prevalent and versatile method for synthesizing the pyrazolo[3,4-b]quinoline core is the Friedländer annulation . This reaction involves the condensation of a 5-aminopyrazole derivative with an ortho-aminoaryl aldehyde or ketone.[1][2][3] Variations of this method, including multicomponent reactions where the precursors are formed in situ, are also widely used.[4][5][6]
Common Limitations:
-
Substrate Availability: The synthesis can be constrained by the commercial availability of appropriately substituted 2-aminobenzophenones or other required precursors.[2][7]
-
Harsh Conditions: Classical Friedländer reactions can require high temperatures (e.g., boiling in ethylene glycol or acetic acid) or strong acid/base catalysis, which can lead to side reactions and degradation.[2][8][9]
-
Regioselectivity Issues: A significant challenge arises when using unsymmetrical starting materials, which can lead to the formation of difficult-to-separate regioisomers.[8][10][11]
-
Low Yields: Impurities in starting materials, suboptimal reaction conditions, or competing side reactions can often lead to poor yields.[11]
Troubleshooting Guide: Side Product Identification & Mitigation
This section addresses specific side products observed during the synthesis of pyrazolo[3,4-b]quinolines.
Issue 1: Formation of Regioisomers
Q2: My reaction is producing a mixture of two isomeric products with identical mass spectra. How can I confirm they are regioisomers and control the selectivity?
This is a classic problem, especially when using an unsymmetrical 1,3-dicarbonyl compound in reactions with a 5-aminopyrazole. The formation of two regioisomers occurs because the amino group of the pyrazole can attack either of the two non-equivalent carbonyl groups.[8][10]
Root Cause Analysis:
The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material. If the electronic and steric environments of the two carbonyls are similar, a mixture of products is highly likely.[8][10] For instance, in the reaction between 5-aminopyrazole and 1,1,1-trifluoropentane-2,4-dione, the reaction proceeds with high regioselectivity because the carbonyl group attached to the electron-withdrawing CF₃ group is significantly more electrophilic.[8]
Mitigation Strategies & Protocols:
-
Utilize Symmetric Precursors: The most straightforward solution is to use symmetrical starting materials, such as diethyl 2-(ethoxymethylene)malonate in a Gould-Jacobs type reaction, which eliminates the possibility of regioisomer formation.[8][10]
-
Enhance Electrophilicity Difference: Choose unsymmetrical precursors where the electronic properties of the two carbonyl groups are highly differentiated. A strongly electron-withdrawing group on one side of the dicarbonyl compound will direct the nucleophilic attack of the aminopyrazole.[8]
-
Employ Multi-Component Reactions: Three-component reactions that generate the 1,3-biselectrophile in situ from an aldehyde and a ketone can sometimes offer better regioselectivity compared to the direct use of a pre-formed 1,3-dicarbonyl compound.[8]
Protocol: Separation of Regioisomers
If a mixture is unavoidable, separation is necessary for characterization and downstream applications.
| Method | Stationary Phase | Mobile Phase (Starting Point) | Key Considerations |
| Flash Column Chromatography | Silica Gel (standard) | Hexane/Ethyl Acetate gradient | Most common method. The slight polarity difference between isomers often allows for separation with a carefully optimized solvent gradient.[11] |
| Preparative HPLC | C18 (reverse-phase) | Acetonitrile/Water or Methanol/Water gradient | Useful for isomers with very similar polarity on silica. Requires specialized equipment. |
| Crystallization | Various Solvents | Dichloromethane/Hexane, Ethanol, Ethyl Acetate | Can be highly effective if one isomer has significantly lower solubility in a particular solvent system. Requires screening of various solvents. |
Issue 2: Incomplete Cyclization & Intermediate Buildup
Q3: My reaction stalls, and I am isolating a significant amount of a Schiff base or enamine intermediate instead of the final tricyclic product. What is causing this?
Incomplete cyclization suggests that the final ring-closing step (cyclodehydration) is kinetically or thermodynamically unfavorable under the current reaction conditions.[3][12] The initial condensation to form the Schiff base or enamine is often rapid, but the subsequent intramolecular reaction to form the quinoline ring can be the rate-limiting step.
Root Cause Analysis:
-
Insufficient Temperature: The activation energy for the cyclodehydration step is not being met.
-
Ineffective Catalyst: If using a catalyst (acid or base), it may not be strong enough or may be poisoned by impurities.[9]
-
Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the conformation required for ring closure.
Workflow for Troubleshooting Incomplete Cyclization
Caption: Troubleshooting workflow for incomplete cyclization.
Mitigation Strategies & Protocols:
-
Increase Reaction Temperature: Switching to a higher boiling point solvent (e.g., from toluene to xylene or ethylene glycol) or employing microwave irradiation can provide the necessary energy to overcome the activation barrier.[2][13]
-
Optimize Catalysis:
-
Acid Catalysis: If using a weak acid like acetic acid, consider switching to a stronger acid such as p-toluenesulfonic acid (p-TsOH) or even sulfuric acid.[14][15]
-
Base Catalysis: For base-catalyzed variants, switching from a weaker base like piperidine to a stronger one like sodium hydroxide or potassium tert-butoxide may be effective.[3]
-
Protocol: Microwave-Assisted Cyclization
-
Combine the 5-aminopyrazole (1.0 mmol), the carbonyl compound (1.1 mmol), and the catalyst (e.g., p-TsOH, 10 mol%) in a microwave-safe reaction vessel.
-
Add a suitable high-boiling solvent (e.g., DMF or ethylene glycol, 3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction to 150-180 °C for 15-30 minutes.
-
Monitor the reaction to completion using TLC or LC-MS.
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
Issue 3: Formation of Dimerized Byproducts
Q4: I am observing a high-molecular-weight byproduct in my mass spec that corresponds to a dimer. What is the likely source?
Dimerization can occur through self-condensation of starting materials or intermediates.[16] For example, in some variations of the Doebner-von Miller reaction (related to the Friedländer synthesis), α,β-unsaturated ketones can fragment and recombine in complex ways.[17] Another possibility is the formation of a bis-quinoline structure, which has been explored in targeted synthesis.[16]
Root Cause Analysis & Identification:
-
Self-Condensation: One of the starting materials, particularly the active methylene compound, may self-condense under the reaction conditions.
-
Mechanism: The specific mechanism can be complex, but it often involves the formation of a highly reactive enamine or enolate intermediate that attacks another molecule of starting material or product.
-
Identification: The mass of the byproduct will typically be approximately double that of a starting material or the expected product, minus the mass of eliminated small molecules (like H₂O or EtOH). Detailed NMR analysis (¹H, ¹³C, COSY, HMBC) is required to elucidate the exact structure.
Mitigation Strategies:
-
Control Stoichiometry: Ensure precise stoichiometry. An excess of one reactant, especially the active methylene compound, might favor self-condensation.
-
Lower Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions (like dimerization) relative to the desired intramolecular cyclization.
-
Modify Reaction Conditions: Lowering the reaction temperature or using a milder catalyst can sometimes suppress the pathway leading to dimerization while still allowing the desired reaction to proceed, albeit more slowly.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. iipseries.org [iipseries.org]
- 15. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 16. Quinoline and quinolone dimers and their biological activities: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 8-Nitrofluoroquinolones
Welcome to the technical support center for the synthesis of 8-nitrofluoroquinolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction conditions for higher yields and purity.
Introduction: The Critical Role of the 8-Nitro Group
The introduction of a nitro group at the C-8 position of the fluoroquinolone scaffold is a pivotal step in the synthesis of a new generation of potent antibacterial agents. This electron-withdrawing group significantly influences the electronic properties of the molecule, often enhancing its biological activity.[1][2] Specifically, the 8-nitro group facilitates subsequent nucleophilic aromatic substitution at the C-7 position, allowing for the introduction of diverse functionalities to build extensive compound libraries for structure-activity relationship (SAR) studies.[2][3][4]
However, the nitration of the electron-deficient quinolone ring system presents unique challenges.[5] Achieving high regioselectivity for the C-8 position while minimizing side reactions requires careful control of reaction parameters. This guide provides a systematic approach to troubleshooting and optimizing this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting materials and reagents for the synthesis of the key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
A1: The synthesis typically begins with a multi-step process starting from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid.[6] This is converted to the corresponding acid chloride, which then undergoes a series of reactions including condensation with ethyl 3-(N,N-dimethylamino)acrylate, followed by cyclization and hydrolysis to yield the target 8-nitrofluoroquinolone intermediate.[1]
Q2: Why is regioselectivity an issue in the nitration of the fluoroquinolone core?
A2: The quinolone ring system is inherently electron-deficient, making electrophilic aromatic substitution challenging.[5] The directing effects of the existing substituents (e.g., the fluorine atom, the cyclopropyl group, and the carboxylic acid) can lead to a mixture of nitro isomers if the reaction conditions are not carefully controlled. The desired C-8 nitration is often in competition with nitration at other positions.[7]
Q3: What are the most common side products observed during the synthesis of 8-nitrofluoroquinolones?
A3: Common side products can include other nitro isomers, di-nitrated products, and products resulting from the decomposition of the starting material under harsh nitrating conditions. In the subsequent C-7 substitution step, side products such as 7-hydroxy derivatives (when using solvents like DMF) or defluorinated compounds can also be formed.[8][9]
Q4: Which analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: A combination of chromatographic and spectroscopic methods is essential.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and identification of impurities.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structure elucidation of the desired product and any isolated byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitro group (typically showing strong asymmetric and symmetric stretching bands).[2]
Troubleshooting Guide: The Nitration Step
This section provides a problem-oriented approach to troubleshoot common issues encountered during the nitration of the fluoroquinolone core to introduce the 8-nitro group.
| Problem | Potential Causes | Troubleshooting & Optimization Strategies |
| Low to No Conversion of Starting Material | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Deactivation of the aromatic ring. | 1. Increase Nitrating Agent Strength: A mixture of concentrated nitric acid and sulfuric acid is typically required. The ratio can be optimized to increase the concentration of the nitronium ion (NO₂⁺). 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction closely by TLC or HPLC to find the optimal temperature that promotes conversion without significant byproduct formation. 3. Consider Alternative Nitrating Agents: For highly deactivated substrates, stronger nitrating systems like nitronium tetrafluoroborate (NO₂BF₄) could be explored, though with caution due to their high reactivity. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high. 2. Inappropriate ratio of nitrating acids. | 1. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to enhance selectivity. Electrophilic aromatic substitutions are often more selective at lower temperatures. 2. Adjust Acid Ratio: Systematically vary the ratio of nitric acid to sulfuric acid to fine-tune the reactivity and selectivity of the nitrating mixture. |
| Formation of Dark Brown or Black Tar-like Material | 1. Excessively high reaction temperature leading to decomposition. 2. Overly concentrated nitrating agent causing oxidative side reactions. | 1. Strict Temperature Control: Maintain a consistently low temperature, especially during the addition of the nitrating agent. Use an ice bath or a cryostat for precise temperature management. 2. Controlled Addition: Add the nitrating agent dropwise to the substrate solution to control the exothermic nature of the reaction. 3. Dilution: Using a suitable co-solvent that is stable under the reaction conditions can help to dissipate heat and prevent localized overheating. |
| Low Yield of the Desired 8-Nitro Isomer | 1. Competing side reactions (e.g., formation of other isomers, di-nitration). 2. Product degradation during workup. | 1. Optimize Reaction Time: Monitor the reaction progress closely. Stopping the reaction at the point of maximum desired product formation can prevent further side reactions. 2. Careful Workup: Quench the reaction by pouring it onto ice-water to rapidly cool and dilute the acid. Neutralize the solution carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product. Avoid excessive heat during neutralization. |
Experimental Workflow & Protocols
Workflow for Optimizing Nitration Conditions
Caption: A systematic workflow for the optimization of nitration conditions.
Protocol for the Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This protocol is a generalized procedure based on literature reports and should be adapted and optimized for specific laboratory conditions.[1]
Step 1: Preparation of the Acid Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-5-fluoro-3-nitrobenzoic acid and an excess of thionyl chloride in a suitable anhydrous solvent (e.g., benzene).
-
Reflux the mixture under anhydrous conditions for 3-4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with the anhydrous solvent twice to ensure complete removal of residual thionyl chloride. The resulting acid chloride is typically used in the next step without further purification.
Step 2: Condensation and Cyclization
-
The crude acid chloride is reacted with a suitable partner, such as ethyl 3-(N,N-dimethylamino)acrylate, in an appropriate solvent.
-
The resulting intermediate is then cyclized, often using a base like sodium hydride in an anhydrous solvent such as dioxane.[13][14] The reaction is typically stirred at room temperature and then refluxed for several hours.
Step 3: Hydrolysis
-
After cyclization, the solvent is removed, and the residue is suspended in water.
-
A base, such as potassium hydroxide, is added, and the mixture is refluxed to hydrolyze the ester.[13][14]
-
The solution is filtered while warm. The filtrate is then acidified (e.g., with hydrochloric acid) to a pH of 1-2 while cooling in an ice bath.
-
The precipitated solid, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.[14]
Purification Protocol: Recrystallization
-
Dissolve the crude 8-nitrofluoroquinolone intermediate in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents include ethanol, methanol/chloroform, or DMSO.[6][15]
-
If the solution is colored with impurities, it can be treated with activated charcoal and filtered hot.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Logical Relationship Diagram
Caption: Interplay of synthesis, challenges, and optimization strategies.
References
- 1. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]
- 2. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Regiocontrolled Nitration of 4-Quinolones at Ambient Conditions - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. prepchem.com [prepchem.com]
- 15. 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid | MDPI [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of quinoline derivatives during in vitro and in vivo assays.
Introduction: The Quinoline Solubility Challenge
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2][3] However, the inherent lipophilicity and rigid, aromatic nature of the quinoline scaffold frequently lead to poor aqueous solubility.[4][5] This poses a significant hurdle in experimental biology, as it can lead to compound precipitation, underestimated biological activity, and inconsistent assay results.[4][6] This guide provides a systematic approach to diagnosing and resolving these solubility issues, ensuring the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why are my quinoline derivatives consistently poorly soluble in aqueous buffers?
A1: The limited aqueous solubility of many quinoline derivatives stems from a combination of their physicochemical properties. Their aromatic and often rigid structures contribute to high crystal lattice energy, making it energetically unfavorable for the molecule to dissolve in water.[7] Furthermore, many quinoline derivatives are highly lipophilic (fat-soluble), which makes them less compatible with aqueous environments.[5][7] The addition of hydrophobic substituents, often intended to increase potency, can further exacerbate this issue.[5]
Q2: My compound is fully dissolved in the DMSO stock, but precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?
A2: This common phenomenon is often referred to as "crashing out" or "solvent shock."[8][9] It occurs because while your quinoline derivative is highly soluble in a polar aprotic solvent like DMSO, its solubility drastically decreases when introduced into a predominantly aqueous environment.[10] The sudden change in solvent polarity causes the compound to exceed its solubility limit in the aqueous buffer, leading to precipitation.[10]
Q3: Could the observed precipitation of my quinoline derivative be affecting my assay results?
A3: Absolutely. Compound precipitation can significantly compromise the accuracy and reproducibility of your assays.[4] When a compound precipitates, the actual concentration exposed to the target (e.g., cells or enzymes) is lower and often unknown, leading to an underestimation of its true potency (IC50/EC50 values).[4] This can result in misleading structure-activity relationships (SAR) and the potential to discard promising lead compounds.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays without causing artifacts?
A4: The tolerance to DMSO is highly dependent on the specific cell line and the duration of the assay. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, while some sensitive assays may show artifacts at concentrations as low as 0.1%.[4] It is crucial to determine the DMSO tolerance for your specific experimental system by running a vehicle control (cells treated with the same final concentration of DMSO as your test compounds).[5] Concentrations exceeding 1% are often cytotoxic or can induce off-target effects.[4]
Troubleshooting Guides and Experimental Protocols
This section provides a systematic approach to addressing solubility issues, starting from simple adjustments to more advanced formulation strategies.
Strategy 1: pH Modification
The Principle: Many quinoline derivatives are weak bases due to the nitrogen atom in the quinoline ring system.[1][2][11][12] By lowering the pH of the aqueous buffer, the basic nitrogen can become protonated, forming a more soluble salt.[7][8]
When to Use It: This is often the first and most straightforward strategy to try, especially for quinoline derivatives with a basic pKa.
Experimental Protocol: Determining pH-Dependent Solubility
-
Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, and 8.0).
-
Add excess compound: Add an excess amount of your quinoline derivative to a small volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Separate undissolved compound: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify soluble compound: Measure the concentration of the quinoline derivative in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot solubility vs. pH: Plot the measured solubility against the pH of the buffer to determine the optimal pH for solubilization.
Troubleshooting:
-
Insufficient solubility improvement: The pKa of your derivative may be outside the test range, or the molecule may have other non-ionizable hydrophobic regions that dominate its solubility.
-
Assay incompatibility: Ensure the optimal pH for solubility is compatible with the pH requirements of your biological assay.
Strategy 2: The Use of Co-solvents
The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[13][14][15]
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO): The most widely used co-solvent due to its excellent solubilizing power for a broad range of compounds.[5]
-
Polyethylene Glycols (PEGs): Particularly lower molecular weight PEGs like PEG 400 are effective co-solvents.
-
Ethanol: Can be used, but volatility and potential for protein precipitation should be considered.
Experimental Protocol: Preparing Working Solutions with a Co-solvent
-
Prepare a high-concentration stock solution: Dissolve your quinoline derivative in 100% DMSO (or another suitable co-solvent) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.
-
Perform serial dilutions: Create intermediate dilutions of your stock solution in the same co-solvent.
-
Final dilution into aqueous buffer: Add a small volume (typically 1-2 µL) of the intermediate dilutions to your final aqueous assay buffer. It is crucial to add the co-solvent stock to the aqueous buffer and not the other way around, and to ensure rapid mixing.[6]
Troubleshooting Workflow for Co-solvent Use
Caption: Troubleshooting workflow for co-solvent-based solubilization.
Strategy 3: Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17][18] They can encapsulate poorly soluble "guest" molecules, like quinoline derivatives, within their hydrophobic core, forming an inclusion complex that has significantly improved aqueous solubility.[16][17][18][19]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[17]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option.
Experimental Protocol: Solubilization with Cyclodextrins
-
Prepare a cyclodextrin solution: Prepare a solution of the chosen cyclodextrin (e.g., 1-10% w/v HP-β-CD) in your aqueous assay buffer.
-
Add the quinoline derivative: Add an excess amount of the powdered quinoline derivative to the cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.
-
Remove undissolved compound: Centrifuge or filter the solution to remove any remaining solid.
-
Use the supernatant: The resulting clear solution contains the solubilized quinoline derivative-cyclodextrin complex and can be used in your assays.
Data Presentation: Potential Solubility Enhancement with Different Methods
| Solubilization Method | Typical Fold Increase in Solubility | Key Considerations |
| pH Adjustment | 2 to >100-fold | Dependent on the compound's pKa; assay must be compatible with the required pH. |
| Co-solvents (e.g., 1% DMSO) | 2 to 50-fold | Final solvent concentration must be tolerated by the assay system (e.g., cells, enzymes).[4] |
| Cyclodextrins (e.g., HP-β-CD) | 10 to >1000-fold | Can interfere with drug-target binding in some cases; viscosity may increase at high concentrations. |
| Surfactants (e.g., Tween® 80) | 10 to >1000-fold | Potential for cell lysis or enzyme denaturation at concentrations above the Critical Micelle Concentration (CMC).[20] |
Note: These values are illustrative and the actual improvement will be compound-specific.
Strategy 4: Use of Surfactants
The Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[20][21][22] The hydrophobic cores of these micelles can entrap poorly soluble compounds, thereby increasing their apparent solubility in the aqueous medium.[20][22][23]
Common Non-ionic Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Poloxamers (e.g., Pluronic® F-68)
Experimental Protocol: Solubilization using Surfactants
-
Select a biocompatible surfactant: Choose a surfactant that is known to be compatible with your assay system.
-
Prepare a surfactant solution: Prepare a solution of the surfactant in your assay buffer at a concentration above its CMC.
-
Add the quinoline derivative: Add your compound to the surfactant solution.
-
Mix thoroughly: Use vortexing or sonication to aid in the solubilization and micellar encapsulation.
-
Control experiments: It is critical to run controls with the surfactant alone to ensure it does not interfere with your assay readout.
Decision-Making Workflow for Solubility Enhancement
Caption: A logical workflow for selecting a solubility enhancement strategy.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. scispace.com [scispace.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. jocpr.com [jocpr.com]
- 21. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Reduction of Nitroquinolines to Aminoquinolines
Welcome to the technical support center for the synthesis of aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the reduction of nitroquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing a nitroquinoline to an aminoquinoline?
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. The two most prevalent strategies are catalytic transfer hydrogenation and chemical reduction using metals in acidic media.
-
Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[1] Molecular hydrogen (H₂) is common, but transfer hydrogenation using sources like hydrazine hydrate or ammonium formate is also effective.[2][3] This is often considered a "cleaner" method as the byproducts are typically just water.
-
Metal/Acid Reductions: This classic method uses easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid.[4] The Béchamp reduction, using iron metal and a mineral acid, is a historically significant and industrially relevant example.[5] These methods are robust and often tolerate functional groups that might be sensitive to catalytic hydrogenation.[1]
Q2: My reaction is incomplete or has stalled. What are the first things I should check?
An incomplete or stalled reaction is one of the most common issues. A systematic check of the following parameters will often identify the culprit:
-
Reagent & Catalyst Activity: Catalysts can deactivate over time, and reducing agents can decompose. Ensure your catalyst is fresh or from a reliable batch and that metals are finely powdered for maximum surface area.[6]
-
Substrate Solubility: The nitroquinoline must be soluble in the reaction solvent.[6] Poor solubility is a major limiting factor for reaction rates. Consider a co-solvent system if necessary.[6]
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[6]
-
Stoichiometry & Agitation: Ensure a sufficient excess of the reducing agent is used. For heterogeneous reactions (e.g., Pd/C or Fe powder), vigorous stirring is critical to ensure good contact between the reactants and the catalyst/metal surface.[7]
Q3: I am observing significant amounts of colored byproducts in my reaction. What are they and why do they form?
The appearance of yellow, orange, or red colors often indicates the formation and accumulation of intermediates from an incomplete reduction. The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a stepwise process that proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[7]
These highly reactive intermediates can condense with each other to form dimeric species like azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds, which are often intensely colored.[7] Their presence signals that the reaction has not been driven to completion.
Q4: How does the choice of solvent impact the reaction outcome?
The solvent plays a critical role beyond simply dissolving the substrate.[8] For catalytic hydrogenations, protic solvents like ethanol or acetic acid can often aid the reaction.[6] For metal/acid reductions, the solvent must be stable to the acidic conditions. The solvent can also influence the activity of the catalyst and the rate of competing side reactions.[8] Always ensure your nitroquinoline starting material is fully dissolved at the reaction temperature.
In-Depth Troubleshooting Guides
This section addresses specific experimental failures with detailed causal analysis and corrective protocols.
Issue 1: Incomplete or Stalled Catalytic Hydrogenation
Symptoms:
-
Monitoring by TLC, HPLC, or GC-MS shows significant starting material remaining after the expected reaction time.
-
In a sealed system, hydrogen uptake begins but plateaus before the theoretical amount is consumed.[7]
Systematic Troubleshooting:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Verify the catalyst's activity with a simple, reliable standard like nitrobenzene. If inactive, use a fresh batch. Ensure proper, inert storage and careful handling, as many hydrogenation catalysts are pyrophoric when dry.[7] |
| Catalyst Poisoning | Common poisons for palladium catalysts include sulfur, phosphorus, and sometimes halide compounds.[7] Purify the nitroquinoline substrate, solvents, and hydrogen gas to remove potential contaminants. |
| Insufficient Catalyst Loading | The required catalyst loading can vary. A typical starting point is 5-10 mol% of the metal (e.g., Pd).[6] If the reaction is slow, consider increasing the loading. |
| Poor Substrate Solubility | If the nitroquinoline is not fully dissolved, the reaction will be slow. Switch to a better solvent (e.g., THF, Ethyl Acetate) or use a co-solvent system (e.g., EtOH/water, AcOH).[6] |
| Product Inhibition | The resulting aminoquinoline product can sometimes adsorb to the catalyst surface, inhibiting further reaction.[9] Increasing the catalyst loading may help mitigate this effect.[7] |
| Low H₂ Pressure / Poor Agitation | Ensure the reaction is stirred vigorously to maintain suspension of the catalyst and maximize gas-liquid surface area.[7] For difficult reductions, increasing the hydrogen pressure may be necessary.[6] |
Troubleshooting Workflow: Incomplete Hydrogenation
Caption: Workflow for troubleshooting a stalled catalytic hydrogenation reaction.
Issue 2: Side Product Formation and Low Selectivity
Symptoms:
-
TLC or HPLC analysis shows multiple spots/peaks in addition to the starting material and desired product.
-
The isolated product yield is low despite full consumption of the starting material.
-
The reaction mixture is intensely colored (yellow, orange, red, or brown).
Mechanistic Insight:
The reduction of a nitro group is a six-electron process. If the reaction conditions are not sufficiently reducing, intermediates can be trapped or react with each other, leading to impurities.
Nitro Group Reduction Pathway and Side Reactions
Caption: The reduction pathway from nitro to amino groups and common dimeric side products.
Corrective Actions:
-
Control Temperature: Many metal/acid reductions are exothermic. Overheating can promote the formation of side products like azobenzene derivatives.[6] Use an ice bath during the initial addition of reagents and maintain controlled heating.
-
Ensure Sufficient Reducing Agent: Use a sufficient molar excess of the reducing agent to ensure the reaction proceeds fully to the amine and reduces any intermediates that may have formed.[6]
-
Choose a Robust Reagent: For substrates prone to forming stable intermediates, a strong and reliable reduction system like Fe/HCl is often preferred. The in-situ generation of HCl from the hydrolysis of FeCl₂ can help drive the reaction to completion.[10]
Issue 3: Lack of Chemoselectivity (Reduction of Other Functional Groups)
Symptoms:
-
A halogen substituent on the quinoline ring is removed (dehalogenation).
-
Other potentially reducible functional groups (e.g., alkenes, carbonyls) are also reduced.
Strategies for Selective Reduction:
| Functional Group to Preserve | Problematic Reagent(s) | Recommended Reagent(s) & Rationale |
| Aromatic Halogens (Cl, Br, I) | H₂/Pd-C: Palladium catalysts are notorious for causing reductive dehalogenation, especially with bromides and iodides.[2] | Raney Nickel: Often used in place of Pd/C when dehalogenation is a concern.[1] Fe/HCl or SnCl₂: These metal/acid systems are generally mild and provide excellent selectivity for the nitro group while preserving aromatic halogens.[1] |
| Alkenes / Alkynes | H₂/Pd-C, H₂/Raney Ni: Catalytic hydrogenation will typically reduce C-C multiple bonds. | Fe/HCl, SnCl₂, Zn/AcOH: These reagents are highly selective for the nitro group and will usually not affect isolated double or triple bonds.[1] |
| Carbonyls (Aldehydes, Ketones) | H₂/Pd-C, H₂/Raney Ni: These can reduce carbonyls, although often require more forcing conditions than nitro group reduction. | Fe/HCl, SnCl₂: These are generally chemoselective for the nitro group in the presence of ketones and aldehydes. |
| Selective Reduction of one Nitro Group | Most standard methods will reduce all nitro groups present. | Sodium Sulfide (Na₂S): Can sometimes be used to selectively reduce one nitro group in the presence of others, particularly in di-nitro aromatic systems.[1] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
This protocol provides a general method for the reduction of a nitroquinoline using palladium on carbon.
-
Setup: In a flask suitable for hydrogenation (e.g., a Parr shaker flask or a round-bottom flask fitted with a balloon), dissolve the nitroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, THF). A typical concentration is 0.1-0.5 M.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere. Pressurize the vessel to the desired pressure (e.g., 1-4 atm or 50 psi) and begin vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by periodically taking samples for analysis by TLC or HPLC. The reaction is complete when hydrogen uptake ceases and analysis shows complete consumption of the starting material.
-
Work-up: Once complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude aminoquinoline, which can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Reduction using Iron and HCl (Béchamp Reduction)
This protocol describes a classic and robust method for nitro group reduction.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitroquinoline (1.0 eq) and a solvent such as ethanol or a mixture of ethanol/water.
-
Reagent Addition: Add iron powder (typically 3-5 equivalents) to the stirred solution.
-
Reaction Initiation: Heat the mixture to reflux. Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise via an addition funnel. An initial small amount of acid (e.g., 0.1-0.2 equivalents) is often sufficient, as the reaction can be self-sustaining.[10] The reaction is often exothermic and may require initial cooling.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until all the starting material has been consumed. This may take several hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through Celite® to remove the excess iron and iron salts.
-
Neutralization & Extraction: Carefully basify the filtrate with a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to a pH > 10. This will precipitate iron hydroxides and deprotonate the amine product. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) several times.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aminoquinoline. Purify as needed.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Enhancing the Metabolic Stability of Fluoroquinolones
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to optimizing the metabolic stability of fluoroquinolone antibiotics. This guide is structured to provide in-depth, practical solutions to common challenges encountered during your experimental workflows. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to advance your research.
Frequently Asked Questions (FAQs)
FAQ 1: My novel fluoroquinolone candidate shows high clearance in preliminary screens. What are the primary metabolic pathways I should investigate?
Fluoroquinolones primarily undergo Phase I and Phase II metabolism.[1] Understanding these pathways is the first step in diagnosing high clearance.
-
Phase I Metabolism (Oxidation): The cytochrome P450 (CYP) enzyme system, predominantly found in the liver, is the main driver of Phase I metabolism for fluoroquinolones.[2][3] Key transformations include:
-
Oxidation of the Piperazinyl Moiety: This is a very common metabolic hotspot. The piperazine ring can be oxidized to form various metabolites, often with reduced microbiological activity.[2]
-
N-dealkylation and Desethylenation: For example, ciprofloxacin can be metabolized to desethylene-ciprofloxacin.[3]
-
Hydroxylation: The addition of hydroxyl groups to the fluoroquinolone scaffold.[1]
-
-
Phase II Metabolism (Conjugation): Following Phase I oxidation, or for parent compounds with suitable functional groups, Phase II enzymes conjugate endogenous molecules to the drug to increase water solubility and facilitate excretion.
To begin your investigation, focus on identifying metabolites formed by liver microsome or hepatocyte incubations. The presence of hydroxylated or N-oxidized species will point towards CYP-mediated metabolism as a primary clearance mechanism.
FAQ 2: What are the most effective structural modification strategies to block metabolic "hotspots" on the fluoroquinolone scaffold?
Once you've identified a metabolic liability, several medicinal chemistry strategies can be employed to improve stability. The key is to make modifications that block the site of metabolism without negatively impacting the compound's antibacterial activity or creating new liabilities.
-
Steric Hindrance: Introducing bulky groups near the metabolic site can physically block the enzyme's access. For instance, modifying substituents on the piperazine ring can hinder its oxidation.
-
Electronic Modification: Altering the electronic properties of the molecule can make the metabolic site less favorable for enzymatic action. The introduction of electron-withdrawing groups, such as a fluorine atom, can increase metabolic stability.[4]
-
Metabolic Switching/Shunting: By modifying the molecule, you can sometimes redirect metabolism to a less critical position, a phenomenon known as metabolic shunting.[5]
-
Deuterium Substitution (Kinetic Isotope Effect): Replacing a carbon-hydrogen (C-H) bond at a metabolic hotspot with a stronger carbon-deuterium (C-D) bond can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.[5][6][7] This is a powerful tool because the subtle change is less likely to alter the compound's pharmacological properties compared to introducing larger functional groups.[6][8]
The choice of strategy depends on the specific metabolic pathway and the structure-activity relationship (SAR) of your compound series.[9][10][11]
FAQ 3: My compound is a potent inhibitor of CYP1A2. What are the implications, and how can I mitigate this?
Inhibition of cytochrome P450 enzymes is a significant concern in drug development as it can lead to drug-drug interactions (DDIs). Ciprofloxacin, for example, is a known inhibitor of CYP1A2.[12][13]
-
Implications: When your fluoroquinolone inhibits a CYP enzyme like CYP1A2, it can slow the metabolism of other drugs that are substrates for that enzyme. This can lead to increased plasma concentrations of the co-administered drug, potentially causing toxicity.[13] For example, the metabolism of caffeine and theophylline is inhibited by some fluoroquinolones.[2][12]
-
Mitigation Strategies:
-
Structural Modification: The first approach is to modify the structure of your fluoroquinolone to reduce its affinity for the CYP enzyme. This often involves iterative changes to the substituents on the core scaffold.
-
Screening for CYP Inhibition Early: Implement a CYP inhibition assay early in your discovery cascade to flag potential issues. This allows you to prioritize compounds with a lower risk of DDIs.
-
Dose Adjustment: In a clinical setting, if a compound with CYP inhibition potential is advanced, dose adjustments for co-administered drugs may be necessary.[13]
-
FAQ 4: Could a prodrug approach be a viable strategy to improve the metabolic stability of my fluoroquinolone?
Yes, a prodrug strategy can be very effective, not only for improving metabolic stability but also for enhancing other properties like solubility and targeted delivery.[14][15] A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body.[15][16]
-
Mechanism of Action: By temporarily masking the metabolically labile functional group with a promoiety, you can protect the drug from premature metabolism.[14] This promoiety is designed to be cleaved off at the desired site of action or systemically to release the active fluoroquinolone.
-
Examples of Prodrug Strategies for Fluoroquinolones:
-
Ester Prodrugs: The carboxylic acid group on the fluoroquinolone core can be esterified to improve lipophilicity and membrane permeability. These esters are then hydrolyzed by esterases in the body to release the active drug.
-
Phosphonate Prodrugs: These have been used to target bone tissue for the treatment of osteomyelitis.[17]
-
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes present in target tissues or pathogens, thereby concentrating the active drug where it's needed most.[16]
-
When considering a prodrug approach, it's crucial to ensure that the cleavage of the promoiety is efficient and does not produce toxic byproducts.[14]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Metabolic Stability Assays
Symptoms:
-
Inconsistent half-life (t½) values between experimental repeats.
-
Large standard deviations in intrinsic clearance (CLint) calculations.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Rationale |
| Compound Solubility Issues | Verify Solubility: Fluoroquinolones can have limited aqueous solubility.[18] Ensure your compound is fully dissolved in the incubation buffer. Action: Check for precipitation visually and consider using a co-solvent like DMSO (typically at <1% final concentration) if necessary. Justify the solvent choice as it can impact enzyme kinetics. |
| Microsomal or Hepatocyte Viability/Activity | Quality Control: The metabolic capacity of liver microsomes and hepatocytes can vary between lots and decline with improper storage. Action: Always run positive control compounds with known metabolic profiles (e.g., testosterone, verapamil) in parallel with your test compounds to ensure the system is performing as expected. |
| Non-Specific Binding | Assess Plasma Protein and Microsomal Binding: Highly lipophilic compounds can bind non-specifically to proteins and lipids in the incubation matrix, reducing the free concentration available for metabolism. Action: Perform a microsomal binding assay to determine the unbound fraction (fu,mic). This value can then be used to correct your intrinsic clearance calculations for a more accurate prediction of in vivo clearance. |
| Incorrect Cofactor Concentration | Ensure Cofactor Sufficiency: Phase I metabolism in microsomes is dependent on NADPH. Phase II reactions require cofactors like UDPGA for glucuronidation. Action: Double-check the concentration and freshness of your cofactor solutions. Ensure they are added at the appropriate step to initiate the reaction. |
Issue 2: My Compound Appears Stable in Liver Microsomes but Shows High Clearance In Vivo
Symptoms:
-
Long half-life in liver microsomal stability assays.
-
Rapid clearance observed in pharmacokinetic studies in animal models.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Rationale |
| Metabolism by Non-CYP Enzymes | Expand In Vitro Models: Liver microsomes primarily contain Phase I (CYP and FMO) and some Phase II (UGT) enzymes.[19] However, they lack cytosolic enzymes. Action: Test your compound's stability in hepatocytes or S9 fractions.[19][20] Hepatocytes contain a full complement of both Phase I and Phase II enzymes, providing a more comprehensive picture of hepatic metabolism.[19] The S9 fraction contains both microsomal and cytosolic enzymes.[20] |
| Rapid Renal Clearance | Assess Renal Excretion: Fluoroquinolones and their metabolites are often excreted via the kidneys.[21][22] Action: Analyze urine samples from your in vivo studies to quantify the amount of unchanged parent drug and any metabolites. This will help determine the contribution of renal clearance to the overall elimination of the compound. |
| Extrahepatic Metabolism | Consider Other Metabolic Organs: While the liver is the primary site of drug metabolism, other organs like the gut, kidneys, and lungs can also contribute.[20] Action: In vitro studies using intestinal microsomes or S9 fractions can provide insights into potential first-pass metabolism in the gut. |
| Active Transport | Investigate Transporter Involvement: Both uptake and efflux transporters in the liver and kidneys can play a significant role in the clearance of a drug, independent of metabolism. Action: Conduct in vitro assays using cell lines that overexpress specific transporters (e.g., OATPs, P-gp, BCRP) to determine if your compound is a substrate. |
Experimental Protocols & Workflows
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol provides a framework for determining the intrinsic clearance of a test compound.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
96-well plates
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of your test compound and positive controls by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid inhibiting enzyme activity.
-
Incubation Setup: In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add the test compound or positive control to the wells to start the metabolic reaction.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Workflow Visualization
Caption: Workflow for In Vitro Metabolic Stability Assay.
Diagram: Key Metabolic Pathways of Fluoroquinolones
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of Fluoroquinolones | Pharmacology Mentor [pharmacologymentor.com]
- 13. droracle.ai [droracle.ai]
- 14. Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 16. Antibacterial Prodrugs to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 22. Quinolone pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Labyrinth of Quinoline Isomer Characterization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for quinoline isomer analysis. As a Senior Application Scientist, I've seen firsthand how the subtle-yet-critical differences between positional isomers can create significant hurdles in research and development. A simple shift in a substituent's position on the quinoline scaffold can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. Misidentification is not just an analytical error; it's a potential project-killer.
This guide is structured to address the most common and complex challenges you will face, moving beyond simple protocols to explain the fundamental science behind the pitfalls and their solutions. We will explore the entire workflow, from synthesis and purification to definitive spectroscopic and chromatographic characterization, providing you with the tools and insights to ensure the structural integrity of your compounds.
Section 1: Synthesis & Purification Pitfalls (FAQs)
The journey to unambiguous characterization begins with pure material. However, many classical quinoline syntheses are notorious for producing isomeric mixtures, and the resulting products can be challenging to purify.
Q1: My Friedländer (or Combes) synthesis is yielding a mixture of regioisomers. How can I control the outcome?
A: This is a classic and frequent challenge. Regioselectivity in these acid-catalyzed cyclizations is a delicate interplay of electronic and steric factors.[1]
-
Causality: In the Friedländer synthesis, an unsymmetrical ketone can undergo condensation at two different α-carbons, leading to two possible products.[1] Similarly, the Combes synthesis can be influenced by the steric hindrance of substituents on the aniline or β-diketone starting materials.[1] Harsh conditions, like using strong mineral acids (e.g., sulfuric acid) at high temperatures, can often exacerbate the lack of selectivity.[2]
-
Expert Recommendation:
-
Catalyst Optimization: Move away from harsh, non-specific acid catalysts. The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer.[1] For the Combes synthesis, a polyphosphoric ester (PPE) can be a more effective and milder dehydrating agent and catalyst than sulfuric acid.[1]
-
Substrate Modification: If possible, modifying your starting materials can direct the cyclization. For instance, introducing a bulky protecting group or a directing group like a phosphoryl group on the α-carbon of the ketone can provide the steric or electronic bias needed to favor one isomer.[1]
-
Reaction Condition Tuning: Systematically optimize the reaction temperature and solvent. Milder conditions often lead to higher selectivity. Microwave-assisted synthesis using a reusable solid acid catalyst like Nafion NR50 has also been reported as an environmentally friendly way to improve the Friedländer reaction.[3]
-
Q2: My synthesized quinoline derivative is a persistent oil and refuses to crystallize. What are my options for purification and solidification?
A: This is a common frustration, especially with derivatives that have flexible side chains or functional groups that inhibit crystal lattice formation. Do not assume an oil is pure.
-
Expert Recommendation:
-
Salt Formation (The Robust Method): Since quinoline derivatives are basic, they can often be precipitated as highly crystalline salts.[4] This is an excellent method for both purification and obtaining a solid product.
-
Hydrochloride Salts: Dissolve the oil in a suitable solvent like isopropanol or diethyl ether and add a solution of HCl in the same or a miscible solvent.[4]
-
Picrate Salts: Picric acid is known to form very stable, crystalline salts with quinolines.[4] The free base can then be easily regenerated by treating the filtered salt with a base.[4]
-
-
Advanced Crystallization Techniques:
-
For Non-polar Oils: Use a solvent/anti-solvent system. Dissolve your oil in a minimum amount of a relatively polar solvent (e.g., dichloromethane) and slowly add a non-polar solvent like hexane dropwise until turbidity persists.[4] Let it stand, and crystals may form.
-
For Polar Oils: A similar principle applies using a mixture of polar solvents, such as ethanol/water or acetone/water.[4]
-
-
Chromatographic Purification: If crystallization fails, column chromatography is your primary tool. Even if the purified fractions yield an oil upon solvent removal, it will be of significantly higher purity, which may then be more amenable to crystallization.[4]
-
Section 2: Chromatographic Separation Challenges (Troubleshooting Guide)
Chromatography is the workhorse for separating isomers, but their similar physicochemical properties can lead to frustrating co-elution.
Q3: My positional isomers are co-eluting or have very poor resolution in reverse-phase HPLC. What is the troubleshooting workflow?
A: Co-elution of positional isomers is a clear signal that the current method lacks the necessary selectivity. A systematic approach to method development is required. It has been demonstrated that while GC can struggle to separate some quinoline isomers, LC-based methods can often achieve complete separation.[5][6][7]
-
Causality: Positional isomers often have very similar logP values and polarity, leading to nearly identical retention times on standard C18 columns. The subtle differences in their dipole moments and ability to engage in π-π interactions are the keys to their separation.
Workflow for Resolving Co-eluting Quinoline Isomers
Caption: A systematic workflow for HPLC method development.
-
Expert Recommendation:
-
Change Column Chemistry: This is often the most impactful change. Standard C18 columns separate primarily based on hydrophobicity. For aromatic isomers, a column with a different stationary phase is crucial. A Phenyl-Hexyl or Biphenyl column provides an alternative separation mechanism based on π-π interactions between the column's phenyl rings and your quinoline isomers. This is often sufficient to resolve isomers that are inseparable on C18.
-
Mobile Phase pH: Quinoline's nitrogen is basic. Adjusting the mobile phase pH with a buffer (e.g., formic acid, ammonium formate) will change the protonation state of your molecule, which can significantly alter its retention and selectivity.
-
Advanced Chromatography: For difficult, preparative-scale separations, specialized techniques may be necessary. For example, affinity-ligand pH-zone-refining counter-current chromatography (CCC) has been successfully used to separate highly polar, multi-sulfonated positional isomers of Quinoline Yellow.[8]
-
Section 3: Spectroscopic Characterization Pitfalls (Troubleshooting Guide)
Even with a pure sample, definitively proving the isomeric structure can be difficult, as standard 1D NMR and EI-MS spectra can appear deceptively similar.
Q4: The electron ionization (EI) mass spectra of my isomers are nearly identical. How can I use MS to differentiate them?
A: This is a very common pitfall. High-energy EI-MS causes extensive fragmentation, and the resulting spectra for isomers can be superimposable, making them indistinguishable.[6] However, mass spectrometry is still a powerful tool if you use the right techniques.
-
Causality: The core quinoline scaffold often dictates the major fragmentation pathways, masking the subtle influence of substituent position.[9][10]
-
Expert Recommendation:
-
Use Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for isomer differentiation. Instead of relying on hard ionization like EI, use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺. Then, select this ion and subject it to Collision-Induced Dissociation (CID).
-
Analyze Product Ion Ratios: While the product ions themselves might be the same across isomers, their relative intensities will often be different.[7] This difference in product ion ratios can serve as a reliable fingerprint to distinguish one isomer from another.[5][7]
-
Look for Proximity Effects: The position of a substituent can enable unique fragmentation pathways. For example, studies on isomeric N-quinolinylphthalimides show that specific fragmentation processes can be rationalized by proximity effects and the stabilization of unique cyclic ion structures, allowing for easy distinction.[11] Similarly, 8-methoxyquinoline undergoes a peculiar fragmentation involving the loss of all three methyl hydrogens, a process not seen in other methoxy isomers.[9]
-
Table 1: Example Fragmentation Differences in Monomethoxyquinoline Isomers
| Isomer Position | Dominant Fragmentation Scheme | Key Fragment Ions (m/z) | Reference |
| 2- and 8-Methoxy | Scheme 1 (Loss of H, CHO, CH₂O) | 158 (M-1), 130 (M-29), 129 (M-30) | [9] |
| 3-, 4-, 5-, 6-, 7-Methoxy | Scheme 2 (Loss of CH₃, CH₃CO) | 144 (M-15), 116 (M-43) | [9] |
| 3-Methoxy (Unusual) | Single-step loss of 43 mass units | 116 (M-43) | [9] |
Q5: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I make an unambiguous structural assignment?
A: Overlapping signals in the aromatic region of quinoline derivatives are the norm, not the exception.[12][13] Relying on 1D ¹H NMR alone is insufficient and prone to error. A multi-dimensional approach is required for a confident assignment.
-
Causality: The seven protons on the quinoline core resonate in a relatively narrow window (typically 7.0-9.0 ppm), and their coupling patterns (d, dd, ddd) create a dense forest of signals.[12] Substituents alter the electronic environment, shifting these protons, but overlap is still common.[12]
Workflow for Unambiguous NMR Assignment
Caption: A multi-dimensional NMR approach to isomer elucidation.
-
Expert Recommendation:
-
Start with ¹³C NMR: The carbon signals are sharp singlets spread over a much wider ppm range, providing an immediate count of unique carbons.
-
Use 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing you to trace out the proton spin systems on both the benzene and pyridine rings.
-
Use 2D HSQC (Heteronuclear Single Quantum Coherence): This is critical. It creates a correlation map, directly linking each proton signal to the carbon signal it is attached to. This allows you to assign carbon shifts based on proton assignments, or vice-versa.
-
Use 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key to solving the puzzle. HMBC shows correlations between protons and carbons that are 2 or 3 bonds away. This allows you to "walk" across the molecule and definitively link the different spin systems together. For example, you can confirm the position of a substituent by observing an HMBC correlation from a proton on the ring to the carbon of the substituent.
-
Section 4: Handling and Stability (FAQs)
The final piece of the puzzle is ensuring your characterized isomer remains stable for storage and downstream experiments.
Q6: My quinoline stock solution has turned yellow or brown. Is it degraded?
A: Yes, discoloration is a classic visual indicator of quinoline degradation.[14][15]
-
Causality: The quinoline ring system is susceptible to both photodegradation and oxidation.[14] Upon exposure to ambient light and air, colorless quinoline will turn yellow and eventually brown.[15][16] This process can be accelerated by non-optimal pH and elevated temperatures.[14]
-
Expert Recommendation:
-
Storage: Always store quinoline compounds and their solutions protected from light in amber vials or by wrapping the container in foil.[17]
-
Inert Atmosphere: For long-term storage of sensitive derivatives, consider flushing the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[17]
-
Temperature: Store solutions at appropriate temperatures, typically refrigerated (2-8°C) or frozen, to slow the rate of chemical degradation.[14]
-
Q7: I'm getting inconsistent results in my biological assays using an aqueous buffer. Could my quinoline isomer be unstable?
A: Absolutely. A loss of potency or inconsistent results are hallmark signs of compound instability in the assay medium.[14]
-
Causality: The stability of quinoline derivatives in aqueous solutions is highly dependent on pH.[14] Degradation can be accelerated in both acidic and basic conditions, and the optimal pH is specific to each compound.[14]
-
Expert Recommendation:
-
Prepare Fresh Solutions: The simplest solution is to prepare fresh dilutions from a stable, non-aqueous stock (e.g., in DMSO) immediately before each experiment.
-
Conduct a Forced Degradation Study: If you need to use pre-prepared aqueous solutions, you must validate their stability. A forced degradation study (see Protocol 2) will reveal how your compound behaves under stress conditions (acid, base, heat, light, oxidation) and help you define appropriate storage and handling conditions for your buffered solutions.[17]
-
Use Buffers: Always use a buffered system to maintain a constant pH, as this is a critical factor for stability.[14]
-
Section 5: Key Experimental Protocols
Protocol 1: HPLC Method Development for Isomer Separation
This protocol outlines a systematic approach to developing a stability-indicating HPLC method for resolving quinoline isomers.
-
Initial Conditions:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the isomers absorb (e.g., 225 nm).[18]
-
Injection: Inject a mixed standard of your isomers.
-
-
Optimization Step 1 (Gradient): If co-elution occurs, make the gradient much shallower around the elution time of the peaks (e.g., change from a 10%/min ramp to a 2%/min ramp).
-
Optimization Step 2 (Mobile Phase): If Step 1 fails, change the organic modifier. Replace Acetonitrile with Methanol. The different solvent selectivity can often resolve peaks.
-
Optimization Step 3 (Column Chemistry): If co-elution persists, change the separation mechanism. Switch to a Phenyl-Hexyl or Biphenyl column of the same dimensions. Run the same scouting gradient from Step 1. This is the most likely step to achieve separation.
-
Optimization Step 4 (pH): If necessary, explore different pH values using appropriate buffers (e.g., ammonium acetate for neutral pH) if your molecule is stable under those conditions.
-
Validation: Once baseline separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Protocol 2: Forced Degradation Study for Stability Assessment
This study is essential to understand the degradation pathways and establish the stability-indicating nature of your analytical method.
-
Sample Preparation: Prepare several aliquots of your quinoline isomer at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile/Water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.[14]
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.[17]
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Store at room temperature for 24 hours.[17]
-
Thermal Stress: Incubate a sample at a high temperature (e.g., 80°C) for 48 hours.[14]
-
Photolytic Stress: Expose a sample in a transparent vial to a controlled light source (e.g., 1.2 million lux hours and 200 watt-hours/m² of near UV light).[14]
-
Control: Keep one sample under recommended storage conditions (e.g., 4°C, protected from light).[17]
-
-
Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples by your developed HPLC method (from Protocol 1).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The method is "stability-indicating" if the degradation product peaks are fully resolved from the parent peak. This ensures you can accurately quantify the parent compound even in the presence of its impurities.
Protocol 3: General Procedure for 2D NMR Analysis
This protocol provides a general workflow for acquiring the necessary spectra for structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the purified quinoline isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[12]
-
Acquisition: Use a high-field NMR spectrometer (400 MHz or higher is recommended).
-
Acquire a standard 1D proton spectrum.
-
Acquire a 1D carbon spectrum (e.g., with proton decoupling).
-
Acquire a gCOSY (gradient-selected Correlation Spectroscopy) experiment.
-
Acquire a gHSQC (gradient-selected Heteronuclear Single Quantum Coherence) experiment. Optimize the spectral width to cover both your proton and carbon regions.
-
Acquire a gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation) experiment. Set the long-range coupling constant (e.g., 8 Hz) to optimize for 2- and 3-bond correlations.
-
-
Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Use the COSY spectrum to identify connected proton networks.
-
Use the HSQC spectrum to assign the carbon attached to each proton.
-
Use the HMBC spectrum to find correlations from protons to quaternary carbons and across the different spin systems to piece the final structure together and confirm the substituent's position.
-
References
- 1. benchchem.com [benchchem.com]
- 2. du.edu.eg [du.edu.eg]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Quinoline - Wikipedia [en.wikipedia.org]
- 16. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Antibacterial Potency of Fluoroquinolone Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals dedicated to advancing the antibacterial potency of fluoroquinolone derivatives. This guide is structured to provide practical, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to troubleshoot effectively and accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and methodological questions that arise during the design, synthesis, and evaluation of novel fluoroquinolone derivatives.
Q1: My novel fluoroquinolone derivative shows high potency against susceptible strains but is ineffective against resistant strains. What are the likely resistance mechanisms at play?
A1: Resistance to fluoroquinolones in bacteria is primarily driven by two mechanisms: alterations in the drug's target enzymes and reduced intracellular drug concentration.[1]
-
Target Site Mutations: The primary targets for fluoroquinolones are DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria).[2][3] Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA, gyrB, parC, parE) can decrease the binding affinity of the fluoroquinolone, leading to resistance.[4][5] High-level resistance often results from the accumulation of mutations in both primary and secondary targets.[1][6]
-
Reduced Drug Accumulation: This can occur through two main avenues:
-
Efflux Pumps: Bacteria can actively pump the fluoroquinolone out of the cell using multidrug efflux pumps. Overexpression of these pumps is a significant contributor to resistance.[3]
-
Decreased Permeability: Alterations in the bacterial cell membrane, such as modifications to porin proteins in Gram-negative bacteria, can reduce the influx of the drug into the cell.[4][5]
-
-
Plasmid-Mediated Resistance: Plasmids carrying qnr genes can produce proteins that protect DNA gyrase and topoisomerase IV from fluoroquinolone binding. While qnr genes themselves confer low-level resistance, their presence can facilitate the selection of higher-level resistance mutations.[1][7]
To overcome this, consider derivatization strategies that either have a novel binding mode to the target enzymes, are less susceptible to efflux, or possess a dual-targeting mechanism.
Q2: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) results for my fluoroquinolone derivatives between experiments. What are the potential causes?
A2: Inconsistent MIC values are a common frustration and can often be traced back to several experimental variables.[2]
-
Solubility and Stability: Many fluoroquinolone derivatives have poor aqueous solubility. Precipitation of your compound in the test medium will lead to an underestimation of its true potency. Some derivatives are also susceptible to photodegradation.[2]
-
pH of the Medium: The activity of some fluoroquinolones is pH-dependent. Ensure the pH of your culture medium is consistent across all experiments.[8]
-
Interaction with Cations: Fluoroquinolones are known to chelate divalent cations like Mg²⁺ and Ca²⁺ present in the culture medium. This can reduce the effective concentration of the compound available to interact with the bacteria.[2] Using a cation-adjusted Mueller-Hinton broth is recommended for MIC testing.[8]
-
Inoculum Preparation: The density of the bacterial inoculum must be standardized, typically to ~5×10^5 CFU/mL.[9] Variations in the starting number of bacteria can significantly impact the apparent MIC value.[2]
Q3: My new derivative is showing unexpected cytotoxicity in mammalian cell lines that doesn't seem related to its antibacterial activity. What could be the cause?
A3: Off-target effects are a critical consideration in drug development. For fluoroquinolones, cytotoxicity in eukaryotic cells can arise from several mechanisms. Some derivatives have been shown to interact with GABA-A receptors, which can be a concern for neuronal cell lines.[2] Additionally, effects on mitochondrial function and the induction of apoptosis have been reported. It's also important to consider that the core quinolone structure itself can, in some contexts, exhibit cytotoxic effects. For instance, some derivatives are being investigated for their anticancer properties by targeting eukaryotic topoisomerase II.[10][11]
Troubleshooting Guides
This section provides a more granular, step-by-step approach to resolving specific experimental issues.
Guide 1: Troubleshooting Fluoroquinolone Synthesis
Issue: Low Yield and Formation of Multiple Side Products
Low yields and complex product mixtures are common challenges in multi-step organic syntheses. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yields in Fluoroquinolone Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
Validation & Comparative
Comparing the antibacterial activity of 8-Fluoroquinolin-3-carboxamide derivatives
An In-Depth Comparative Guide to the Antibacterial Activity of 8-Fluoroquinolin-3-carboxamide Derivatives
Introduction: The Quest for Novel Antibacterial Agents
Fluoroquinolones have long been a cornerstone of antibacterial chemotherapy, prized for their broad spectrum of activity and potent bactericidal effects.[1] However, the escalating crisis of antibiotic resistance necessitates the continuous development of new derivatives capable of overcoming existing resistance mechanisms.[1] Within this critical endeavor, the modification of the core quinolone scaffold offers a promising avenue for innovation. This guide focuses on a specific, promising subclass: 8-Fluoroquinolin-3-carboxamide derivatives.
The strategic placement of a fluorine atom at the C-8 position is not a trivial alteration. Structure-activity relationship (SAR) studies have consistently demonstrated that substituents at this position can significantly influence antibacterial potency, oral absorption, and even the side-effect profile of the resulting compound.[2][3] By delving into the synthesis, in-vitro evaluation, and comparative analysis of these derivatives, we aim to provide researchers and drug development professionals with a comprehensive understanding of their potential and the experimental logic underpinning their investigation.
Pillar 1: The Core Mechanism of Action
To appreciate the nuances of 8-fluoroquinolin derivatives, one must first grasp the fundamental mechanism by which all fluoroquinolones act. These agents are direct inhibitors of bacterial DNA synthesis.[4] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[5]
-
DNA Gyrase (GyrA and GyrB subunits): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. Fluoroquinolones bind to the complex of DNA gyrase and DNA, stabilizing the transient double-strand breaks created by the enzyme.[4][6] This stabilized complex physically obstructs the movement of the replication fork, leading to a halt in DNA synthesis and ultimately, cell death.[6][7] In many Gram-negative bacteria, DNA gyrase is the primary target.[5][7]
-
Topoisomerase IV (ParC and ParE subunits): This enzyme's primary role is in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[6] By inhibiting topoisomerase IV, fluoroquinolones prevent the proper segregation of newly replicated DNA into daughter cells. This is the predominant target in many Gram-positive bacteria, such as Staphylococcus aureus.[5][6]
The formation of this ternary drug-enzyme-DNA complex is the critical event that triggers the bactericidal cascade.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of 8-hydroxyquinoline derivatives
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 8-Hydroxyquinoline Derivatives for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold of 8-Hydroxyquinoline
8-Hydroxyquinoline (8-HQ), a bicyclic compound featuring a pyridine ring fused to a phenol, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its significance stems from a unique combination of properties: a planar, lipophilic structure allowing for membrane permeability, and most critically, a potent metal-chelating ability.[3][4] The proximate arrangement of the C8 hydroxyl group and the N1 nitrogen atom creates a bidentate chelation site, enabling the formation of stable complexes with a wide array of metal ions crucial for biological processes, such as copper, zinc, and iron.[1][4] This chelation capacity is central to the diverse biological activities exhibited by 8-HQ derivatives, which include antimicrobial, anticancer, and neuroprotective effects.[3][5] By strategically modifying the 8-HQ core, researchers can fine-tune its physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents.[6] This guide provides an in-depth comparison of 8-hydroxyquinoline derivatives, elucidating the structure-activity relationships that govern their therapeutic potential.
I. Antimicrobial Activity: Targeting Essential Metal Ions
The antimicrobial prowess of 8-hydroxyquinoline derivatives is largely attributed to their ability to sequester essential metal ions required for microbial growth and enzyme function.[4][7] This disruption of metal homeostasis is a key mechanism of their antibacterial and antifungal actions.[4]
Key Structural Modifications and Their Impact:
-
Halogenation at C5 and C7: The introduction of halogens, particularly chlorine, at the C5 and C7 positions of the quinoline ring significantly enhances antimicrobial activity.[8] For instance, Cloxyquin (5-chloro-8-hydroxyquinoline) and 5,7-dichloro-8-hydroxyquinoline demonstrate superior antibacterial activity compared to the parent 8-HQ.[8] This is likely due to increased lipophilicity, which facilitates cell membrane penetration, and altered electronic properties that enhance metal chelation.[9] A quantitative structure-activity relationship (QSAR) study has shown that mass, polarizability, and van der Waals volume are critical properties influencing the anti-MRSA (methicillin-resistant Staphylococcus aureus) activity of these derivatives.[9]
-
Substitution at C2: Modifications at the C2 position can also modulate antimicrobial potency. The compound 5,7-dibromo-2-methylquinolin-8-ol has shown promising antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to methicillin.[10]
-
Substitution at C5: A variety of substituents at the C5 position have been explored. Derivatives such as 5-formyl-, 5-iodo-, 5-fluoro-, and 5-acetyl-8-hydroxyquinoline have displayed greater in vitro antiplaque activity against Streptococcus mutans than the unsubstituted 8-HQ.[11]
Comparative Antimicrobial Activity Data:
| Compound | Substituent(s) | Target Organism | Activity (MIC) | Reference |
| 8-Hydroxyquinoline | None | Staphylococcus aureus | ≤6.90–110.20 μM | [8] |
| Cloxyquin | 5-Chloro | Staphylococcus aureus | ≤5.58–44.55 μM | [8] |
| 5,7-dichloro-8HQ | 5,7-Dichloro | Staphylococcus aureus | - | [8] |
| 5,7-dibromo-2-methylquinolin-8-ol | 5,7-Dibromo, 2-Methyl | Staphylococcus aureus | 6.25 µg/mL | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
II. Anticancer Activity: A Multifaceted Approach
8-Hydroxyquinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell cycle progression.[7][12] Their ability to chelate intracellular metal ions, particularly copper and iron, plays a crucial role in these processes, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[13]
Key Structural Modifications and Their Impact:
-
Substitution at C2: The introduction of an aldehyde group at the C2 position, as in 8-hydroxy-2-quinolinecarbaldehyde, has demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, including hepatocellular carcinoma (Hep3B).[14] Further derivatization of this aldehyde into hydrazones and their subsequent complexation with copper(II) ions have yielded compounds with potent antiproliferative activity.[13]
-
Halogenation at C5 and C7: Similar to their antimicrobial activity, halogenated derivatives, such as 5,7-dihalo-substituted 8-hydroxyquinolines, exhibit high cytotoxicity against various tumor cells when complexed with zinc and copper.[13]
-
Substitution at C5 with Electron-Withdrawing Groups: The presence of electron-withdrawing substituents at the C5 position has been shown to improve anticancer activity.[6] Conversely, substitution with a sulfonic acid group decreases cytotoxicity, likely due to reduced cell permeability.[6]
-
Mannich Bases at C7: The introduction of aminomethyl groups via the Mannich reaction, particularly at the C7 position of 5-chloro-8-hydroxyquinoline, has led to compounds with high activity against matrix metalloproteinases, which are involved in cancer invasion and metastasis.[6]
Comparative Anticancer Activity Data (IC₅₀ Values):
| Compound | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | 2-Carbaldehyde | Hep3B | 6.25±0.034 µg/mL | [14] |
| Copper(II) complex of an 8-HQ hydrazone | Hydrazone at C2 | - | < 1 µM | [13] |
| 8-quinolinyl-β-D-glucopyranoside | Glucoconjugate at C8 | Various tumor cells | - | [15] |
| Doxorubicin (Standard) | - | Various | Varies | [12] |
| Cisplatin (Standard) | - | Various | Varies | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[12]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 8-hydroxyquinoline derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent like dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value.[12]
III. Neuroprotective Activity: Modulating Metal Homeostasis in Neurodegenerative Diseases
The dysregulation of metal ion homeostasis is a key factor in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's.[3][16] 8-Hydroxyquinoline derivatives, with their ability to chelate metal ions, have emerged as promising therapeutic agents in this area.[17][18] They can help restore metal balance, reduce metal-induced oxidative stress, and inhibit the aggregation of amyloid-β plaques.[18][19]
Key Structural Modifications and Their Impact:
-
Hybridization with Other Pharmacophores: A successful strategy involves creating hybrid molecules that combine the metal-chelating properties of 8-HQ with other functionalities. For example, hybrids of 8-HQ with components of the Alzheimer's drug donepezil have been developed to target multiple aspects of the disease, including cholinesterase inhibition and amyloid-β aggregation.[19]
-
Introduction of Nitrone Moieties: The incorporation of a nitrone group, a potent antioxidant, onto the 8-hydroxyquinoline scaffold has led to multifunctional compounds that exhibit metal chelation, antioxidant activity, and inhibition of enzymes like monoamine oxidase B (MAO-B), which is implicated in Parkinson's disease.[20]
-
Glycosylation: The attachment of sugar moieties (glycosylation) to the 8-HQ core can improve its pharmacokinetic properties, such as solubility and drug targeting.[19]
Visualizing the Multifunctional Approach in Neuroprotection:
Caption: Multifaceted neuroprotective mechanisms of 8-HQ derivatives.
Conclusion
The 8-hydroxyquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to significant enhancements in antimicrobial, anticancer, and neuroprotective activities. The key to its biological prowess lies in its inherent metal-chelating ability, which can be finely tuned through chemical derivatization. Future research should continue to explore novel substitutions and hybridizations of the 8-hydroxyquinoline ring to develop next-generation drugs with improved efficacy and selectivity for a wide range of diseases.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. autechindustry.com [autechindustry.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 8. bepls.com [bepls.com]
- 9. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro evaluation of 8-hydroxyquinoline analogs as inhibitors of dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]
- 17. researchgate.net [researchgate.net]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
- 20. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Tris-(5-amino-8-hydroxyquinoline)aluminum Complexes
Introduction: Tris-(8-hydroxyquinoline)aluminum, universally known as Alq3, is a cornerstone organometallic complex in the field of organic electronics, celebrated for its robust thermal stability and excellent electron-transporting and emissive properties in Organic Light-Emitting Diodes (OLEDs).[1][2] However, the advancement of organic electronics necessitates materials with precisely tuned electronic characteristics for specialized applications. This guide focuses on a key derivative, tris-(5-amino-8-hydroxyquinoline)aluminum, where the introduction of an electron-donating amino group at the C-5 position of the quinoline ligand is a deliberate strategy to modulate the complex's frontier molecular orbitals.[3][4] Specifically, this modification is designed to raise the Highest Occupied Molecular Orbital (HOMO) energy level, a critical parameter for reducing the energy barrier for hole injection or extraction in devices like inverted organic solar cells.[5]
This document provides a comprehensive framework for the synthesis, purification, and rigorous characterization of tris-(5-amino-8-hydroxyquinoline)aluminum. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, establish a self-validating characterization workflow, and compare methodologies to equip researchers with the expertise needed for successful and reproducible outcomes.
Part 1: The Synthetic Pathway — From Ligand to Complex
A successful synthesis of the final complex is predicated on the purity of its constituent parts. Therefore, our process begins with the synthesis and validation of the 5-amino-8-hydroxyquinoline ligand.
Ligand Synthesis: 5-amino-8-hydroxyquinoline
The most common and reliable route to 5-amino-8-hydroxyquinoline is through the catalytic reduction of its nitro precursor, 5-nitro-8-hydroxyquinoline.
Experimental Protocol: Ligand Synthesis
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-nitro-8-hydroxyquinoline (1 equivalent).
-
Solvent & Catalyst: Add isopropanol as the solvent and a catalytic amount of 5% Palladium on Carbon (Pd/C). A typical ratio is 25g of catalyst per mole of the nitro compound.[6]
-
Heating: Heat the suspension to approximately 70°C with vigorous stirring.
-
Reduction: Slowly add 80% hydrazine hydrate (1.5–2.0 equivalents) dropwise to the heated mixture over 30-35 minutes.[6]
-
Causality Check: Hydrazine hydrate is a powerful reducing agent in the presence of a Pd/C catalyst. The reaction is highly exothermic; slow, dropwise addition is crucial to control the reaction rate and prevent dangerous temperature and pressure spikes.
-
-
Reflux: After the addition is complete, increase the temperature to maintain a gentle reflux (approx. 80-85°C) for 4 hours to ensure the reaction goes to completion.[6]
-
Isolation: Filter the hot reaction mixture to remove the Pd/C catalyst.
-
Expert Insight: Hot filtration is necessary because the product, 5-amino-8-hydroxyquinoline, is significantly more soluble in hot isopropanol than in cold. This step prevents premature crystallization and loss of product on the filter paper.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature and then stand for 8-12 hours. The product will precipitate as brown-yellow columnar crystals.[6]
-
Purification & Validation: Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum. The purity should be confirmed by ¹H NMR spectroscopy and melting point analysis before proceeding.
Complexation: Tris-(5-amino-8-hydroxyquinoline)aluminum
With a pure ligand in hand, the final complex is formed by reacting it with an aluminum source. The choice of aluminum precursor and reaction conditions can influence yield and purity.
Experimental Protocol: Complex Synthesis
-
Ligand Solution: Dissolve the synthesized 5-amino-8-hydroxyquinoline (3 equivalents) in ethanol in a round-bottom flask.
-
Aluminum Solution: In a separate beaker, dissolve aluminum chloride (AlCl₃, 1 equivalent) in ethanol.[7]
-
Reaction: Heat the ligand solution to reflux (approx. 70°C) with stirring. Slowly add the AlCl₃ solution to the refluxing ligand solution.
-
pH Adjustment: Upon addition of the acidic AlCl₃ solution, a precipitate may form. Slowly add a base, such as a potassium hydroxide (KOH) solution, to neutralize the solution. The goal is to deprotonate the hydroxyl group of the quinoline ligand, making it a potent bidentate chelator for the Al³⁺ ion.[7] The formation of a yellow precipitate indicates the formation of the complex.
-
Self-Validation Point: The reaction is driven by the formation of the thermodynamically stable six-membered chelate ring between the aluminum center and the nitrogen and deprotonated oxygen of the quinoline ligand. The 3:1 ligand-to-metal stoichiometry is fundamental to achieving the neutral, stable tris-complex.[8]
-
-
Reflux: Maintain the reaction at reflux with stirring for at least 5 hours to ensure complete complexation.[7]
-
Isolation and Purification: Allow the mixture to cool to room temperature. Collect the yellow precipitate by centrifugation or filtration. Wash the product thoroughly with deionized water and ethanol to remove unreacted starting materials and salts. Dry the final product under vacuum at an elevated temperature (e.g., 100°C) for 12 hours.[7] For applications requiring ultra-high purity, such as in electronic devices, further purification by thermal sublimation is highly recommended.[9]
Comparison of Synthesis Methodologies
While the wet-chemical precipitation method described is common, alternative methods used for the parent Alq3 could be adapted, each with distinct advantages and disadvantages.
| Synthesis Method | Precursors | Conditions | Advantages | Disadvantages | References |
| Precipitation | 5-amino-8-hydroxyquinoline, AlCl₃ (or other Al salt) | Solution-based, reflux | High yield, scalable, well-established | Can trap solvent/impurities, requires careful pH control | [7] |
| Solid-State Reaction | 5-amino-8-hydroxyquinoline, Al(OH)₃ | Direct heating of solids | Solvent-free ("green"), can yield different isomers | Can be slow, may require high temperatures, mixing can be inefficient | |
| Vapor-Phase Reaction | 5-amino-8-hydroxyquinoline, Al₂O₃ | High temperature vapor | Can produce very high purity material | Requires specialized equipment, may not be suitable for all ligands | [10][11] |
Part 2: The Characterization Workflow — A Self-Validating Framework
No single technique can definitively validate the synthesis. A logical, multi-step characterization workflow is essential for confirming the structure, purity, and properties of the final complex. Each step provides complementary information, creating a robust, self-validating data package.
Structural and Compositional Validation
-
FT-IR Spectroscopy:
-
Principle: This technique confirms the coordination of the ligand to the aluminum ion.
-
Protocol: Prepare a KBr pellet containing a small amount of the synthesized complex or use an ATR-FTIR setup.
-
Expected Results: A successful complexation is indicated by: (1) The disappearance of the broad -OH stretching band from the free ligand (around 3200 cm⁻¹). (2) A shift in the C-O stretching vibration (typically around 1300 cm⁻¹) to a higher wavenumber upon coordination. (3) The appearance of new bands in the low-frequency region (below 600 cm⁻¹) corresponding to Al-N and Al-O vibrations.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Principle: Confirms the chemical structure of the organic ligand remains intact after complexation and serves as a crucial check for purity.
-
Protocol: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Results: The ¹H NMR spectrum should show resonances corresponding to the aromatic protons of the quinoline ring system.[12] A downfield shift of the proton signals compared to the free ligand is expected due to the deshielding effect of coordination to the metal center. The absence of signals from free ligands or solvent impurities validates the purity of the sample.[13]
-
-
Mass Spectrometry (MS):
-
Principle: Provides definitive proof of the complex's molecular weight.
-
Protocol: Techniques like MALDI-ToF or ESI-MS are suitable.
-
Expected Results: The spectrum should display a prominent peak corresponding to the molecular ion [Al(C₉H₇N₂O)₃]⁺. The observed isotopic pattern should match the theoretical pattern for the molecular formula.[14]
-
-
Elemental Analysis:
-
Principle: Provides quantitative confirmation of the elemental composition (C, H, N) and, by extension, the 3:1 ligand-to-metal stoichiometry.
-
Protocol: Submit a pure, dry sample for commercial elemental analysis.
-
Expected Results: The experimental weight percentages of C, H, and N should match the calculated theoretical values for the formula C₂₇H₂₁AlN₆O₃ within an acceptable margin of error (typically ±0.4%).[15]
-
Electronic and Optical Properties
-
UV-Visible (UV-Vis) Absorption Spectroscopy:
-
Principle: Probes the electronic transitions within the complex.
-
Protocol: Record the spectrum of a dilute solution of the complex in a suitable solvent (e.g., ethanol or chloroform).
-
Expected Results: The spectrum will typically show intense π-π* transitions at shorter wavelengths (<350 nm) and lower energy intramolecular charge transfer (CT) transitions at longer wavelengths (>350 nm).[16][17] The 5-amino substitution is expected to cause a red-shift (bathochromic shift) in the absorption bands compared to the parent Alq3, indicating a smaller HOMO-LUMO gap.
-
-
Fluorescence Spectroscopy:
-
Principle: Measures the emissive properties of the complex upon excitation.
-
Protocol: Excite the sample (in solution or as a thin film) at a wavelength corresponding to one of its main absorption bands and record the emission spectrum.
-
Expected Results: For tris-(5-amino-8-hydroxyquinoline)aluminum, the emission is expected to be extremely low compared to the parent Alq3.[3][5] This quenching is a known effect of the amino substitution. The emission wavelength should be compared to Alq3 to determine if a shift has occurred.
-
-
Cyclic Voltammetry (CV):
-
Principle: An electrochemical method to determine the HOMO and LUMO energy levels of the complex.
-
Protocol: Perform CV on a solution of the complex containing a supporting electrolyte.
-
Expected Results: The oxidation and reduction potentials obtained from the voltammogram can be used to calculate the HOMO and LUMO energy levels, respectively. The data should confirm that the 5-amino substitution has raised the HOMO level relative to Alq3, while leaving the LUMO level largely unaffected, as reported in the literature.[3][5]
-
Part 3: Comparative Data Analysis
Summarizing the characterization data in a table allows for a direct and objective comparison with the well-documented parent Alq3 complex, validating the effect of the 5-amino functionalization.
| Property | Tris-(8-hydroxyquinoline)aluminum (Alq3) | Tris-(5-amino-8-hydroxyquinoline)aluminum | Rationale for Difference |
| Appearance | Yellow-Green Powder | Yellow Powder | Altered electronic structure affects visible light absorption. |
| Absorption λmax | ~380-390 nm | Red-shifted vs. Alq3 | The electron-donating -NH₂ group raises the HOMO, reducing the energy gap. |
| Emission λmax | ~510-530 nm (Green) | Varies, often red-shifted vs. Alq3 | Emission originates from the lowest excited state, which is lowered by the -NH₂ group. |
| Fluorescence Quantum Yield | Moderate to High | Very Low / Quenched | The amino group can introduce non-radiative decay pathways, quenching fluorescence.[3] |
| HOMO Level | ~ -5.7 to -5.9 eV | Raised (less negative) vs. Alq3 | The electron-donating nature of the amino group destabilizes (raises) the HOMO level.[5] |
| LUMO Level | ~ -3.0 to -3.2 eV | Largely Unaffected vs. Alq3 | The amino group has a minimal effect on the pyridine ring where the LUMO is localized.[5] |
Conclusion
The successful synthesis and validation of tris-(5-amino-8-hydroxyquinoline)aluminum complexes hinge on a methodical approach that begins with the synthesis of a high-purity ligand and culminates in a multi-faceted characterization strategy. As demonstrated, techniques such as NMR, FT-IR, and Mass Spectrometry are essential for confirming the molecular identity and purity. Subsequently, UV-Vis, fluorescence spectroscopy, and cyclic voltammetry are critical for elucidating the electronic properties that are intentionally modified by the 5-amino substitution. This guide provides the necessary protocols and scientific rationale to empower researchers to not only synthesize these valuable materials but also to generate a robust and reliable dataset that validates their success and informs future applications in advanced electronic devices.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Tris(8-hydroxyquinolinato)aluminium - Wikipedia [en.wikipedia.org]
- 3. Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 9. nbinno.com [nbinno.com]
- 10. One-Step Synthesis of High Pure Tris(8-hydroxyquinoline)aluminum for Optics and Photonics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Step Synthesis of High Pure Tris(8-hydroxyquinoline)aluminum for Optics and Photonics | MDPI [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of novel organometallic complexes using boronated phenylalanine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline Derivatives with Bacterial Proteins
Introduction: The Enduring Relevance of Quinolines in the Fight Against Bacterial Resistance
The quinoline scaffold is a cornerstone in the edifice of antibacterial drug discovery. From the early success of nalidixic acid to the broad-spectrum efficacy of the fluoroquinolones, these nitrogen-containing heterocyclic compounds have proven to be remarkably versatile pharmacophores. However, the relentless evolution of bacterial resistance necessitates a continuous and sophisticated approach to the design of new antibacterial agents. Computational methods, particularly molecular docking, have emerged as indispensable tools in this endeavor, offering a rapid and insightful means to predict the binding affinities and interaction patterns of novel derivatives with their bacterial protein targets.
This guide provides a comprehensive overview of comparative docking studies of quinoline derivatives against key bacterial proteins. We will delve into the rationale behind target selection, present a detailed methodology for performing these in silico experiments, and offer a comparative analysis of the performance of various quinoline derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of next-generation antibacterial agents.
Key Bacterial Protein Targets for Quinoline Derivatives
The antibacterial activity of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes. Molecular docking studies are pivotal in elucidating the specific interactions that drive this inhibition. Some of the most extensively studied bacterial protein targets for quinoline derivatives include:
-
DNA Gyrase (GyrA and GyrB subunits): This enzyme is crucial for DNA replication, recombination, and repair in bacteria. It is a primary target for fluoroquinolone antibiotics.[1] Docking studies often focus on the ATP-binding site of the GyrB subunit.
-
Topoisomerase IV (ParC and ParE subunits): Similar to DNA gyrase, topoisomerase IV is essential for DNA replication, particularly in decatenating daughter chromosomes. It is another well-established target for quinolone-based drugs.
-
Dihydrofolate Reductase (DHFR): This enzyme plays a vital role in the synthesis of tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.[2][3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death.
-
ATP Synthase: This enzyme is responsible for the production of ATP, the primary energy currency of the cell. Targeting bacterial ATP synthase is a promising strategy for developing new antibiotics with novel mechanisms of action.[4][5][6][7]
Comparative Docking Analysis of Quinoline Derivatives
The following table summarizes the results of various docking studies, comparing the binding affinities of different quinoline derivatives against key bacterial protein targets. The docking score, typically expressed in kcal/mol, represents the predicted binding affinity, with more negative values indicating a stronger interaction.
| Quinoline Derivative Class | Bacterial Protein Target | PDB ID | Representative Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Fluoroquinolones (e.g., Ciprofloxacin) | E. coli DNA Gyrase B | 2XCT | -8.562 | Interacts with the Gyrase B protein | |
| Dihydrotriazine-Quinoline Hybrids | S. aureus DHFR | 2W9S | Potent Inhibition | Implicated the dihydrotriazine group in increasing potency | [8] |
| Thienopyridine-Quinoline Hybrids | E. coli DNA Gyrase B | 1AJ6 | - (IC50 values reported) | Docked into the ATP-active site | [1] |
| Novel Quinoline Derivatives | Human DHFR | 1DLS | - (IC50 values reported) | Compounds 2 and 6 showed potent DFHR inhibitory activity | [2][3] |
| Quinoline-based ATP Synthase Inhibitors | A. baumannii ATP Synthase | 7P2Y | - (IC50 values reported) | Putative binding site included cAsp60, aTrp261, and aPhe261 | [4][6][7] |
Note: Direct comparison of docking scores across different studies should be approached with caution due to variations in software, scoring functions, and docking protocols. However, the data provides valuable insights into the structure-activity relationships of quinoline derivatives.
Experimental Protocol: A Step-by-Step Workflow for Comparative Docking Studies
This section provides a detailed, step-by-step methodology for conducting a comparative molecular docking study using AutoDock Vina, a widely used and freely available software.[9][10][11][12]
Step 1: Ligand and Receptor Preparation
The foundation of a successful docking study lies in the meticulous preparation of both the ligand (quinoline derivative) and the receptor (bacterial protein).
-
Ligand Preparation:
-
Obtain the 3D structure of the quinoline derivatives. This can be done by sketching the molecules in chemical drawing software (e.g., ChemDraw, MarvinSketch) and saving them in a suitable format like SDF or MOL2.
-
Use a tool like Open Babel to convert the initial 2D or 3D structures into the PDBQT format required by AutoDock Vina. This process involves adding Gasteiger charges and merging non-polar hydrogens.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target bacterial protein from the Protein Data Bank (PDB).
-
Prepare the protein for docking using AutoDock Tools (ADT). This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogens.
-
Assigning Kollman charges.
-
Saving the prepared protein in the PDBQT format.
-
-
Step 2: Grid Box Generation
The grid box defines the three-dimensional space within the receptor where the docking simulation will be performed.
-
Identifying the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports.
-
Defining the Grid Box Dimensions: Using ADT, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase computation time.
Step 3: Molecular Docking with AutoDock Vina
With the prepared ligand and receptor, and the defined grid box, the docking simulation can be initiated.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as an input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
Step 4: Analysis and Visualization of Results
The final step involves analyzing the docking results to gain insights into the binding interactions.
-
Analyzing Binding Affinities: The output file will list the binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a more favorable binding interaction.
-
Visualizing Binding Poses: Use molecular visualization software like PyMOL or Discovery Studio to visualize the predicted binding poses of the quinoline derivatives within the active site of the bacterial protein.[13][14][15][16] This allows for a detailed examination of the intermolecular interactions.
-
Identifying Key Interactions: Analyze the visualized complexes to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein.
Visualizing the Workflow and Interactions
Diagrams are powerful tools for conceptualizing complex processes and molecular interactions.
General Workflow of a Comparative Docking Study
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
Interaction of a Quinoline Derivative in the Active Site of a Bacterial Protein
Caption: A schematic representation of the interactions between a quinoline derivative and amino acid residues in a bacterial protein's active site.
Conclusion and Future Perspectives
Comparative docking studies are a powerful and cost-effective approach to prioritize the synthesis and biological evaluation of novel quinoline derivatives as potential antibacterial agents. By systematically evaluating the binding affinities and interaction patterns of a series of compounds against key bacterial targets, researchers can gain valuable insights into their structure-activity relationships. The workflow and methodologies outlined in this guide provide a robust framework for conducting such studies.
The future of this field lies in the integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the prediction of binding affinities and to account for protein flexibility. Furthermore, the application of machine learning and artificial intelligence algorithms to analyze large datasets of docking results holds the promise of accelerating the discovery of quinoline derivatives with enhanced potency and novel mechanisms of action, thereby providing new weapons in the ongoing battle against bacterial resistance.
References
- 1. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial Activities, and Molecular Docking Studies of Dihydrotriazine Derivatives Bearing a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 14. medium.com [medium.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to the Efficacy of Novel Fluoroquinolones: A Framework for Evaluating 8-Fluoroquinolin-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Challenge of Antibacterial Resistance
The fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for a broad spectrum of activity and favorable pharmacokinetic properties.[1][2] The discovery of nalidixic acid in the 1960s paved the way for successive generations of more potent agents, from ciprofloxacin to moxifloxacin, each with enhancements in activity against Gram-positive, Gram-negative, and atypical pathogens.[1][3] However, their extensive use has inevitably led to the emergence of widespread resistance, diminishing the clinical efficacy of these critical drugs and creating an urgent need for novel agents that can circumvent existing resistance mechanisms.[4][5]
This guide provides a comprehensive framework for evaluating the efficacy of new fluoroquinolone candidates, using the novel structure of 8-Fluoroquinolin-3-amine as a focal point for discussion. While extensive public data on this specific compound is not yet available, its structure allows us to explore the critical experimental methodologies and comparative analyses required to characterize a next-generation fluoroquinolone. We will delve into the established mechanisms of action and resistance, benchmark against current clinical standards, and provide detailed protocols for a rigorous preclinical assessment.
Section 1: The Core Mechanism of Fluoroquinolones and Bacterial Counter-Strategies
Understanding the fundamental biology of how fluoroquinolones work is essential to appreciating the nuances of their efficacy and the challenge of resistance. These agents are the only class of antimicrobials that directly inhibit bacterial DNA synthesis.[6]
The Dual-Target Mechanism of Action
Fluoroquinolones function by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[6][7] These enzymes are critical for managing DNA topology during replication, transcription, and repair. The antibiotic stabilizes the complex formed between the enzyme and cleaved DNA, which blocks the movement of the replication fork, leading to double-strand DNA breaks and ultimately, bactericidal activity.[5][7][8]
The primary target often differs between bacterial types:
-
In many Gram-negative bacteria , such as Escherichia coli, DNA gyrase is the more susceptible primary target.[7][8]
-
In many Gram-positive bacteria , such as Staphylococcus aureus, topoisomerase IV is the primary target.[7][8]
Newer fluoroquinolones are often designed to have more balanced activity against both enzymes, which can lower the potential for resistance development.[7]
Caption: Fluoroquinolone mechanism of action targeting DNA gyrase and topoisomerase IV.
Primary Mechanisms of Resistance
Bacteria primarily develop resistance to fluoroquinolones through two mechanisms:
-
Target Enzyme Modification: Spontaneous mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most significant cause of clinical resistance.[4][5] These mutations typically occur in a specific region known as the Quinolone Resistance-Determining Region (QRDR) and work by reducing the binding affinity of the drug to the enzyme-DNA complex.[9] High-level resistance often requires sequential mutations in both primary and secondary target enzymes.[9]
-
Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of fluoroquinolones by either decreasing influx or, more commonly, by overexpressing multidrug efflux pumps that actively transport the antibiotics out of the cell.[6][10]
Section 2: The Comparator Landscape: Established Fluoroquinolone Antibiotics
Any novel fluoroquinolone must be evaluated against clinically relevant comparators. The following table summarizes the key characteristics of three widely used fluoroquinolones, representing different generations and spectra of activity.
| Feature | Ciprofloxacin (2nd Gen) | Levofloxacin (3rd Gen) | Moxifloxacin (4th Gen) |
| Primary Spectrum | Excellent Gram-negative activity, including P. aeruginosa.[2][11] | Broad-spectrum with reliable Gram-negative and improved Gram-positive activity.[3][11] | Enhanced Gram-positive and anaerobic activity.[11][12] |
| Gram-Negative Activity | High. Often the most potent against P. aeruginosa.[11] | High. Generally potent, but may be 2- to 8-fold less active than ciprofloxacin against P. aeruginosa.[11] | Moderate. Less activity against P. aeruginosa compared to ciprofloxacin.[13] |
| Gram-Positive Activity | Moderate. Limited activity against S. pneumoniae.[11] | Good. Active against S. pneumoniae.[11] | Excellent. Highly potent against S. pneumoniae.[11] |
| Anaerobic Activity | Poor. Generally not clinically effective. | Limited. Some activity but not reliable for anaerobic infections. | Good. Effective against many anaerobic organisms, including Bacteroides fragilis.[12] |
| Primary Target Preference | Primarily DNA gyrase in Gram-negatives.[7] | More balanced activity than ciprofloxacin. | Dual-target inhibitor with strong affinity for both enzymes.[14] |
| Typical MIC90 (μg/mL) vs. E. coli | ≤0.03 - 0.1[15][16] | 0.5[13] | 1[13] |
| Typical MIC90 (μg/mL) vs. S. aureus | 0.2 (susceptible strains)[15] | 0.75[13] | 0.75[13] |
| Typical MIC90 (μg/mL) vs. P. aeruginosa | 0.5 - 2.0[11][16] | 2.0[13] | 4.0[13] |
Section 3: A Rigorous Framework for Efficacy Evaluation
To determine the potential of a novel compound like this compound, a multi-step, self-validating experimental workflow is required. This process moves from broad screening to specific mechanistic and in vivo studies.
Caption: Experimental workflow for evaluating a novel fluoroquinolone candidate.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Causality: This is the foundational in vitro experiment. It determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. Performing this against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria provides the first critical data on the compound's antibacterial spectrum and potency.
Methodology:
-
Preparation: Prepare a stock solution of this compound and comparator antibiotics (e.g., ciprofloxacin, levofloxacin) in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Grow bacterial strains overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth). Include a growth control (no antibiotic) and a sterility control (no bacteria).
Protocol 2: Time-Kill Kinetic Assay
Causality: While MIC provides a static measure of inhibition, a time-kill assay reveals the dynamic relationship between drug concentration and bacterial viability over time. This is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and for identifying concentration-dependent killing, a hallmark of fluoroquinolones.
Methodology:
-
Culture Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB.
-
Exposure: Add the test compound (this compound) and comparators at various concentrations relative to their MICs (e.g., 1x, 2x, 4x, 8x MIC). Include a no-drug growth control.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them on nutrient agar.
-
Analysis: After incubation, count the colonies to determine the CFU/mL at each time point. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.
Protocol 3: DNA Gyrase and Topoisomerase IV Inhibition Assay
Causality: This biochemical assay directly confirms that the compound acts on the intended molecular targets. By determining the 50% inhibitory concentration (IC50) against purified enzymes from different species (e.g., E. coli and S. aureus), one can confirm the mechanism of action, assess potency, and identify the primary target in each bacterial type.
Methodology:
-
Enzyme and Substrate: Use commercially available purified DNA gyrase and topoisomerase IV enzymes and their respective DNA substrates (e.g., supercoiled plasmid for gyrase, kDNA for topoisomerase IV).
-
Reaction Setup: Prepare reaction mixtures containing the enzyme, DNA substrate, ATP, and appropriate buffer.
-
Inhibitor Addition: Add serial dilutions of this compound and comparator drugs to the reaction mixtures.
-
Incubation: Allow the enzymatic reaction (e.g., supercoiling or decatenation) to proceed for a set time at 37°C.
-
Analysis: Stop the reaction and analyze the DNA topology using agarose gel electrophoresis. The amount of converted substrate is quantified.
-
IC50 Calculation: The IC50 is the drug concentration that inhibits 50% of the enzyme's catalytic activity compared to a no-drug control.
Protocol 4: In Vivo Efficacy in a Murine Systemic Infection Model
Causality: In vitro success must translate to an in vivo setting. A murine infection model provides the first test of a compound's efficacy within a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).
Methodology:
-
Infection: Induce a systemic infection in mice (e.g., strain CD-1 or BALB/c) via intraperitoneal (IP) injection of a lethal dose of a pathogen (e.g., S. aureus or E. coli).
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound and comparators via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various doses.
-
Monitoring: Observe the mice for a set period (e.g., 7 days) and record survival rates.
-
PD50 Calculation: Determine the protective dose 50 (PD50), which is the dose required to protect 50% of the infected animals from death. A lower PD50 indicates higher in vivo efficacy.
Section 4: Structure-Activity Relationship (SAR) and Predictions for this compound
The specific substitutions on the quinolone core are critical determinants of its activity, spectrum, and safety profile.[17]
-
C-3 Carboxylic Acid: This group is essential for binding to DNA gyrase and is a conserved feature across nearly all active quinolones.[17] The replacement with an amine group in this compound is a significant deviation and would need to be mechanistically validated.
-
C-6 Fluorine: The fluorine atom at this position dramatically increases cell penetration and the potency of gyrase inhibition.[2]
-
C-8 Position: This position is crucial for modulating the antibacterial spectrum and safety.
-
A halogen (Fluorine or Chlorine) at C-8, as seen in compounds like sparfloxacin, can expand the spectrum of activity, particularly against anaerobes.[12][18] However, it is also strongly associated with an increased risk of phototoxicity.[12] Therefore, the 8-fluoro moiety in our subject compound suggests a potential for broad-spectrum activity but mandates careful safety and toxicology screening.
-
An amino group at C-8 has been shown in some studies to have lower activity compared to a halogen.[18]
-
Based on this established SAR, we can hypothesize that this compound may possess broad-spectrum activity, but its unique 3-amine substitution requires direct confirmation of its ability to interact with the gyrase-DNA complex. Its 8-fluoro group warrants a specific investigation into its phototoxicity potential.
Conclusion
The development of novel fluoroquinolones is a critical strategy in the fight against antimicrobial resistance. While direct comparative data on this compound is not yet in the public domain, this guide establishes an essential, rigorous framework for its evaluation. By employing a systematic approach—from foundational MIC testing and mechanistic enzyme assays to in vivo efficacy models—researchers can comprehensively characterize its potential. The comparison against established agents like ciprofloxacin, levofloxacin, and moxifloxacin provides the necessary context to determine if a new candidate offers a meaningful advantage in potency, spectrum, or its ability to overcome resistance. This structured, evidence-based approach is paramount to ensuring that the next generation of fluoroquinolones can effectively meet the clinical challenges of today and tomorrow.
References
- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsart.com [ijsart.com]
- 15. In vitro and in vivo antibacterial efficacies of CFC-222, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo evaluations of A-80556, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 8-Hydroxyquinoline and Its Halogenated Derivatives
For researchers, scientists, and drug development professionals, the 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1] First synthesized in 1880, this bicyclic molecule, comprising a pyridine ring fused to a phenol, has demonstrated significant potential as an antimicrobial, anticancer, and neuroprotective agent.[1][2] The core of its multifaceted activity lies in its potent ability to chelate divalent and trivalent metal ions, a characteristic that allows it to modulate numerous biological pathways.[1][3]
This guide provides an in-depth comparison of the biological activities of the parent 8-hydroxyquinoline molecule and its prominent halogenated derivatives, such as 5-chloro-8-hydroxyquinoline (clioquinol/cloxyquin) and 5,7-diiodo-8-hydroxyquinoline (iodoquinol). By examining experimental data and elucidating the underlying mechanisms, we aim to provide a clear, objective resource for understanding how halogenation impacts the therapeutic potential of this versatile scaffold.
The Central Mechanism: Metal Ion Chelation
The vast majority of 8-hydroxyquinoline's biological effects can be attributed to its structure as a monoprotic bidentate chelating agent. The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group form stable five-membered ring complexes with a wide range of metal cations, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1] This chelation can lead to two primary outcomes:
-
Deprivation of Essential Metals: By sequestering essential metal ions from the local environment, 8-HQ and its derivatives can effectively starve pathogens or cancer cells of the cofactors required for critical enzymatic processes, thereby inhibiting growth.[1][4]
-
Formation of Cytotoxic Complexes: The 8-HQ-metal complex itself can become the active cytotoxic agent. For instance, an 8-HQ-copper complex can act as an ionophore, transporting copper into cells where it catalyzes the generation of cytotoxic reactive oxygen species (ROS), leading to cellular damage and apoptosis.[1]
The addition of halogen atoms to the 8-HQ ring, typically at the 5 and/or 7 positions, significantly modulates its physicochemical properties, such as lipophilicity and electron distribution. These modifications can enhance the molecule's ability to cross biological membranes and alter the stability and redox potential of its metal complexes, thereby influencing its overall biological activity.[5][6]
Comparative Biological Activities
Antimicrobial Activity
8-hydroxyquinoline and its derivatives have long been recognized for their potent, broad-spectrum antibacterial and antifungal activities.[7][8] Halogenation has been shown to significantly influence this efficacy, often enhancing activity, particularly against Gram-negative bacteria.
Key Findings:
-
The parent 8-hydroxyquinoline (8-HQ) demonstrates strong antimicrobial activity, especially against Gram-positive bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values often in the low micromolar range.[5][9]
-
Halogenated derivatives frequently exhibit enhanced potency. For example, 7-bromo-8-hydroxyquinoline and the well-known derivative clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) show superior antigrowth activity against Gram-negative bacteria when compared to the parent 8-HQ.[5][9]
-
Cloxyquin (5-chloro-8-hydroxyquinoline) has been highlighted for its potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values as low as 0.062 to 0.25 µg/mL.[10][11] It also shows strong activity against Listeria monocytogenes and Plesiomonas shigelloides.[5]
-
Iodoquinol (5,7-diiodo-8-hydroxyquinoline) is an established antiamoebic agent used to treat intestinal infections caused by Entamoeba histolytica.[12][13][14] Its mechanism is also believed to involve the chelation of essential metals required for the parasite's survival.[12][15]
Comparative Antimicrobial Data (MIC)
| Compound | Organism | MIC | Source |
| 8-Hydroxyquinoline | Staphylococcus aureus | 3.44–13.78 µM | [5] |
| Candida albicans | 3.44–13.78 µM | [5] | |
| Mycobacterium tuberculosis H37Ra | 0.125 µg/mL | [11] | |
| Cloxyquin (5-Chloro-8-HQ) | Listeria monocytogenes | 5.57 µM | [5] |
| Plesiomonas shigelloides | 11.14 µM | [5] | |
| Mycobacterium tuberculosis (clinical) | 0.062–0.25 µg/mL | [11] | |
| Clioquinol (5-Chloro-7-iodo-8-HQ) | Mycobacterium tuberculosis H37Ra | 6.25 µg/mL | [11] |
| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | Enhanced activity vs. 8-HQ | [5] |
Anticancer Activity
The anticancer properties of 8-HQ derivatives are multifaceted and intimately linked to their interactions with metal ions, particularly copper and iron.[1][16] Halogenation can increase the lipophilicity of the compounds, potentially enhancing their uptake by cancer cells and their overall cytotoxic efficacy.[6]
Key Mechanisms & Findings:
-
Induction of Oxidative Stress: As previously mentioned, 8-HQ derivatives can complex with endogenous copper, be transported into cancer cells, and generate cytotoxic ROS.[1]
-
Proteasome Inhibition: The anticancer activity of clioquinol has been linked to its ability to inhibit the proteasome, a key cellular machinery for protein degradation that is often overactive in cancer cells.[3][17][18]
-
Inhibition of Metalloenzymes: These compounds can target and inhibit metal-dependent enzymes that are crucial for DNA synthesis and repair in rapidly proliferating cancer cells.[1]
-
Comparative Cytotoxicity: Studies have shown that halogenated derivatives can be highly cytotoxic to various cancer cell lines. For instance, zinc and copper complexes of 5,7-dihalo-substituted-8-hydroxyquinolines are reported as highly cytotoxic agents against hepatoma, ovarian, and non-small-cell lung human tumor cells, with IC₅₀ values ranging from 1.4 nM to 32.13 µM.[16] One study directly comparing clioquinol to its analogues found that a nitro-derivative (8-hydroxy-5-nitroquinoline) was significantly more cytotoxic against human cancer cells than the halogenated clioquinol.[19]
Comparative Anticancer Data (IC₅₀)
| Compound | Cancer Cell Line | IC₅₀ | Source |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 µg/mL | [20] |
| Clioquinol (CQ) | HuCCT1 (Cholangiocarcinoma) | 2.84 µM | [18] |
| Huh28 (Cholangiocarcinoma) | 4.69 µM | [18] | |
| Nitroxoline (5-nitro-8-HQ) | HuCCT1 (Cholangiocarcinoma) | 3.69 µM | [18] |
| Huh28 (Cholangiocarcinoma) | 4.49 µM | [18] | |
| 6-Chloro-analogues of pyrano[3,2-h]quinolone | MCF-7, HCT 116, HepG-2, A549 | Most active in series | [6] |
Neurological Activity
The role of 8-hydroxyquinoline derivatives in the central nervous system is complex, with compounds exhibiting both neuroprotective and, historically, neurotoxic effects. This duality is largely dependent on the specific derivative, dosage, and the underlying pathology, which often involves dysregulated metal homeostasis.
Key Findings:
-
Neuroprotection in Neurodegenerative Diseases: A significant body of research has focused on the use of 8-HQ derivatives, particularly clioquinol, for neurodegenerative diseases like Alzheimer's and Parkinson's.[3][21] The premise is that these diseases are associated with the accumulation and aggregation of proteins (e.g., amyloid-beta) promoted by aberrant metal ion interactions (Cu, Zn, Fe). Clioquinol can chelate these excess metal ions, potentially inhibiting protein aggregation and reducing metal-driven oxidative stress.[17][22][23]
-
Restoration of Metal Homeostasis: Beyond simple chelation, clioquinol may act as a metal chaperone, helping to redistribute metal ions within the brain and activate neuroprotective cellular pathways.[22]
-
Historical Neurotoxicity: It is crucial to note that clioquinol was withdrawn from oral use in some countries due to its association with subacute myelo-optic neuropathy (SMON). This toxicity underscores the fine balance of metal ion regulation in the nervous system and highlights the need for careful dose-finding and structural optimization in the development of new neuro-active 8-HQ derivatives.
Experimental Methodologies
To provide a practical framework for researchers, we detail the standard protocols for assessing the key biological activities discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard assay for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the 8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the test compounds. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a metabolic indicator like resazurin or INT.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.[24]
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate the desired cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow for 24 hours.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available. Incubate for the desired time period (e.g., 48 or 72 hours).[24]
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[24]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[24]
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion and Future Perspectives
The 8-hydroxyquinoline scaffold is a remarkably versatile platform for the development of therapeutic agents. The parent molecule exhibits a wide range of biological activities, which can be significantly modulated and often enhanced through halogenation.[2][25] Halogenated derivatives like cloxyquin and clioquinol have demonstrated superior antibacterial activity, particularly against challenging pathogens.[5][11] In the realm of oncology, halogenation can increase lipophilicity and cytotoxicity, making these derivatives potent anticancer agents.[6][16]
The key to all these activities is the fundamental ability of the 8-HQ core to chelate metal ions. This mechanism, however, is a double-edged sword, as demonstrated by the historical neurotoxicity of clioquinol, which underscores the critical importance of maintaining metal homeostasis.
Future research should focus on the rational design of new derivatives. By fine-tuning the substitution patterns on the quinoline ring, it is possible to optimize the desired biological activity while minimizing off-target effects and toxicity. Quantitative structure-activity relationship (QSAR) studies can provide valuable insights into how properties like mass, polarizability, and volume govern the therapeutic efficacy of these compounds.[26] The continued exploration of this "privileged" structure holds immense promise for developing novel drugs to combat a wide range of diseases, from multidrug-resistant infections to cancer and neurodegeneration.[7][25]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. innospk.com [innospk.com]
- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Diiodohydroxyquinoline? [synapse.patsnap.com]
- 13. 5,7-diiodo-8-hydroxyquinoline | LabMart Limited [labmartgh.com]
- 14. 5,7-Diiodo-8-hydroxyquinoline | C9H5I2NO | CID 3728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Diiodohydroxyquinoline - Wikipedia [en.wikipedia.org]
- 16. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. dovepress.com [dovepress.com]
- 19. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to the Mammalian Cell Cross-Reactivity of 8-Fluoroquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, from antimalarials to potent anticancer drugs.[1][2][3] The introduction of a fluorine atom, a common strategy in modern drug design to enhance metabolic stability and binding affinity, has given rise to the highly successful fluoroquinolone class of antibiotics.[4] However, the very features that make these molecules potent against their intended targets can also lead to unintended interactions with host systems. As research pivots to explore the anticancer potential of novel fluoroquinolone derivatives, understanding their cross-reactivity with healthy mammalian cells is paramount to predicting and mitigating potential toxicities.[5][6]
This guide provides a comparative framework for evaluating the cross-reactivity of a specific novel derivative, 8-Fluoroquinolin-3-amine, with a panel of representative mammalian cell lines. In the absence of direct published data for this exact molecule, this analysis is built upon established structure-activity relationships (SAR) for quinoline and fluoroquinolone derivatives, offering a predictive roadmap for researchers. We will delve into the mechanistic rationale behind expected cross-reactivity, propose a comprehensive suite of experiments for validation, and present the data in a clear, comparative format.
The Compound in Focus: Deconstructing this compound
To predict the cross-reactivity profile of this compound, we must consider the influence of its key structural features: the quinoline core, the C-8 fluorine, and the C-3 amine group.
-
The Quinoline Core: This bicyclic aromatic system is known to intercalate into DNA and inhibit topoisomerases, enzymes crucial for DNA replication and repair in both prokaryotic and eukaryotic cells.[4] This is a primary mechanism for the anticancer activity of many quinoline derivatives and also a major source of their cytotoxicity to mammalian cells.[4][7]
-
C-8 Fluoro Substituent: Halogenation, particularly at the C-8 position of the quinoline ring, has been associated with increased cytotoxicity in mammalian cells.[4][8] This is thought to be due to altered electronic properties that can enhance DNA binding or topoisomerase inhibition.
-
C-3 Amine Group: The effect of an amine group is more nuanced. While some studies on 4-aminoquinolines have demonstrated significant cytotoxicity, others suggest that an amine substituent may modulate this effect.[9][10] For instance, one study showed that an amine-aldehyde derivative was less cytotoxic than its nitro-aldehyde precursor against Caco-2 cells.[11] The position of the amine is critical, and a C-3 amine may have a different impact on the molecule's interaction with cellular targets compared to the more extensively studied 4-amino or 8-aminoquinolines.
Based on these structural components, we can hypothesize that this compound will exhibit some level of basal cytotoxicity across most mammalian cell types due to its quinoline core and C-8 fluorine. The key determinant of its cross-reactivity profile will be the differential sensitivity of various cell lineages to its specific mechanisms of action.
A Proposed Panel for Comparative Cross-Reactivity Studies
To build a comprehensive cross-reactivity profile, a diverse panel of mammalian cell lines is essential. The following selection covers major organ systems often implicated in drug toxicity and represents both rapidly dividing and more quiescent cell types.
| Cell Line | Organ/Tissue of Origin | Key Characteristics | Rationale for Inclusion |
| HepG2 | Human Liver Carcinoma | Metabolically active, expresses key cytochrome P450 enzymes. | To assess potential for liver toxicity and first-pass metabolism effects. |
| HEK293 | Human Embryonic Kidney | Rapidly dividing, commonly used for toxicity screening. | To evaluate general cytotoxicity and potential for kidney toxicity. |
| SH-SY5Y | Human Neuroblastoma | Neuronal characteristics, sensitive to neurotoxins. | To screen for potential neurotoxic effects. |
| Jurkat | Human T-cell Leukemia | Rapidly proliferating immune cells. | To assess potential for immunotoxicity and hematological side effects. |
| HaCaT | Human Keratinocytes (non-cancerous) | Represents normal, rapidly dividing epithelial cells. | To provide a baseline for cytotoxicity in a non-cancerous, proliferating cell line. |
| Vero | Monkey Kidney Epithelial (non-cancerous) | A standard for assessing selectivity of anticancer compounds.[6] | To compare cytotoxicity in cancer vs. non-cancerous cells from a different species. |
Experimental Workflow for Assessing Cross-Reactivity
A multi-pronged experimental approach is necessary to move beyond simple viability measurements and understand the "why" behind any observed cross-reactivity.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 8. Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity. | Semantic Scholar [semanticscholar.org]
- 9. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
A Senior Application Scientist's Guide to Quinoline Synthesis: A Head-to-Head Comparison of Classic and Modern Routes
For researchers, scientists, and professionals in the field of drug development, the quinoline core represents a cornerstone of medicinal chemistry. This nitrogen-containing heterocyclic scaffold is a privileged structure, forming the backbone of numerous pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents and antibiotics. The enduring importance of quinoline has spurred the development of a diverse arsenal of synthetic methodologies over the past century.
This in-depth technical guide provides a head-to-head comparison of the most significant synthetic routes to the quinoline core. Moving beyond a simple recitation of named reactions, we will delve into the causality behind experimental choices, compare performance with supporting data, and provide detailed, field-proven protocols. Our objective is to equip you with the strategic insights needed to select the optimal synthetic route for your target quinoline derivative.
The Classical Arsenal: Time-Tested Routes to the Quinoline Core
Five classical methods have historically dominated the synthesis of quinolines: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. These reactions, while foundational, each present a unique profile of advantages and limitations.
The Skraup Synthesis: The Archetypal, Albeit Vigorous, Approach
The Skraup synthesis is a powerful method for producing quinolines, often unsubstituted on the pyridine ring, by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1]
Mechanism and Rationale: The reaction is initiated by the dehydration of glycerol in concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][3] The aniline then undergoes a Michael-type conjugate addition to acrolein. The strongly acidic conditions catalyze the subsequent cyclization and dehydration to form a 1,2-dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product.[1] Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[4] Due to the highly exothermic and often violent nature of the reaction, a moderator such as ferrous sulfate is typically employed to ensure a more controlled process.[4][5]
Advantages:
-
Utilizes simple, readily available starting materials.
-
Effective for the synthesis of quinoline itself and derivatives substituted on the benzene ring.
Limitations:
-
Extremely harsh and hazardous reaction conditions (strong acid, high temperature).[1]
-
The reaction can be violent and difficult to control.[5]
-
Limited scope for introducing substituents on the pyridine ring.
-
Often produces low to moderate yields and significant amounts of tar-like byproducts.[6]
Experimental Protocol: Synthesis of Quinoline (Adapted from Organic Syntheses) [5]
-
Materials:
-
Aniline (248 g, 2.66 moles)
-
Anhydrous glycerol (765 g, 8.3 moles)
-
Nitrobenzene (200 g, 1.62 moles)
-
Concentrated sulfuric acid (200 cc)
-
Ferrous sulfate heptahydrate (60 g)
-
-
Procedure:
-
In a 5-L three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully add the concentrated sulfuric acid to the aniline with cooling and stirring.
-
Add the anhydrous glycerol and ferrous sulfate heptahydrate to the aniline sulfate mixture.
-
Finally, add the nitrobenzene.
-
Mix the contents well and gently heat the flask. As soon as the liquid begins to boil, remove the flame. The exothermic reaction is sufficient to maintain boiling for 30-60 minutes. If the reaction becomes too violent, a wet towel may be placed over the upper part of the flask.
-
Once the initial boiling subsides, heat the mixture to reflux for an additional five hours.
-
Allow the mixture to cool to approximately 100°C and then transfer to a larger flask for steam distillation to isolate the crude quinoline.
-
The crude product is purified by a second steam distillation after treatment with sodium nitrite and sulfuric acid to remove residual aniline. The final product is collected and can be further purified by distillation.
-
The Doebner-von Miller Reaction: A More Versatile Variation
This reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines by using α,β-unsaturated aldehydes or ketones instead of glycerol.[7]
Mechanism and Rationale: The mechanism is thought to be similar to the Skraup synthesis, involving the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and oxidation.[7] A key challenge is the tendency of the α,β-unsaturated carbonyl starting material to polymerize under the strong acidic conditions, leading to tar formation.[8]
Advantages:
-
Greater versatility than the Skraup synthesis, allowing for the introduction of substituents on the pyridine ring.
-
Can be catalyzed by a range of Brønsted and Lewis acids.[7]
Limitations:
-
Still employs harsh acidic conditions.
-
Prone to polymerization and tar formation, which can complicate purification and lower yields.[8]
Experimental Protocol: Synthesis of 2-Methylquinoline (to Minimize Tar Formation) [8]
-
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine the aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve the crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This gradual addition helps to minimize polymerization.
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until basic.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by distillation.
-
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield 2,4-disubstituted quinolines.[9]
Mechanism and Rationale: The reaction begins with the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone.[9] Under strong acid catalysis (commonly concentrated sulfuric acid), the enamine tautomer of the Schiff base undergoes an electrophilic aromatic substitution to close the ring. Subsequent dehydration yields the final substituted quinoline.[9] The regioselectivity of the cyclization can be influenced by steric and electronic effects of substituents on both the aniline and the β-diketone.[9]
Advantages:
-
Provides a direct route to 2,4-disubstituted quinolines.
-
The use of β-diketones as starting materials allows for varied substitution patterns.
Limitations:
-
Requires strong acid catalysis and often high temperatures.
-
Electron-withdrawing groups on the aniline can inhibit the cyclization step.[10]
Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [2]
-
Materials:
-
m-Chloroaniline
-
Acetylacetone (a β-diketone)
-
Concentrated sulfuric acid
-
-
Procedure:
-
Carefully mix m-chloroaniline and acetylacetone.
-
Slowly add concentrated sulfuric acid to the mixture with cooling.
-
Heat the reaction mixture to facilitate the cyclization and dehydration steps.
-
After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
-
The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines (Quinolones)
This synthesis provides a pathway to 2-hydroxyquinolines (2-quinolones) or 4-hydroxyquinolines (4-quinolones) from the reaction of anilines with β-ketoesters.[11] The regiochemical outcome is critically dependent on the reaction temperature.
Mechanism and Rationale: The reaction proceeds via two distinct pathways. At lower temperatures (kinetic control), the aniline attacks the ketone carbonyl of the β-ketoester to form a β-aminoacrylate, which then cyclizes to yield a 4-hydroxyquinoline.[11][12] At higher temperatures (thermodynamic control), the aniline reacts with the ester group to form a β-ketoanilide intermediate. This intermediate then cyclizes under acidic conditions to produce a 2-hydroxyquinoline.[13] The cyclization is typically the rate-determining step and often requires very high temperatures.[13]
Advantages:
-
Provides selective access to either 2- or 4-hydroxyquinolines by controlling the reaction temperature.
-
A key method for synthesizing quinolones, which are important pharmacophores.
Limitations:
-
The cyclization step often requires very high temperatures (e.g., ~250°C), which can limit the functional group tolerance.[14]
-
The initial condensation and the cyclization are often performed as two separate steps.
Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline (Conrad-Limpach Pathway) [13]
-
Materials:
-
Ethyl β-anilinocrotonate (prepared from aniline and ethyl acetoacetate)
-
Dowtherm (a high-boiling solvent; mixture of diphenyl and diphenyl ether)
-
-
Procedure:
-
In a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer and an air condenser, place 150 mL of Dowtherm.
-
Heat the Dowtherm to reflux with stirring.
-
Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through a dropping funnel.
-
Continue stirring and refluxing for 10–15 minutes after the addition is complete.
-
Allow the mixture to cool to room temperature, during which a yellow solid will separate.
-
Add approximately 200 mL of petroleum ether, collect the solid by filtration, and wash with petroleum ether.
-
The crude product is purified by recrystallization from boiling water with decolorizing carbon to yield white, needle-like crystals of 2-methyl-4-hydroxyquinoline (85–90% yield).
-
The Friedländer Synthesis: A Milder and More Convergent Approach
The Friedländer synthesis is a highly versatile and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[15]
Mechanism and Rationale: The reaction can be catalyzed by either acid or base and is believed to proceed through an initial aldol-type condensation between the two carbonyl components.[16] This is followed by an intramolecular cyclization via Schiff base formation and subsequent dehydration to form the aromatic quinoline ring.[16] The milder conditions and broader substrate scope make it a more strategic choice for the synthesis of highly functionalized quinolines compared to the Skraup or Doebner-von Miller reactions.
Advantages:
-
Generally proceeds under milder conditions than the Skraup or Combes syntheses.[15]
-
Offers a broad substrate scope, allowing for a wide variety of substituents on both the benzene and pyridine rings.
-
Typically provides good to excellent yields.
Limitations:
-
The primary limitation is the accessibility of the required 2-aminoaryl aldehyde or ketone starting materials, which often need to be synthesized separately.
Experimental Protocol: Microwave-Assisted Friedländer Annulation [17]
-
Materials:
-
1-(2-Amino-5-methylphenyl)ethanone (1.0 eq)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 eq)
-
Glacial Acetic Acid
-
Microwave synthesis vial (10 mL)
-
-
Procedure:
-
In a 10 mL microwave synthesis vial, combine 1-(2-amino-5-methylphenyl)ethanone and the active methylene compound.
-
Add glacial acetic acid as both the solvent and catalyst.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-160°C) for a short period (e.g., 5-20 minutes).
-
After cooling, dilute the reaction mixture with water and neutralize with a base to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or chromatography.
-
Comparative Overview of Classical Quinoline Syntheses
| Feature | Skraup Synthesis | Doebner-von Miller | Combes Synthesis | Conrad-Limpach-Knorr | Friedländer Synthesis |
| Primary Reactants | Aniline, Glycerol | Aniline, α,β-Unsaturated Carbonyl | Aniline, β-Diketone | Aniline, β-Ketoester | 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound |
| Typical Conditions | Conc. H₂SO₄, >150°C, Oxidant | Strong Acid (Brønsted or Lewis) | Strong Acid (e.g., H₂SO₄) | Heat (140-250°C), Acid/Base | Mild Acid or Base, Heat |
| Product Type | Unsubstituted/Benzene-ring substituted Quinolines | Pyridine-ring substituted Quinolines | 2,4-Disubstituted Quinolines | 2- or 4-Hydroxyquinolines | Variably substituted Quinolines |
| Typical Yield | Low to Moderate (e.g., Quinoline: 84-91%[1]) | Variable, often moderate | Moderate to Good | Good to Excellent (e.g., 85-90%[13]) | Good to Excellent |
| Key Advantages | Simple, cheap starting materials | More versatile than Skraup | Access to 2,4-disubstituted products | Selective synthesis of quinolones | Broad scope, mild conditions |
| Key Disadvantages | Harsh, violent, tar formation | Tar formation, harsh conditions | Harsh conditions | High temperatures required for cyclization | Requires pre-functionalized starting materials |
Visualizing the Synthetic Pathways
To better understand the mechanistic underpinnings of these classical syntheses, the following diagrams illustrate the core transformations.
Caption: Reaction mechanism of the Skraup Synthesis.
Caption: Reaction mechanism of the Friedländer Synthesis.
Modern Synthetic Routes: Efficiency and Innovation
While the classical methods remain valuable, modern organic synthesis has driven the development of more efficient, greener, and often more versatile routes to the quinoline core.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including the synthesis of quinolines.[18] By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner product profiles.[19][20] The Friedländer and Combes syntheses are particularly amenable to microwave assistance.[20][21]
Key Advantages:
-
Rapid Reactions: Reaction times are often reduced to a few minutes.[21]
-
Higher Yields: Improved energy transfer can lead to more efficient conversion and higher product yields.[19]
-
Greener Chemistry: Shorter reaction times and the potential for solvent-free conditions reduce energy consumption and waste.[22]
Representative Data: A microwave-assisted Friedländer synthesis using 2-aminobenzophenone and a cyclic ketone in neat acetic acid at 160°C achieved an excellent yield in just 5 minutes, whereas the unassisted reaction required several days and gave a very poor yield.[21]
Multicomponent Reactions (MCRs): The Povarov Reaction
Multicomponent reactions, where three or more reactants are combined in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. The Povarov reaction is a prime example, providing access to substituted tetrahydroquinolines and quinolines via a formal aza-Diels-Alder reaction.[2][23]
Mechanism and Rationale: The reaction typically involves the [4+2] cycloaddition of an in-situ generated N-arylimine (from an aniline and an aldehyde) with an electron-rich alkene.[24] The resulting tetrahydroquinoline can often be oxidized in situ or in a subsequent step to the corresponding quinoline. The reaction is catalyzed by Lewis or Brønsted acids.[24]
Key Advantages:
-
High Convergence: Builds molecular complexity in a single step.
-
Atom Economy: Incorporates most atoms from the starting materials into the final product.
-
Versatility: Allows for the synthesis of a wide range of substituted quinolines by varying the three components.[25]
Representative Data: A molecular iodine-mediated formal [3+2+1] cycloaddition, a Povarov-type reaction, allows for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes with yields ranging from moderate to good.[25]
Strategic Synthesis Selection: A Concluding Perspective
The choice of a synthetic route to a target quinoline is a strategic decision guided by several factors: the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and considerations of safety and environmental impact.
-
For simple, benzene-ring substituted quinolines on a large scale where cost is a primary driver, the Skraup synthesis , despite its hazards, remains a viable, industrially practiced method.[6]
-
When greater flexibility in pyridine-ring substitution is needed and starting materials are simple, the Doebner-von Miller or Combes reactions offer effective, if harsh, alternatives.
-
For the specific synthesis of 2- or 4-quinolones, the Conrad-Limpach-Knorr synthesis is the method of choice, with temperature control being the key to regioselectivity.
-
For the synthesis of complex, highly functionalized quinolines, the Friedländer synthesis offers superior versatility, milder conditions, and generally higher yields, provided the requisite 2-aminoaryl carbonyl compounds are accessible.[15]
-
Modern methods like microwave-assisted synthesis should be considered to dramatically improve the efficiency and green credentials of classical reactions like the Friedländer synthesis. For building libraries of diverse quinoline derivatives, the convergence and efficiency of multicomponent reactions like the Povarov reaction are unparalleled.
Ultimately, a thorough understanding of the mechanistic nuances, practical limitations, and comparative performance of each method is crucial for any researcher embarking on the synthesis of this vital heterocyclic core.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 12. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. synarchive.com [synarchive.com]
- 15. du.edu.eg [du.edu.eg]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. sci-rad.com [sci-rad.com]
- 25. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 8-Fluoroquinolin-3-amine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and operational excellence in the laboratory. Handling specialized reagents like 8-Fluoroquinolin-3-amine requires not only precision in its application but also diligence in its disposal. Improper disposal can lead to regulatory penalties, environmental harm, and significant safety hazards.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Section 1: Immediate Safety Profile & Hazard Identification
Before handling or preparing for disposal, it is crucial to understand the inherent risks associated with this compound. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, we can infer its likely hazard profile from structurally similar compounds like 8-Hydroxyquinoline.[2] Based on this data, this compound should be treated as a hazardous substance.
All laboratory personnel must be trained on the specific hazards of the chemicals they handle.[3][4] This includes understanding the information provided in the SDS and the institution's Chemical Hygiene Plan.[3][5][6]
Table 1: Anticipated Hazard Classification for this compound
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Oral Toxicity | Category 3 | Danger | H301: Toxic if swallowed.[2] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[2] |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage. |
| Reproductive Toxicity | Category 2 | Warning | H360 / H361: Suspected of damaging fertility or the unborn child.[7] |
| Hazardous to the Aquatic Environment (Acute & Chronic) | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[2] |
Disclaimer: This table is based on data for a structurally related compound. Always consult the specific SDS provided by the manufacturer for this compound before handling.
Section 2: Pre-Disposal Checklist & Required Personal Protective Equipment (PPE)
Preparation is paramount for safety. Before beginning the disposal process, ensure the following conditions are met and the correct PPE is worn.
Operational Checklist:
-
Verify Waste Stream: Confirm that this compound waste is designated as "Halogenated Organic Waste".[8][9]
-
Locate Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
-
Fume Hood Operation: Verify that the chemical fume hood has a current certification and is functioning correctly.[6] All handling of this compound and its waste should occur within a fume hood.[2]
-
Designate Waste Area: The hazardous waste accumulation area must be at or near the point of generation and under the control of laboratory personnel.[1][10]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[7] | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). | Prevents skin contact, absorption, and potential allergic reactions.[2][11] |
| Body Protection | Flame-resistant laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[7] |
| Respiratory | Use only within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[2] |
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[1][4] Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash. [5][12][13]
Step 1: Waste Segregation
-
Action: Designate a specific, compatible waste container solely for "Halogenated Organic Waste."[8][9]
-
Causality: Halogenated compounds (containing Fluorine, Chlorine, Bromine, or Iodine) often require specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[14] Mixing them with non-halogenated solvents complicates and increases the cost of disposal. Never mix incompatible wastes, such as acids with bases or oxidizers with flammables.[5][15]
Step 2: Container Selection and Labeling
-
Action: Select a container made of a material compatible with this compound (e.g., glass or high-density polyethylene). The container must be in good condition, leak-proof, and have a secure, tight-fitting cap.[1][16][17]
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[9][18] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard characteristics (e.g., "Toxic," "Corrosive," "Flammable").[18]
-
-
Causality: Proper labeling is a critical regulatory requirement from the EPA and OSHA.[16][18] It ensures safe handling by all personnel, from researchers to waste management staff, and dictates the final disposal method.
Step 3: Waste Accumulation
-
Action: Carefully transfer waste this compound (solid residues, contaminated materials, or solutions) into the labeled hazardous waste container. Perform this transfer inside a chemical fume hood.
-
Action: Keep the waste container securely capped at all times, except when actively adding waste.[15][17] Do not leave a funnel in an open container.
-
Action: Store the container in a designated Satellite Accumulation Area (SAA) within the lab.[18] This area should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[1][15]
-
Causality: Capping containers prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere and minimizes the risk of spills.[17] Secondary containment is a crucial safeguard against environmental contamination in the event of a primary container failure.
Step 4: Disposal of Empty Containers
-
Action: A container that held this compound is not considered "empty" until it has been triple-rinsed.[12][13]
-
Action: The first rinseate must be collected and disposed of as hazardous waste in your "Halogenated Organic Waste" container.[13] Subsequent rinses may also need to be collected, depending on local institutional policy.
-
Action: Once triple-rinsed and fully dried, completely deface or remove the original chemical label.[12][15] The container can then be disposed of in the appropriate glass or plastic recycling stream.
-
Causality: Residual amounts of a toxic chemical can still pose a significant hazard. The triple-rinse procedure ensures that the container is decontaminated to a level safe for disposal as non-hazardous waste.
Step 5: Arranging for Final Disposal
-
Action: Once the waste container is full (do not exceed 90% capacity), or as per your institution's policy, submit a waste collection request to your facility's Environmental Health & Safety (EHS) office.[12][13]
-
Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[19] Final disposal will likely involve methods like incineration at high temperatures to ensure complete destruction of the halogenated organic compound.[16]
Section 4: Waste Stream Determination Workflow
This diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for segregating this compound waste streams.
Section 5: Spill & Emergency Procedures
Even with careful planning, accidents can occur. Immediate and correct response is critical.
-
Evacuation: If a significant spill occurs, evacuate personnel from the immediate area.
-
Notification: Alert your supervisor and contact your institution's EHS or emergency response number immediately.[13]
-
Containment (If Safe): If the spill is small and you are trained to do so, prevent it from spreading. Use a chemical spill kit with absorbent materials. Do not use combustible materials like paper towels to clean up oxidizing agents.
-
Cleanup Debris: All materials used to clean the spill, including contaminated absorbents and PPE, must be collected and disposed of as hazardous waste.[12] Place these materials in a sealed, labeled bag or container and request a pickup from EHS.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][11] Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth and seek immediate medical attention.[2][11]
-
By adhering to these protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- 1. danielshealth.com [danielshealth.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. osha.gov [osha.gov]
- 4. needle.tube [needle.tube]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. uakron.edu [uakron.edu]
- 9. my.ahu.edu [my.ahu.edu]
- 10. epa.gov [epa.gov]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. vumc.org [vumc.org]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. usbioclean.com [usbioclean.com]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. MedicalLab Management Magazine [medlabmag.com]
- 19. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
